lacto-N-neotetraose
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H45NO21 |
|---|---|
Molecular Weight |
707.6 g/mol |
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C26H45NO21/c1-6(32)27-11-14(35)20(46-25-18(39)15(36)12(33)7(2-28)43-25)10(5-31)45-24(11)48-22-13(34)8(3-29)44-26(19(22)40)47-21-9(4-30)42-23(41)17(38)16(21)37/h7-26,28-31,33-41H,2-5H2,1H3,(H,27,32)/t7-,8-,9-,10-,11-,12+,13+,14-,15+,16-,17-,18-,19-,20-,21-,22+,23?,24+,25+,26+/m1/s1 |
InChI Key |
IEQCXFNWPAHHQR-YKLSGRGUSA-N |
SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)O)CO)CO)O)CO)OC4C(C(C(C(O4)CO)O)O)O)O |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)CO)O)CO)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)O)CO)CO)O)CO)OC4C(C(C(C(O4)CO)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Lacto-N-neotetraose: A Technical Guide to Structure and Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lacto-N-neotetraose (LNnT) is a prominent neutral human milk oligosaccharide (HMO) that plays a crucial role in infant health and development. As a complex tetrasaccharide, its biological activities are multifaceted, ranging from shaping the gut microbiome to modulating the immune system. This technical guide provides an in-depth overview of the structure and function of LNnT, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
Structure and Chemical Properties of this compound
This compound is a linear tetrasaccharide with the systematic name β-D-galactopyranosyl-(1→4)-N-acetyl-β-D-glucosaminyl-(1→3)-β-D-galactopyranosyl-(1→4)-D-glucose.[1] It is a structural isomer of Lacto-N-tetraose (LNT), differing in the linkage between galactose and N-acetylglucosamine.[1] This seemingly minor structural difference leads to distinct biological properties.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| Systematic Name | β-D-galactopyranosyl-(1→4)-N-acetyl-β-D-glucosaminyl-(1→3)-β-D-galactopyranosyl-(1→4)-D-glucose | [1] |
| Common Name | This compound, LNnT | [2] |
| Molecular Formula | C26H45NO21 | [3] |
| Molecular Weight | 707.63 g/mol | [3] |
| CAS Number | 13007-32-4 | [3] |
| Appearance | White to off-white crystalline powder | [4] |
| Type | Type 2 Human Milk Oligosaccharide | [2] |
Biological Functions of this compound
LNnT exerts a range of biological effects that are of significant interest in the fields of nutrition, microbiology, and immunology.
Prebiotic Activity and Gut Microbiota Modulation
LNnT is not readily digested by human intestinal enzymes and reaches the colon intact, where it serves as a selective prebiotic for beneficial gut bacteria, most notably species of the genus Bifidobacterium.
Table 2: Quantitative Data on the Prebiotic Effects of LNnT
| Study Type | Model | LNnT Concentration | Key Findings | Reference(s) |
| In vitro fermentation | Fecal microbiota from healthy adults | 10 mg/mL | Significant increase in the relative abundance of Bifidobacterium and Actinobacteria. Reduction in Firmicutes and Proteobacteria. | [5] |
| In vitro fermentation | Bifidobacterium longum subsp. infantis | 2% (w/v) | Shift in acetate to lactate ratio to ~2.0, indicating altered metabolism compared to its constituent monosaccharides. | [6] |
| Clinical Trial | Healthy adults | 10g/day (in combination with 2'-FL) | Significant increase in the relative abundance of Bifidobacterium after 2 weeks of supplementation. | [7] |
| Clinical Trial | Infants with severe acute malnutrition | 1.6g/6-hourly feed | Reduction in fecal myeloperoxidase (MPO), an indicator of gut inflammation. |
Immunomodulatory Effects
LNnT has been shown to directly and indirectly modulate the host immune system, contributing to a balanced immune response and potentially reducing the risk of inflammatory conditions.
Table 3: Quantitative Data on the Immunomodulatory Effects of LNnT
| Study Type | Model | LNnT Concentration/Dose | Key Findings | Reference(s) |
| In vivo | Mice | Intraperitoneal injection of LNnT-Dextran | Expansion of Gr1+/CD11b+/F4/80+ cells that spontaneously produced higher levels of IL-10 and TGF-β compared to control. | |
| In vitro | Co-culture of Gr1+ cells and naive CD4+ T cells | N/A | Suppression of naive CD4+ T cell proliferation. | |
| Clinical Trial | Infants | Formula with 2'-FL and LNnT | Reduced incidence of parent-reported bronchitis and lower respiratory tract infections in the first year of life. Reduced use of antibiotics and antipyretics. |
Anti-Adhesive Properties and Gut Barrier Function
LNnT can act as a soluble decoy receptor, preventing the adhesion of pathogenic bacteria to the intestinal epithelium. It also contributes to the integrity of the gut barrier.
Table 4: Quantitative Data on Anti-Adhesive and Gut Barrier Effects of LNnT
| Study Type | Model | Pathogen/Condition | LNnT Concentration | Key Findings | Reference(s) |
| In vitro | Caco-2 cells | Enteroinvasive E. coli | Not specified | Inhibition of bacterial adhesion. | |
| In vitro | Caco-2 cells | Streptococcus pneumoniae | Not specified | Reduction in bacterial adhesion. | |
| In vitro | Caco-2 cell monolayer | N/A | Increased transepithelial electrical resistance (TEER), indicating enhanced barrier function. | [6] |
Role in Brain Development
Emerging evidence suggests a link between HMOs, including LNnT, and cognitive development in infants. This is thought to be mediated through the gut-brain axis.
Table 5: Data on the Association of LNnT with Cognitive Development
| Study Type | Population | Assessment Tool | Key Findings | Reference(s) |
| Observational Cohort | Latino mother-infant dyads | Bayley Scales of Infant and Toddler Development (BSID-III) at 2 years | Higher concentrations of LNnT in breast milk at 1 and 6 months were part of a combination of HMOs that significantly predicted higher cognitive scores. |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the functions of LNnT.
In Vitro Prebiotic Activity Assay
Methodology:
-
Media Preparation: Prepare a basal medium for anaerobic bacteria (e.g., containing peptone, yeast extract, and salts). Autoclave and cool under anaerobic conditions. Add a filter-sterilized solution of LNnT to a final concentration of 10 mg/mL.
-
Inoculum Preparation: For studies with fecal microbiota, obtain fresh fecal samples from healthy donors and prepare a 10% (w/v) slurry in a sterile anaerobic buffer. For studies with specific strains, grow the desired Bifidobacterium species in a suitable medium to the late logarithmic phase.
-
Incubation: In an anaerobic chamber, inoculate the LNnT-containing medium with the fecal slurry (e.g., 1% v/v) or the bacterial culture. Incubate at 37°C for 24 to 48 hours.
-
Sampling and Analysis: At various time points (e.g., 0, 24, and 48 hours), collect aliquots for analysis.
-
Microbiota Composition: Extract bacterial DNA and perform 16S rRNA gene sequencing to determine changes in the relative abundance of different bacterial taxa.
-
SCFA Analysis: Centrifuge the samples and analyze the supernatant for short-chain fatty acids (e.g., acetate, propionate, butyrate) using gas chromatography-mass spectrometry (GC-MS).
-
Caco-2 Cell Permeability (TEER) Assay
Methodology:
-
Cell Culture: Seed Caco-2 cells onto permeable Transwell inserts and culture for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
TEER Measurement: Use a voltohmmeter with "chopstick" electrodes to measure the TEER. Place the longer electrode in the basolateral compartment and the shorter electrode in the apical compartment.
-
Treatment: Once a stable TEER reading is achieved, treat the apical side of the Caco-2 monolayers with different concentrations of LNnT dissolved in cell culture medium. Include a medium-only control.
-
Monitoring: Measure the TEER at various time points after the addition of LNnT (e.g., 24, 48, and 72 hours).
-
Data Analysis: Subtract the resistance of a blank insert from the measured resistance and multiply by the surface area of the insert to obtain the TEER value in Ω·cm². Compare the TEER values of LNnT-treated cells to the control to determine the effect on barrier function.
Pathogen Adhesion Inhibition Assay
Methodology:
-
Cell Culture: Grow Caco-2 cells to confluence in 24-well plates.
-
Bacterial Culture: Grow the pathogenic bacterial strain (e.g., enteropathogenic E. coli) to the mid-logarithmic phase.
-
Inhibition Assay:
-
Competition: Simultaneously add the pathogenic bacteria and LNnT (at various concentrations) to the Caco-2 cells.
-
Exclusion: Pre-incubate the Caco-2 cells with LNnT for a specific period (e.g., 1 hour) before adding the pathogenic bacteria.
-
Displacement: Allow the pathogenic bacteria to adhere to the Caco-2 cells first, then add LNnT.
-
-
Incubation and Washing: Incubate the plates for a defined period (e.g., 1-2 hours) at 37°C. After incubation, wash the wells several times with sterile phosphate-buffered saline (PBS) to remove non-adherent bacteria.
-
Quantification: Lyse the Caco-2 cells with a detergent (e.g., Triton X-100) to release the adherent bacteria. Perform serial dilutions of the lysate and plate on appropriate agar to enumerate the colony-forming units (CFUs).
-
Data Analysis: Calculate the percentage of adhesion inhibition by comparing the number of adherent bacteria in the presence of LNnT to the control (without LNnT).
Conclusion
This compound is a key bioactive component of human milk with a well-defined structure and a diverse range of beneficial functions. Its ability to selectively promote the growth of beneficial gut bacteria, modulate the immune system, and protect against pathogens underscores its importance in infant nutrition and its potential for broader applications in functional foods and therapeutics. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the mechanisms of action and potential applications of this important human milk oligosaccharide.
References
- 1. Lacto-N-tetraose - Wikipedia [en.wikipedia.org]
- 2. layerorigin.com [layerorigin.com]
- 3. fda.gov [fda.gov]
- 4. This compound | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 5. This compound | 13007-32-4 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound (LNnT / neo-LNT) with terminal azide (Linker-N3 B) [elicityl-oligotech.com]
The Biological Role of Lacto-N-neotetraose (LNnT) in Infants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lacto-N-neotetraose (LNnT), a prominent neutral human milk oligosaccharide (HMO), is a critical bioactive component of human breast milk, playing a multifaceted role in infant development. Beyond its basic nutritional value, LNnT is indigestible by the infant and functions as a selective prebiotic, a modulator of the immune system, and a promoter of intestinal barrier integrity. This technical guide provides an in-depth analysis of the biological functions of LNnT, supported by quantitative data from recent clinical trials, detailed experimental methodologies used in its study, and visualizations of key biological pathways and workflows.
Introduction: The Significance of this compound
Human milk oligosaccharides (HMOs) are the third most abundant solid component of human milk, after lactose and lipids.[1] this compound (LNnT) is one of the most abundant neutral core HMOs, structurally composed of D-galactose, N-acetyl-D-glucosamine, another D-galactose, and D-glucose.[2] Its unique structure prevents its digestion by the infant's own enzymes, allowing it to reach the lower gut intact where it exerts its primary biological functions.[3] Research has demonstrated that LNnT is integral to establishing a healthy gut microbiome, modulating immune responses, and protecting against pathogens.[4][5] As such, LNnT is a key focus for the development of advanced infant formulas that aim to more closely mimic the functional benefits of human breast milk.[6]
Core Biological Roles of LNnT in Infants
Microbiome Modulation: The Prebiotic Effect
LNnT's primary and most well-documented role is its function as a selective prebiotic. It promotes the growth of beneficial gut bacteria, particularly species of the genus Bifidobacterium.[2][4] Certain species, like Bifidobacterium longum subsp. infantis, have evolved specific metabolic pathways to utilize HMOs like LNnT, giving them a competitive advantage in the infant gut.[3][7] The fermentation of LNnT by these bacteria leads to the production of short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate.[5] These SCFAs lower the intestinal pH, creating an environment that inhibits the growth of potential pathogens, and serve as an energy source for colonocytes, further strengthening the gut barrier.[8]
Immune System Development and Modulation
LNnT plays a crucial role in educating and maturing the naïve infant immune system.[9] Its functions are twofold: direct interaction with immune cells and indirect modulation via the gut microbiota.
-
Anti-Adhesive and Anti-Pathogenic Properties: Structurally, LNnT can mimic cell surface glycans that pathogens use for attachment. By acting as a soluble decoy, LNnT binds to pathogens in the gut lumen, preventing their adhesion to the intestinal epithelium and subsequent infection.[2] This mechanism has been suggested to offer protection against various pathogens.[1]
-
Anti-Inflammatory Effects: LNnT has demonstrated direct anti-inflammatory properties. In vitro studies using fetal intestinal epithelial cells have shown that LNnT can significantly attenuate inflammation induced by Tumor Necrosis Factor-alpha (TNF-α).[9] This is achieved, in part, by interacting with TNF Receptor 1 (TNFR1), modulating the downstream inflammatory cascade.[9]
-
Immune Cell Regulation: LNnT contributes to a balanced T-helper 1 (Th1)/T-helper 2 (Th2) immune response, which is critical for preventing allergic diseases.[5][10] It can directly modulate the gene expression of intestinal cells and influence cytokine secretion by immune cells.[1][10]
Enhancement of Intestinal Barrier Function
A robust intestinal barrier is vital for preventing the translocation of harmful substances from the gut into the bloodstream. LNnT contributes to the maturation and integrity of this barrier. Studies in animal models have shown that LNnT promotes the proliferation and differentiation of intestinal stem cells, leading to enhanced growth of the intestinal epithelium.[11] By fostering the growth of SCFA-producing bacteria, LNnT indirectly supports the health of epithelial cells and the expression of tight junction proteins that seal the gaps between them.[6][8]
The Gut-Brain Axis and Neuronal Development
Emerging research points to a potential role for HMOs, including LNnT, in cognitive development through the gut-brain axis.[12] The gut microbiome, shaped by HMOs, can influence brain development and function. Furthermore, some studies have found associations between the consumption of specific HMO combinations, including LNnT, at 1 and 6 months of age and higher cognitive scores at 2 years.[13] While the mechanisms are still under investigation, this represents a promising area of LNnT research.
Quantitative Data from Clinical Studies
The supplementation of infant formula with LNnT, often in combination with 2'-fucosyllactose (2'-FL), has been evaluated in numerous randomized controlled trials. The following tables summarize key quantitative findings from these studies.
| Table 1: Effects of LNnT-Supplemented Formula on Infant Morbidity and Medication Use | |
| Outcome Measure | Finding |
| Parent-Reported Bronchitis | Infants receiving formula with 2'-FL and LNnT had significantly fewer reports of bronchitis through 4, 6, and 12 months compared to the control group.[10][14][15] |
| Lower Respiratory Tract Infections | Reduced incidence through 12 months in the HMO-supplemented group.[10][15] |
| Antipyretic (Fever Reducer) Use | Significantly lower use through 4 months in infants fed the HMO-supplemented formula.[10][14] |
| Antibiotic Use | Significantly lower use through 6 and 12 months in the HMO-supplemented group.[10][14] |
| Table 2: Effects of LNnT-Supplemented Formula on Infant Gut Microbiota | |
| Microbiota Composition | The gut microbiota of infants fed formula with 2'-FL and LNnT was significantly different from the control group and closer to that of breastfed infants at 3 months of age.[16] |
| Bifidobacterium Abundance | Greater abundance of beneficial Bifidobacterium was observed in infants fed the HMO-supplemented formula compared to the control group.[14][16] |
| Potentially Pathogenic Bacteria | Lower abundance of Escherichia and unclassified Peptostreptococcaceae was observed in the HMO-supplemented group.[14][16] |
| Table 3: Effects of LNnT on Fecal Metabolites and Gut Health Markers | |
| Short-Chain Fatty Acids (SCFAs) | Fermentation of LNnT by B. infantis leads to a significant shift in the acetate to lactate ratio (from ~1.5 to >1.7), indicating altered metabolic activity.[17] Inefficient metabolism of LNnT can also increase formic acid and ethanol production.[17] |
| Fecal pH | Infant formula with a blend of five HMOs, including LNnT, resulted in a significantly lower fecal pH compared to the control group, approaching that of breastfed infants.[18] |
| Gut Maturation Markers | At 3 months, infants fed a five-HMO blend (including LNnT) had higher fecal secretory immunoglobulin A (sIgA) and lower alpha-1-antitrypsin.[7][18] At 6 months, sIgA remained higher and calprotectin was lower.[7][18] |
Key Experimental Protocols
The following sections detail common methodologies used to investigate the biological effects of LNnT.
Microbiome Analysis via 16S rRNA Gene Sequencing
This protocol is used to profile the taxonomic composition of the infant gut microbiota from fecal samples.
-
Fecal Sample Collection and DNA Extraction:
-
Collect infant fecal samples and store immediately at -80°C.
-
Extract total genomic DNA from a small aliquot (e.g., 100-200 mg) of the fecal sample using a validated commercial kit (e.g., QIAamp PowerFecal Pro DNA Kit).
-
Include negative controls (extraction blanks) to monitor for contamination.[2]
-
-
PCR Amplification of the 16S rRNA Gene:
-
Amplify a specific hypervariable region of the 16S rRNA gene (commonly the V4 region) using universal primers (e.g., 515F/806R) adapted with Illumina sequencing adapters.[19]
-
Perform PCR in triplicate for each sample to minimize amplification bias.[19]
-
PCR cycling conditions are typically: initial denaturation at 94°C for 3 minutes; followed by 25-35 cycles of 94°C for 45-60 seconds, 55°C for 60 seconds, and 72°C for 60 seconds; and a final extension at 72°C for 10 minutes.[4]
-
-
Library Preparation and Sequencing:
-
Pool the triplicate PCR products for each sample.
-
Purify the pooled amplicons using magnetic beads (e.g., AMPure XP).
-
Perform a second round of PCR to attach dual indices and sequencing adapters.
-
Purify the final indexed amplicons, quantify, and pool them in equimolar concentrations.
-
Sequence the final library on an Illumina MiSeq or NovaSeq platform.[2]
-
-
Bioinformatic Analysis:
-
Process raw sequencing reads to remove adapters, low-quality reads, and chimeras using software like QIIME 2 or DADA2.[1]
-
Cluster sequences into Amplicon Sequence Variants (ASVs).
-
Assign taxonomy to each ASV using a reference database (e.g., SILVA, Greengenes).
-
Perform statistical analyses to compare microbial diversity and relative abundances between study groups.
-
Pathogen Adhesion Inhibition Assay using Caco-2 Cells
This in vitro assay assesses the ability of LNnT to inhibit the attachment of pathogens to intestinal epithelial cells.
-
Cell Culture:
-
Culture human intestinal Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.
-
Seed cells in 24-well plates and grow until they form a differentiated, confluent monolayer (typically 17-21 days), which mimics the intestinal barrier.[20]
-
-
Pathogen Preparation:
-
Grow the pathogenic bacterial strain of interest (e.g., Enteropathogenic E. coli) to mid-log phase in an appropriate broth.
-
Wash the bacterial cells with phosphate-buffered saline (PBS) and resuspend in antibiotic-free cell culture medium to a desired concentration (e.g., 1x10⁸ CFU/mL).
-
-
Adhesion Assay:
-
Pre-incubate the Caco-2 cell monolayers with LNnT at various physiological concentrations for a set period (e.g., 1 hour at 37°C). Control wells receive medium only.
-
Wash the monolayers gently with PBS to remove unbound LNnT.
-
Add the prepared pathogen suspension to the wells (with and without LNnT pre-incubation) at a specific multiplicity of infection (MOI).
-
Incubate for a defined period (e.g., 2-3 hours) to allow for bacterial adhesion.[21]
-
-
Quantification of Adherent Bacteria:
-
Wash the monolayers vigorously (e.g., 3-5 times) with PBS to remove non-adherent bacteria.
-
Lyse the Caco-2 cells with a detergent solution (e.g., 0.1-1% Triton X-100) to release the adherent bacteria.[3][20]
-
Perform serial dilutions of the lysate and plate on appropriate agar to enumerate the colony-forming units (CFU).
-
Calculate the percentage of adhesion inhibition by comparing the CFU counts from LNnT-treated wells to the control wells.
-
Cytokine Analysis by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol measures the concentration of specific cytokines (e.g., TNF-α, IL-10) in infant plasma or in supernatants from cell culture experiments.
-
Sample Collection and Preparation:
-
For clinical trials, collect infant blood samples in appropriate anticoagulant tubes (e.g., EDTA).
-
Centrifuge the blood to separate the plasma and store at -80°C until analysis.
-
For in vitro experiments, collect the cell culture supernatant after stimulation.
-
-
ELISA Procedure (Sandwich ELISA):
-
Coat a 96-well microplate with a capture antibody specific for the cytokine of interest and incubate overnight.[13]
-
Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA solution).
-
Add plasma samples and a series of known cytokine standards to the wells and incubate.[22]
-
Wash the plate to remove unbound substances.
-
Add a biotinylated detection antibody specific for a different epitope on the cytokine and incubate.[13]
-
Wash the plate and add streptavidin conjugated to horseradish peroxidase (HRP).
-
Wash again and add a substrate solution (e.g., TMB). The HRP enzyme will catalyze a color change.[13]
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
-
-
Data Analysis:
-
Measure the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Calculate the concentration of the cytokine in the infant plasma samples by interpolating their absorbance values from the standard curve.
-
Signaling Pathways and Workflows
LNnT Modulation of TNF-α Signaling
LNnT can directly modulate inflammatory signaling in intestinal epithelial cells. One key mechanism is its interaction with the TNF-α signaling pathway, which is crucial in inflammatory conditions. LNnT has been shown to attenuate TNF-α-induced inflammation by interacting with TNF Receptor 1 (TNFR1).
Caption: LNnT interaction with TNFR1 to attenuate TNF-α pro-inflammatory signaling.
General Workflow for a Clinical Trial on LNnT
This diagram outlines the typical phases of a randomized controlled trial designed to evaluate the effects of an LNnT-supplemented infant formula.
Caption: Workflow of a randomized controlled trial for LNnT-supplemented infant formula.
Conclusion and Future Directions
This compound is a key bioactive component of human milk with well-documented benefits for the infant gut microbiome and developing immune system. Clinical evidence robustly supports its role in promoting a Bifidobacterium-dominant microbiota and reducing the incidence of common infant illnesses when added to infant formula. Its mechanisms of action, including direct interaction with host immune receptors like TNFR1, are becoming clearer, providing a strong scientific basis for its inclusion in next-generation nutritional products.
Future research should focus on elucidating the specific dose-response relationships of LNnT, understanding its synergistic effects with other HMOs, and further exploring its impact on the gut-brain axis and long-term cognitive outcomes. Continued investigation into the precise molecular signaling pathways it modulates will be critical for drug development professionals seeking to leverage its therapeutic potential.
References
- 1. Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A protocol for characterization of extremely preterm infant gut microbiota in double-blind clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adhesion and Invasion Assay Procedure Using Caco-2 Cells for Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Milk Oligosaccharides and Lactose Differentially Affect Infant Gut Microbiota and Intestinal Barrier In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.rug.nl [research.rug.nl]
- 7. Infant Formula With a Specific Blend of Five Human Milk Oligosaccharides Drives the Gut Microbiota Development and Improves Gut Maturation Markers: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microbiota-derived short chain fatty acids in pediatric health and diseases: from gut development to neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Human Milk Oligosaccharides 3‐FL, Lacto‐N‐Neotetraose, and LDFT Attenuate Tumor Necrosis Factor‐α Induced Inflammation in Fetal Intestinal Epithelial Cells In Vitro through Shedding or Interacting with Tumor Necrosis Factor Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Probiotic Properties of Chicken-Derived Highly Adherent Lactic Acid Bacteria and Inhibition of Enteropathogenic Bacteria in Caco-2 Cells [mdpi.com]
- 13. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-1β in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Term Infant Formulas Influencing Gut Microbiota: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Conceptual and methodological issues relevant to cytokine and inflammatory marker measurements in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Inefficient Metabolism of the Human Milk Oligosaccharides Lacto-N-tetraose and this compound Shifts Bifidobacterium longum subsp. infantis Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Infant Formula With a Specific Blend of Five Human Milk Oligosaccharides Drives the Gut Microbiota Development and Improves Gut Maturation Markers: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. aaem.pl [aaem.pl]
- 21. The Effects of Cellular Membrane Damage on the Long-Term Storage and Adhesion of Probiotic Bacteria in Caco-2 Cell Line [mdpi.com]
- 22. ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
Lacto-N-neotetraose: A Prebiotic Human Milk Oligosaccharide for Gut Health and Immune Modulation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Lacto-N-neotetraose (LNnT) is a prominent neutral human milk oligosaccharide (HMO) that plays a crucial role in infant health and development. As a prebiotic, LNnT selectively stimulates the growth of beneficial gut bacteria, particularly Bifidobacterium and Lactobacillus species, contributing to a healthy gut microbiome. Beyond its prebiotic function, LNnT exhibits significant immunomodulatory and anti-inflammatory properties, primarily through its interaction with intestinal epithelial cells and modulation of key signaling pathways. This technical guide provides a comprehensive overview of the current scientific understanding of LNnT, including its impact on gut microbiota, its mechanisms of action on host cells, and detailed experimental protocols for its study.
Prebiotic Effects of this compound on Gut Microbiota
LNnT is not digested by human intestinal enzymes and reaches the colon intact, where it is selectively fermented by specific gut microorganisms. This selective fermentation leads to a significant shift in the gut microbial composition, favoring the growth of beneficial bacteria while inhibiting the proliferation of potential pathogens.
Stimulation of Beneficial Bacteria
In vitro fermentation studies have consistently demonstrated the potent bifidogenic effect of LNnT. It serves as a preferred carbon source for several Bifidobacterium species, including B. longum subsp. infantis, B. adolescentis, and B. breve. This selective stimulation leads to an increase in the relative abundance of these beneficial microbes in the gut.
| Bacterial Species | Fold Change / Observation | Reference |
| Bifidobacterium spp. | Increased abundance in the presence of LNnT. | [1] |
| Bifidobacterium longum subsp. infantis | Efficiently metabolizes LNnT. | [2] |
| Bifidobacterium adolescentis | Dose-dependent increase in abundance with GOS, a similar prebiotic. | [3] |
| Lactobacillus spp. | LNnT promotes the recovery of Lactobacillus after antibiotic exposure. | [4] |
| Clostridioides difficile | LNnT treatment led to a strong decrease in C. difficile levels (>4 log CFU/mL).[5] | [6] |
Production of Short-Chain Fatty Acids (SCFAs)
The fermentation of LNnT by gut bacteria results in the production of short-chain fatty acids (SCFAs), primarily acetate, and to a lesser extent propionate and butyrate. These SCFAs have numerous beneficial effects on host health, including serving as an energy source for colonocytes, maintaining gut barrier integrity, and modulating the immune system.
| Short-Chain Fatty Acid | Concentration / Observation | Experimental Model | Reference |
| Acetate | Highest amounts produced from LNnT fermentation by B. longum subsp. infantis. | In vitro fermentation | [1] |
| Acetate | LNnT fermentation produced high concentrations of acetate (98–104 mM). | In vitro fermentation with infant fecal microbiota | [7] |
| Butyrate | LNnT fermentation produced larger amounts of butyrate compared to other substrates. | In vitro fermentation with piglet fecal microbiota | [8] |
| Propionate | LNnT fermentation led to the production of propionate. | In vitro fermentation with piglet fecal microbiota | [8] |
Immunomodulatory and Anti-inflammatory Mechanisms of Action
LNnT exerts direct effects on the host's immune system, primarily through its interaction with intestinal epithelial cells. This interaction modulates inflammatory responses and contributes to the maintenance of gut homeostasis.
Attenuation of TNF-α Induced Inflammation
One of the key anti-inflammatory mechanisms of LNnT is its ability to attenuate the inflammatory signaling induced by tumor necrosis factor-alpha (TNF-α). LNnT has been shown to directly interact with TNF receptor 1 (TNFR1) on the surface of fetal intestinal epithelial cells. This interaction can lead to the shedding of soluble TNFR1, which acts as a decoy receptor, and can also directly block the binding of TNF-α to its receptor, thereby inhibiting downstream inflammatory signaling.[9][10]
| Cytokine | Effect of LNnT | Cell Line | Reference |
| IL-8 | Significantly attenuated TNF-α induced IL-8 secretion. | Fetal intestinal epithelial cells (FHs 74 Int) | [10] |
Signaling Pathway Modulation
The interaction of LNnT with TNFR1 is a critical upstream event that can influence major inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. By inhibiting TNF-α signaling, LNnT can prevent the activation of these pathways, which are central to the expression of pro-inflammatory genes.
Caption: LNnT's anti-inflammatory mechanism via TNFR1 interaction.
Experimental Protocols
In Vitro Fermentation of this compound
This protocol is designed to assess the prebiotic potential of LNnT by measuring its fermentation by gut microbiota and the subsequent production of SCFAs.
Materials:
-
Anaerobic chamber or system
-
Sterile anaerobic basal nutrient medium
-
Fresh fecal samples from healthy donors
-
This compound (LNnT)
-
Gas chromatography system for SCFA analysis
-
qPCR or 16S rRNA sequencing for microbial analysis
Procedure:
-
Prepare a fecal slurry by homogenizing fresh fecal samples in a sterile anaerobic buffer.
-
In an anaerobic chamber, dispense the basal nutrient medium into sterile fermentation vessels.
-
Add LNnT to the experimental vessels to a final concentration of 1% (w/v). Include a negative control (no substrate) and a positive control (e.g., FOS).
-
Inoculate each vessel with the fecal slurry.
-
Incubate the vessels at 37°C under anaerobic conditions for 24-48 hours.
-
Collect samples at various time points (e.g., 0, 12, 24, 48 hours) for pH measurement, SCFA analysis, and microbial community analysis.
-
Analyze SCFA concentrations using gas chromatography.
-
Extract DNA from the collected samples and analyze the microbial composition using qPCR for specific bacterial groups or 16S rRNA gene sequencing for a comprehensive community profile.
Caption: Workflow for in vitro fermentation of LNnT.
Caco-2 Cell Culture for Immunomodulatory Studies
This protocol describes the culture of Caco-2 cells to form a polarized monolayer, which serves as an in vitro model of the intestinal epithelium to study the immunomodulatory effects of LNnT.
Materials:
-
Caco-2 cell line (ATCC HTB-37)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Transwell inserts (0.4 µm pore size)
-
TNF-α
-
This compound (LNnT)
-
ELISA kits for cytokine measurement (e.g., IL-8)
Procedure:
-
Culture Caco-2 cells in DMEM in tissue culture flasks at 37°C in a 5% CO2 incubator.
-
Subculture the cells every 3-4 days when they reach 80-90% confluency.
-
Seed the Caco-2 cells onto Transwell inserts at a high density.
-
Culture the cells on the inserts for 21 days to allow for differentiation and the formation of a polarized monolayer with tight junctions. Change the medium every 2-3 days.
-
After 21 days, treat the apical side of the Caco-2 cell monolayers with LNnT (e.g., 5 mg/mL) for a specified period (e.g., 24 hours).
-
Induce an inflammatory response by adding TNF-α (e.g., 10 ng/mL) to the basolateral medium.
-
After the incubation period, collect the basolateral medium.
-
Measure the concentration of secreted cytokines, such as IL-8, in the collected medium using an ELISA kit.
Caption: Workflow for Caco-2 cell culture and immunomodulation assay.
Conclusion and Future Perspectives
This compound is a key bioactive component of human milk with well-documented prebiotic and immunomodulatory effects. Its ability to shape the gut microbiota towards a healthier composition and to directly modulate host immune responses highlights its potential for use in infant formula, as a therapeutic agent for gut-related inflammatory conditions, and as a supplement to support gut health in various populations.
Future research should focus on further elucidating the specific molecular mechanisms underlying LNnT's effects on host signaling pathways. Clinical trials in diverse populations are needed to fully understand its therapeutic potential in conditions such as inflammatory bowel disease, irritable bowel syndrome, and allergies. Furthermore, investigating the synergistic effects of LNnT with other HMOs and probiotics could lead to the development of novel synbiotic formulations with enhanced health benefits.
References
- 1. Human Milk Oligosaccharide-Stimulated Bifidobacterium Species Contribute to Prevent Later Respiratory Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inefficient Metabolism of the Human Milk Oligosaccharides Lacto-N-tetraose and this compound Shifts Bifidobacterium longum subsp. infantis Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brill.com [brill.com]
- 4. 2′FL and LNnT Exert Antipathogenic Effects against C. difficile ATCC 9689 In Vitro, Coinciding with Increased Levels of Bifidobacteriaceae and/or Secondary Bile Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2'FL and LNnT Exert Antipathogenic Effects against C. difficile ATCC 9689 In Vitro, Coinciding with Increased Levels of Bifidobacteriaceae and/or Secondary Bile Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Microbial Composition and In Vitro Fermentation Patterns of Human Milk Oligosaccharides and Prebiotics Differ between Formula-Fed and Sow-Reared Piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. The Human Milk Oligosaccharides 3‐FL, Lacto‐N‐Neotetraose, and LDFT Attenuate Tumor Necrosis Factor‐α Induced Inflammation in Fetal Intestinal Epithelial Cells In Vitro through Shedding or Interacting with Tumor Necrosis Factor Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Lacto-N-neotetraose: Discovery, Characterization, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lacto-N-neotetraose (LNnT) is a prominent neutral human milk oligosaccharide (HMO) that plays a crucial role in infant health and development. As a key component of the complex glycan profile of human milk, LNnT contributes to the establishment of a healthy gut microbiome and modulates the infant's developing immune system. This technical guide provides a comprehensive overview of the discovery, structural characterization, biosynthesis, and biological functions of LNnT. It details experimental protocols for its synthesis, purification, and analysis, and presents quantitative data on its interactions and immunomodulatory effects. Furthermore, this guide visualizes the key signaling pathways influenced by LNnT, offering a valuable resource for researchers and professionals in the fields of glycobiology, nutrition, and drug development.
Discovery and Structure
This compound was identified as one of the abundant oligosaccharides in human breast milk. Structurally, it is a linear tetrasaccharide with the following sequence: Galβ1-4GlcNAcβ1-3Galβ1-4Glc.[1][2] LNnT is an isomer of lacto-N-tetraose (LNT), differing in the linkage between the terminal galactose and N-acetylglucosamine residues (β1-4 in LNnT versus β1-3 in LNT).[3] This structural difference classifies LNnT as a type 2 HMO core structure.[3][4]
Chemical Formula: C₂₆H₄₅NO₂₁ Molar Mass: 707.63 g/mol [5]
Biosynthesis of this compound
The biosynthesis of LNnT involves the sequential action of specific glycosyltransferases. In vivo, this process occurs in the mammary gland. For research and industrial applications, LNnT can be produced through chemoenzymatic methods or microbial fermentation using engineered strains of Escherichia coli or Bacillus subtilis.[1][6][7][8][9][10]
The core enzymatic steps for the biosynthesis of LNnT from lactose are:
-
Formation of Lacto-N-triose II (LNT II): The enzyme β-1,3-N-acetylglucosaminyltransferase (LgtA) transfers an N-acetylglucosamine (GlcNAc) residue from UDP-GlcNAc to the C3 position of the glucose moiety of lactose.[1][2]
-
Formation of this compound: The enzyme β-1,4-galactosyltransferase (LgtB) then adds a galactose (Gal) residue from UDP-Gal to the C4 position of the newly added GlcNAc of LNT II.[1][2]
Experimental Workflow for Microbial Production of LNnT
The following diagram illustrates a general workflow for the production of LNnT in an engineered microbial host.
Experimental Protocols
Chemoenzymatic Synthesis of this compound
This protocol provides a high-level overview of a convergent chemoenzymatic approach for LNnT synthesis.
Materials:
-
Protected lactosamine donor (e.g., with a suitable leaving group)
-
Regioselectively protected lactose acceptor
-
Glycosyltransferase enzymes (LgtA and LgtB)
-
UDP-sugars (UDP-GlcNAc, UDP-Gal)
-
Appropriate buffers and solvents
-
Reaction vessels and purification columns
Procedure:
-
Chemical Synthesis of Building Blocks:
-
Synthesize a protected lactosamine donor and a regioselectively protected lactose acceptor using established organic chemistry methods. This involves a series of protection and deprotection steps to ensure specific glycosidic bond formation.
-
-
Enzymatic Glycosylation (Convergent Approach):
-
Step 1 (Formation of protected LNT II): In a suitable buffer, react the protected lactose acceptor with UDP-GlcNAc in the presence of LgtA. Monitor the reaction progress by TLC or HPLC.
-
Step 2 (Formation of protected LNnT): To the reaction mixture containing the protected LNT II, add UDP-Gal and LgtB. Continue the incubation until the formation of the protected tetrasaccharide is complete.
-
-
Purification of Protected LNnT:
-
Purify the protected LNnT from the reaction mixture using column chromatography (e.g., silica gel).
-
-
Deprotection:
-
Remove the protecting groups from the purified tetrasaccharide using appropriate chemical methods (e.g., hydrogenolysis for benzyl groups) to yield the final LNnT product.
-
-
Final Purification:
-
Purify the deprotected LNnT using size-exclusion chromatography or other suitable methods to obtain a high-purity product.
-
Purification of LNnT from Fermentation Broth
This protocol outlines a multi-step process for purifying LNnT from a microbial fermentation broth.[1]
Procedure:
-
Biomass Removal:
-
Separate the microbial cells from the fermentation broth by centrifugation or microfiltration.
-
-
Membrane Filtration:
-
Subject the cell-free broth to a series of membrane filtration steps (e.g., ultrafiltration and nanofiltration) to remove high molecular weight impurities and concentrate the oligosaccharide fraction.
-
-
Ion Exchange Chromatography:
-
Pass the concentrated solution through an ion exchange resin to remove charged molecules such as proteins, peptides, and salts.
-
-
Simulated Moving Bed (SMB) Chromatography:
-
Employ SMB chromatography for the efficient separation of LNnT from other structurally similar oligosaccharides, such as the precursor LNT II and unreacted lactose. This continuous chromatographic technique allows for high-purity separation on a large scale.
-
-
Crystallization:
-
Concentrate the purified LNnT solution and induce crystallization by adding an anti-solvent (e.g., ethanol) or by controlled cooling.
-
-
Drying:
-
Collect the LNnT crystals by filtration and dry them under vacuum to obtain a high-purity powder.
-
Analysis of LNnT by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
This method is suitable for the quantification of LNnT in complex matrices like infant formula.[11][12][13]
Instrumentation:
-
High-Performance Ion Chromatography System
-
Pulsed Amperometric Detector with a gold working electrode
-
Anion-exchange column (e.g., CarboPac series)
Reagents:
-
Sodium hydroxide (NaOH) solution (for mobile phase)
-
Sodium acetate (NaOAc) solution (for gradient elution)
-
High-purity water
-
LNnT analytical standard
Sample Preparation (Infant Formula):
-
Accurately weigh a sample of the infant formula powder.
-
Dissolve the powder in high-purity water with heating and vortexing.
-
Precipitate proteins by adding an organic solvent (e.g., acetonitrile) and centrifuge to pellet the precipitate.
-
Filter the supernatant through a 0.22 µm syringe filter before injection.
Chromatographic Conditions (Example):
-
Column: CarboPac PA1 (2 x 250 mm)
-
Mobile Phase A: 100 mM NaOH
-
Mobile Phase B: 100 mM NaOH with 1 M NaOAc
-
Gradient: A suitable gradient of mobile phase B to elute LNnT and separate it from other carbohydrates.
-
Flow Rate: 0.25 mL/min
-
Column Temperature: 25°C
-
Detection: Pulsed Amperometry
Quantitative Data
Binding Affinities and Immunomodulatory Concentrations
| Analyte/System | Method | Quantitative Value | Reference |
| Binding to TNFR1 | Microscale Thermophoresis | Kd = 900 ± 660 nM | [7][10] |
| Inhibition of TNF-α induced IL-8 secretion in fetal intestinal epithelial cells (FHs 74 Int) | ELISA | 38% reduction at 5 mg/mL | [7][10] |
| Induction of IL-4, IL-10, and IL-13 expression in a wound healing model | Real-time PCR | Increased expression at 100 and 200 µg intradermal treatment | [14] |
| Inhibition of naive CD4+ T cell proliferation (indirectly via Gr1+ cells) | In vitro co-culture | Suppression observed | [1][13] |
| Binding to Galectin-7 | Biolayer Interferometry | Kd = 270 µM (for Lacto-N-tetraose, a structural isomer) | [6] |
| Binding to Galectin-8N | Flow Cytometry | High affinity for α2,3-sialylated N-acetyllactosamine structures (related to LNnT) | [12] |
Note: Quantitative binding data for LNnT with a broad range of galectins is an active area of research. The provided data for galectins serves as an indicator of potential interactions based on structural similarity and related compounds.
Signaling Pathways
Modulation of TNF-α Signaling by this compound
LNnT has been shown to attenuate the inflammatory effects of Tumor Necrosis Factor-alpha (TNF-α) through a dual mechanism involving the TNF Receptor 1 (TNFR1).[7][10]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Microbial signals, MyD88, and lymphotoxin drive TNF-independent intestinal epithelial tissue damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemoenzymatic synthesis of lacto-N-tetrasaccharide and sialyl lacto-N-tetrasaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. organomation.com [organomation.com]
- 5. Human Milk Components Modulate Toll-Like Receptor–Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Chemoenzymatic Synthesis of Asymmetrically Branched Human Milk Oligosaccharide Lacto-N-Hexaose [frontiersin.org]
- 7. books.rsc.org [books.rsc.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. MyD88-dependent signaling drives toll-like receptor-induced trained immunity in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances on Lacto- N-neotetraose, a Commercially Added Human Milk Oligosaccharide in Infant Formula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The chemical synthesis of human milk oligosaccharides: this compound (Galβ1→4GlcNAcβ1→ 3Galβ1→ 4Glc) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. organomation.com [organomation.com]
- 13. The schistosome oligosaccharide this compound expands Gr1(+) cells that secrete anti-inflammatory cytokines and inhibit proliferation of naive CD4(+) cells: a potential mechanism for immune polarization in helminth infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
The Natural Occurrence of Lacto-N-neotetraose in Human Milk: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human milk is a complex biological fluid rich in a diverse array of bioactive components, among which Human Milk Oligosaccharides (HMOs) represent the third most abundant solid constituent after lactose and lipids.[1][2] These complex carbohydrates are not readily digested by the infant but play a crucial role in shaping the infant's gut microbiota, modulating the immune system, and protecting against pathogens.[3][4] Lacto-N-neotetraose (LNnT), a neutral core HMO, is one of the most abundant of these critical molecules.[2][5] This technical guide provides an in-depth overview of the natural occurrence of LNnT in human milk, its quantitative variation, detailed analytical methodologies for its characterization, and its known biological signaling pathways.
This compound (Galβ1-4GlcNAcβ1-3Galβ1-4Glc) is a type II oligosaccharide, an isomer of Lacto-N-tetraose (LNT), which is a type I HMO.[3][6] The structural difference lies in the linkage between galactose and N-acetylglucosamine. This seemingly minor structural variation can lead to different biological activities.[2] LNnT has been shown to act as a prebiotic, selectively promoting the growth of beneficial gut bacteria such as Bifidobacterium.[2][3] Furthermore, emerging research highlights its role in immune modulation, including the attenuation of inflammatory responses in intestinal epithelial cells.[4][7]
Quantitative Data on this compound in Human Milk
The concentration of LNnT in human milk is dynamic and influenced by several factors, including the stage of lactation and the mother's secretor status. Generally, the total concentration of HMOs is highest in colostrum and decreases as milk matures.[1][8] The following table summarizes the reported concentrations of LNnT across different lactation stages.
| Lactation Stage | LNnT Concentration (mg/L) | Reference |
| Colostrum | Varies, generally higher than in mature milk. Specific values are often grouped with total HMOs, which can be over 20 g/L. | [1][9] |
| Transitional Milk | Concentrations begin to decline from colostrum levels. | [8] |
| Mature Milk (1 Month) | In mothers with high 2'-FL levels, the median concentration was found to be lower than in mothers with low 2'-FL levels. A study reported a median of 487 mg/L at 1 month, which reduced over time. | [10] |
| Mature Milk (2 Months) | A decrease from 1-month concentrations is observed. In one study, the median concentration reduced to 263 mg/L. | [10] |
| Mature Milk (4 Months) | Further reduction in concentration, with one study reporting a median of 150 mg/L. | [10] |
| Mature Milk (General) | Concentrations are influenced by the mother's FUT2 gene (secretor status), with milk from mothers with low 2'-FL having lower LNnT concentrations. | [10] |
Note: Concentrations can vary significantly between individuals and populations. The data presented is a synthesis of findings from multiple studies and should be considered as representative ranges.
Experimental Protocols for this compound Analysis
Accurate quantification of LNnT in the complex matrix of human milk requires sophisticated analytical techniques. The most commonly employed methods are High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Quantification of LNnT by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
HPAEC-PAD is a robust and sensitive method for the direct quantification of underivatized carbohydrates.[2][11]
a. Sample Preparation:
-
Thawing and Dilution: Thaw frozen human milk samples at 4°C overnight. Dilute an aliquot of the milk sample with an equal volume of Milli-Q water.[12]
-
Protein Precipitation: Add four volumes of ice-cold ethanol to the diluted milk sample. Vortex the mixture and incubate at -20°C for 1 hour to precipitate proteins.[11]
-
Centrifugation: Centrifuge the sample at 14,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.[11]
-
Solid-Phase Extraction (SPE) for Cleanup:
-
Condition a graphitized carbon SPE cartridge with one column volume of 80% acetonitrile (ACN), followed by one column volume of deionized (DI) water.[11]
-
Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Wash the cartridge with two column volumes of DI water to remove salts and lactose.[11]
-
Elute the neutral HMO fraction, which includes LNnT, with 40% ACN.[11]
-
-
Final Preparation: Dry the eluted fraction under vacuum and reconstitute in a known volume of DI water for HPAEC-PAD analysis.
b. HPAEC-PAD Analysis:
-
Instrumentation: Use an HPLC system equipped with a quaternary pump, autosampler, thermal compartment, and a pulsed amperometric detector with a gold working electrode and a pH-Ag/AgCl reference electrode.[11]
-
Chromatographic Column: A CarboPac PA-1 column (250 mm × 2 mm ID) preceded by a CarboPac PA guard column (25 mm × 2 mm ID) is commonly used.[12]
-
Mobile Phases:
-
Mobile Phase A: 0.1 M NaOH
-
Mobile Phase B: 1 M NaOAc in 0.1 M NaOH[12]
-
-
Gradient Elution: A typical gradient involves a linear increase of Mobile Phase B to separate the different HMOs. For example, a gradient of 0 to 10% B over the first 10 minutes can be employed.[12]
-
Detection: Use a pulsed amperometric detector to monitor the oligosaccharide signals.[12]
-
Quantification: Prepare a calibration curve using a series of working standard solutions of LNnT (e.g., 0.1 µg/mL to 50 µg/mL). The concentration of LNnT in the sample is determined by comparing its peak area to the calibration curve.[11][13]
Quantification of LNnT by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity, allowing for the simultaneous quantification of multiple HMOs.
a. Sample Preparation: Sample preparation is similar to that for HPAEC-PAD, involving protein precipitation and SPE cleanup to isolate the HMO fraction.
b. LC-MS/MS Analysis:
-
Instrumentation: An ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., Q Exactive Plus hybrid FT mass spectrometer) with a heated electrospray ionization (HESI) source.[14][15]
-
Chromatographic Column: A HILIC-OH5 column (2.1×150mm, 2.7µm) is suitable for separating polar oligosaccharides.[14][15]
-
Mobile Phases:
-
Gradient Elution: A linear gradient from a high to a low percentage of acetonitrile is used. A typical gradient might start at 80% B and decrease to 20% B over 30 minutes.[15]
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative or positive electrospray ionization (ESI).[14]
-
Scan Mode: Full scan and parallel reaction monitoring (PRM) or multiple reaction monitoring (MRM) for targeted quantification.[14]
-
Key Parameters: Optimize spray voltage, capillary temperature, sheath gas, and auxiliary gas flow rates.[14][15]
-
-
Quantification: Create external calibration curves using commercially available LNnT standards. Due to the lack of a universal internal standard for all HMOs, external calibration is common.[14] Isomeric compounds can often be distinguished by their unique MS/MS fragmentation patterns.[15]
Signaling Pathways and Biological Activities of this compound
LNnT exerts its biological effects through direct interaction with host cells and by modulating the gut microbiota.
Anti-inflammatory Effects in Intestinal Epithelial Cells
LNnT has been shown to attenuate inflammation induced by Tumor Necrosis Factor-alpha (TNF-α) in fetal intestinal epithelial cells.[7] The proposed mechanism involves the interaction of LNnT with TNF receptor 1 (TNFR1).[7] This interaction can lead to the shedding of the soluble form of TNFR1 (sTNFR1), which can then neutralize TNF-α, or LNnT may directly bind to TNFR1, preventing TNF-α from binding and initiating the inflammatory cascade.[7]
Caption: LNnT interaction with the TNF-α signaling pathway.
Modulation of Immune Responses
LNnT can modulate immune cell activity. Studies have shown that LNnT can expand a population of Gr1+ cells that secrete anti-inflammatory cytokines like IL-10 and TGF-β.[16] This expansion can suppress the proliferation of naive CD4+ T cells.[16] Furthermore, LNnT has been observed to increase the expression of type 2 immune response genes, including IL-4 and IL-13, which can influence processes like wound healing.[17]
Caption: Immunomodulatory effects of this compound.
Classification of Human Milk Oligosaccharides
HMOs are broadly classified into three main groups: neutral core, neutral fucosylated, and acidic sialylated oligosaccharides. LNnT belongs to the neutral core group.
Caption: Classification of Human Milk Oligosaccharides.
Experimental Workflow for HMO Analysis
The following diagram illustrates a typical workflow for the analysis of HMOs from human milk.
Caption: General workflow for HMO analysis.
Conclusion
This compound is a significant and abundant neutral core oligosaccharide in human milk, with concentrations varying across lactation stages. Its role as a prebiotic and an immunomodulatory agent underscores its importance for infant health. The detailed analytical protocols provided in this guide offer a foundation for researchers to accurately quantify LNnT and further investigate its biological functions. The elucidation of its interaction with signaling pathways, such as the TNF-α pathway, opens avenues for the development of novel therapeutics and advanced infant nutrition. Continued research into LNnT and other HMOs is crucial for a deeper understanding of the complex bioactivity of human milk and its profound impact on infant development.
References
- 1. Clinical and Experimental Pediatrics [e-cep.org]
- 2. This compound (LNnT) Analysis Service - CD BioGlyco [bioglyco.com]
- 3. layerorigin.com [layerorigin.com]
- 4. Recent Advances on Lacto- N-neotetraose, a Commercially Added Human Milk Oligosaccharide in Infant Formula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. Inefficient Metabolism of the Human Milk Oligosaccharides Lacto-N-tetraose and this compound Shifts Bifidobacterium longum subsp. infantis Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Human Milk Oligosaccharides 3‐FL, Lacto‐N‐Neotetraose, and LDFT Attenuate Tumor Necrosis Factor‐α Induced Inflammation in Fetal Intestinal Epithelial Cells In Vitro through Shedding or Interacting with Tumor Necrosis Factor Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Breastmilk composition - GIFA [gifa.org]
- 9. iris.unica.it [iris.unica.it]
- 10. pdgmihulusungaiutara.id [pdgmihulusungaiutara.id]
- 11. benchchem.com [benchchem.com]
- 12. Combining HPAEC-PAD, PGC-LC–MS, and 1D 1H NMR to Investigate Metabolic Fates of Human Milk Oligosaccharides in 1-Month-Old Infants: a Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. MASONACO - Human milk oligosaccharides [masonaco.org]
- 15. benchchem.com [benchchem.com]
- 16. The schistosome oligosaccharide this compound expands Gr1(+) cells that secrete anti-inflammatory cytokines and inhibit proliferation of naive CD4(+) cells: a potential mechanism for immune polarization in helminth infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The in vivo effect of this compound (LNnT) on the expression of type 2 immune response involved genes in the wound healing process - PMC [pmc.ncbi.nlm.nih.gov]
Lacto-N-neotetraose: A Technical Guide to its Immunomodulatory Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lacto-N-neotetraose (LNnT) is a neutral core human milk oligosaccharide (HMO) that is gaining significant attention for its multifaceted roles in infant development and beyond. While its prebiotic effects on the gut microbiota are well-documented, a growing body of evidence highlights its direct and indirect immunomodulatory properties.[1][2] This technical guide provides an in-depth overview of the current understanding of LNnT's impact on the immune system, focusing on its effects on immune cell populations, cytokine profiles, and underlying signaling pathways. The information presented herein is intended to support researchers, scientists, and drug development professionals in exploring the therapeutic potential of LNnT.
Data Presentation: Quantitative Effects of this compound on Immune Responses
The following tables summarize the key quantitative data from in vitro and in vivo studies investigating the immunomodulatory effects of LNnT.
| In Vitro Study: Attenuation of TNF-α-Induced Inflammation | |
| Cell Line | Fetal Human Intestinal Epithelial Cells (FHs 74 Int) |
| Parameter Measured | Interleukin-8 (IL-8) Secretion |
| Treatment Conditions | Cells were stimulated with 10 ng/mL TNF-α for 24 hours in the presence or absence of 5 mg/mL LNnT. |
| Key Finding | LNnT significantly attenuated TNF-α-induced IL-8 secretion. |
| Quantitative Result | 38% reduction in IL-8 secretion (p < 0.0001)[3] |
| Reference | Cheng et al. (2021) |
| In Vivo Study: Promotion of a Type 2 Immune Response in Wound Healing | |
| Model | Murine full-thickness wound model |
| Parameter Measured | Gene expression of cytokines in wound tissue |
| Treatment Conditions | Intradermal injection of 100 µg or 200 µg of LNnT. |
| Key Finding | LNnT treatment led to a significant increase in the expression of anti-inflammatory and Type 2 cytokines. |
| Quantitative Results | Higher expression of IL-10, IL-4, and IL-13 in LNnT-treated groups compared to the control group.[4][5] |
| Reference | Farhadihosseinabadi et al. (2020) |
| In Vitro Study: Interaction with TNF Receptor 1 (TNFR1) | |
| Methodology | Microscale Thermophoresis (MST) |
| Parameter Measured | Binding affinity of LNnT to TNFR1 |
| Key Finding | LNnT directly binds to TNFR1. |
| Quantitative Result | Dissociation constant (Kd) of 900 ± 660 nM[3] |
| Reference | Cheng et al. (2021) |
Key Immunomodulatory Mechanisms of this compound
LNnT exerts its immunomodulatory effects through several interconnected mechanisms:
-
Direct Interaction with Intestinal Epithelial Cells: LNnT can directly modulate the inflammatory response of intestinal epithelial cells. As demonstrated in fetal gut epithelial cells, LNnT can significantly reduce the secretion of the pro-inflammatory chemokine IL-8 induced by TNF-α.[3] This effect is, at least in part, mediated by its interaction with Tumor Necrosis Factor Receptor 1 (TNFR1).[3] LNnT has been shown to not only bind to TNFR1 but also to promote the shedding of its ectodomain.[3] This shedding mechanism may reduce the availability of the receptor for TNF-α, thereby dampening the inflammatory signaling cascade.
-
Modulation of Immune Cell Populations and Cytokine Secretion: In vivo studies have shown that LNnT can expand a population of Gr1+/CD11b+/F4/80+ cells.[6][7] These cells exhibit immunosuppressive properties, including the ability to suppress the proliferation of naive CD4+ T cells.[6][7] Furthermore, these LNnT-expanded cells spontaneously produce anti-inflammatory cytokines, including Interleukin-10 (IL-10) and Transforming Growth Factor-beta (TGF-β).[6][7]
-
Promotion of a Type 2 Immune Response: In a murine model of wound healing, LNnT was found to accelerate the healing process by promoting a type 2 immune response.[5] This was evidenced by the increased expression of key type 2 cytokines, Interleukin-4 (IL-4) and Interleukin-13 (IL-13), as well as the anti-inflammatory cytokine IL-10.[5] This shift towards a type 2 response is often associated with tissue repair and resolution of inflammation.
-
Indirect Immunomodulation via the Gut Microbiota: LNnT is a well-established prebiotic that selectively promotes the growth of beneficial gut bacteria, particularly Bifidobacterium species.[1][8] A healthy gut microbiota is crucial for the proper development and function of the immune system. The metabolites produced by these bacteria, such as short-chain fatty acids (SCFAs), have their own immunomodulatory effects, contributing to the overall impact of LNnT on immune homeostasis.
Signaling Pathways Modulated by this compound
The primary signaling pathway identified to be directly modulated by LNnT is the TNF-α/TNFR1 pathway . By interacting with TNFR1, LNnT can interfere with the downstream signaling cascade that typically leads to the activation of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs) .
Caption: LNnT's modulation of the TNF-α/TNFR1 signaling pathway.
While direct evidence for LNnT's impact on STAT (Signal Transducer and Activator of Transcription) signaling is less clear, the observed increase in IL-10, IL-4, and IL-13 production suggests a potential indirect influence, as these cytokines are known to signal through STAT pathways.
Experimental Protocols
In Vitro Attenuation of TNF-α-Induced Inflammation in Fetal Intestinal Epithelial Cells
This protocol is based on the methodology described by Cheng et al. (2021).[3]
-
Cell Culture:
-
Fetal human intestinal epithelial cells (FHs 74 Int, ATCC CCL-241) are cultured in Hybri-Care Medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 30 ng/mL epidermal growth factor (EGF).[9]
-
Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[9]
-
-
Inflammation Induction and Treatment:
-
FHs 74 Int cells are seeded in appropriate culture plates and allowed to adhere.
-
The cells are then treated with 10 ng/mL of recombinant human TNF-α to induce an inflammatory response.
-
Concurrently, cells are co-treated with 5 mg/mL of this compound.
-
Control groups include untreated cells and cells treated with only TNF-α.
-
-
Endpoint Analysis:
-
After a 24-hour incubation period, the cell culture supernatant is collected.
-
The concentration of Interleukin-8 (IL-8) in the supernatant is quantified using a commercially available ELISA kit, following the manufacturer's instructions.
-
Caption: Experimental workflow for in vitro inflammation studies.
In Vivo Murine Full-Thickness Wound Healing Model
This protocol is based on the methodology described by Farhadihosseinabadi et al. (2020).[4][5]
-
Animal Model:
-
Adult male BALB/c mice are used for this model.
-
Animals are housed under standard laboratory conditions.
-
-
Wound Creation:
-
Mice are anesthetized, and the dorsal hair is shaved and the skin disinfected.
-
A full-thickness excisional wound is created on the dorsum of each mouse using a 6-mm biopsy punch.[4]
-
-
Treatment:
-
Immediately after wounding, mice are randomly assigned to treatment groups.
-
The treatment groups receive an intradermal injection of 100 µg or 200 µg of this compound dissolved in a suitable vehicle (e.g., PBS) around the wound site.
-
The control group receives an injection of the vehicle alone.
-
-
Endpoint Analysis:
-
At predetermined time points (e.g., days 3, 7, 14, and 21 post-wounding), animals are euthanized, and the wound tissue is excised.
-
A portion of the tissue is fixed in formalin for histological analysis (e.g., H&E staining) to assess wound closure and re-epithelialization.
-
Another portion of the tissue is used for RNA extraction.
-
Quantitative real-time PCR (qRT-PCR) is performed to measure the gene expression levels of IL-10, IL-4, and IL-13.
-
Caption: Experimental workflow for the in vivo wound healing model.
Conclusion and Future Directions
This compound demonstrates significant immunomodulatory properties through both direct and indirect mechanisms. Its ability to attenuate inflammation, promote a type 2 immune response, and interact with key signaling pathways highlights its potential as a therapeutic agent for a range of inflammatory and immune-mediated conditions.
Future research should focus on further elucidating the precise molecular mechanisms underlying LNnT's effects, particularly in identifying other potential cell surface receptors and dissecting the downstream signaling events. More detailed dose-response studies and investigations in various disease models will be crucial for translating the promising preclinical findings into clinical applications. The development of LNnT as a standalone immunomodulatory agent or as an adjunct therapy warrants further exploration.
References
- 1. Global Transcriptional Analysis of Nontransformed Human Intestinal Epithelial Cells (FHs 74 Int) after Exposure to Selected Drinking Water Disinfection By-Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 3. Protocol for cutaneous wound healing assay in a murine model. | Semantic Scholar [semanticscholar.org]
- 4. Video: Murine Excisional Wound Healing Model and Histological Morphometric Wound Analysis [jove.com]
- 5. A Pilot Study To Establish an In Vitro Model To Study Premature Intestinal Epithelium and Gut Microbiota Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Murine Excisional Wound Healing Model and Histological Morphometric Wound Analysis [jove.com]
- 7. The schistosome oligosaccharide this compound expands Gr1(+) cells that secrete anti-inflammatory cytokines and inhibit proliferation of naive CD4(+) cells: a potential mechanism for immune polarization in helminth infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. layerorigin.com [layerorigin.com]
- 9. Global transcriptional analysis of human FHs 74 Int intestinal epithelial cells after exposure to advanced glycation end products | PLOS One [journals.plos.org]
The Metabolic Journey of Lacto-N-neotetraose in the Infant Gut: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lacto-N-neotetraose (LNnT) is a prominent neutral human milk oligosaccharide (HMO) that plays a crucial role in shaping the infant gut microbiome and influencing infant health. Unlike digestible carbohydrates, LNnT resists hydrolysis by host enzymes in the upper gastrointestinal tract and reaches the colon intact, where it becomes a selective substrate for beneficial gut bacteria, particularly species of the genus Bifidobacterium. This technical guide provides an in-depth exploration of the metabolic fate of LNnT in the infant gut, detailing its microbial utilization, the functional consequences of its metabolism, and the experimental methodologies used to elucidate these processes.
Digestion and Absorption of this compound
LNnT, with its core structure of Galβ1-4GlcNAcβ1-3Galβ1-4Glc, is not hydrolyzed by human intestinal enzymes.[1] Consequently, it is not absorbed in the small intestine and arrives in the colon in high concentrations, ready for microbial fermentation. The indigestible nature of LNnT is a key feature that allows it to function as a prebiotic, selectively nourishing specific members of the gut microbiota.
Microbial Utilization of this compound
The primary colonizers and metabolizers of LNnT in the infant gut are bifidobacteria, most notably Bifidobacterium longum subsp. infantis and Bifidobacterium breve.[2][3] These bacteria possess specialized enzymatic machinery to import and catabolize LNnT.
Transport into the Bacterial Cell
The uptake of LNnT by bifidobacteria is an active process mediated by specific ATP-binding cassette (ABC) transporters. These transporters consist of a solute-binding protein (SBP) that captures LNnT in the extracellular space with high affinity and delivers it to a membrane-spanning permease for translocation into the cytoplasm. This intracellular consumption strategy prevents other gut microbes from accessing the monosaccharide components of LNnT.
Intracellular Degradation
Once inside the bacterial cell, LNnT is sequentially broken down by a series of intracellular glycosyl hydrolases into its constituent monosaccharides: galactose, N-acetylglucosamine (GlcNAc), and glucose.[3][4] These monosaccharides then enter the central fermentation pathway of bifidobacteria, known as the "bifid shunt" or fructose-6-phosphate phosphoketolase (F6PPK) pathway.[3][4]
The following diagram illustrates the general pathway for LNnT transport and initial degradation in Bifidobacterium longum subsp. infantis.
References
- 1. Oligosaccharide Binding Proteins from Bifidobacterium longum subsp. infantis Reveal a Preference for Host Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Milk Oligosaccharides Are Associated with Lactation Stage and Lewis Phenotype in a Chinese Population - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Lacto-N-neotetraose and its Interaction with the Gut Microbiota: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lacto-N-neotetraose (LNnT) is a prominent neutral human milk oligosaccharide (HMO) that plays a crucial role in the establishment and development of the infant gut microbiota.[1] Unlike most dietary carbohydrates, LNnT is indigestible by human enzymes and reaches the colon intact, where it serves as a selective prebiotic for beneficial gut bacteria, particularly species of the genus Bifidobacterium.[2] This selective fermentation leads to the production of various metabolites, most notably short-chain fatty acids (SCFAs), which have profound effects on host physiology, including gut barrier function and immune modulation. Understanding the intricate interactions between LNnT, the gut microbiota, and the host is of significant interest for the development of novel prebiotics, infant formula fortification, and therapeutic interventions for various gut-related disorders. This technical guide provides an in-depth overview of the current scientific understanding of LNnT's interaction with the gut microbiota, including quantitative data on its effects, detailed experimental protocols for its study, and visualizations of key metabolic and signaling pathways.
Data Presentation
Quantitative Impact of this compound on Gut Microbiota Composition
The supplementation of LNnT has been shown to significantly alter the composition of the gut microbiota, both in vitro and in vivo. The primary effect is a marked increase in the relative abundance of Bifidobacterium, a genus widely recognized for its probiotic properties.
| Study Type | Organism/Model | Dosage/Concentration | Duration | Key Findings in Microbiota Composition | Reference |
| In vitro fermentation | Human fecal microbiota | 1% (w/v) LNnT | 48 hours | Significant increase in the relative abundance of Bifidobacterium. | [3] |
| In vitro fermentation | Piglet fecal microbiota | 10 g/L LNnT | 12 hours | Increased abundance of Bifidobacterium and Lactobacillus. | [4] |
| Clinical Trial | Healthy Adults | 10g/day 2'FL and LNnT mix | 2 weeks | Increase in relative abundance of Actinobacteria, particularly Bifidobacterium. Reduction in Firmicutes and Proteobacteria. | [5] |
| Animal Study | Mice with antibiotic-induced dysbiosis | 20 mg/mouse/day LNnT | 7 days | Promoted the recovery of Lactobacillus and increased the level of Bifidobacterium. Decreased the level of pathogenic Klebsiella. | [6] |
Quantitative Impact of this compound Fermentation on Short-Chain Fatty Acid Production
The fermentation of LNnT by gut bacteria leads to the production of SCFAs, which are key mediators of its health benefits. Acetate, propionate, and butyrate are the most abundant SCFAs produced.
| Study Type | Model | LNnT Concentration | Fermentation Time | Acetate (mM) | Propionate (mM) | Butyrate (mM) | Reference |
| In vitro fermentation | Human fecal microbiota | 1% (w/v) | 24 hours | ~104 | ~28 | ~15 | [7] |
| In vitro fermentation | Human fecal microbiota | 1.5 g | 24 hours | Data reported as change from baseline | Data reported as change from baseline | Data reported as change from baseline | [8] |
| In vitro fermentation | Piglet fecal microbiota | 10 g/L | 12 hours | ~35 | ~15 | ~10 | [4] |
Note: Absolute concentrations of SCFAs can vary significantly based on the initial microbiota composition, fermentation model, and analytical methods used. The data presented here are indicative of the general trends observed.
Experimental Protocols
In Vitro Fermentation of this compound
This protocol outlines a general procedure for assessing the fermentation of LNnT by a gut microbial community in a batch culture system.
Materials:
-
Anaerobic chamber or workstation
-
Sterile fermentation vessels
-
Basal medium (e.g., containing peptone water, yeast extract, salts, and a reducing agent like L-cysteine-HCl)
-
This compound (LNnT) powder
-
Fecal slurry from healthy donors (or specific bacterial isolates)
-
Phosphate-buffered saline (PBS), anaerobic
-
Stomacher or blender
Procedure:
-
Preparation of Fecal Slurry:
-
Under anaerobic conditions, homogenize fresh fecal samples (e.g., 10% w/v) in anaerobic PBS.
-
Filter the slurry through sterile gauze to remove large particulate matter.
-
-
Fermentation Setup:
-
Prepare the basal medium and dispense it into sterile fermentation vessels.
-
Autoclave the vessels with the medium and then transfer them to the anaerobic chamber to equilibrate.
-
Add a sterile-filtered solution of LNnT to the vessels to achieve the desired final concentration (e.g., 1% w/v).
-
Inoculate the vessels with the fecal slurry (e.g., 5-10% v/v).
-
Include a negative control (no substrate) and a positive control (e.g., inulin or fructooligosaccharides).
-
-
Incubation and Sampling:
-
Incubate the fermentation vessels at 37°C with gentle agitation.
-
Collect samples at various time points (e.g., 0, 6, 12, 24, 48 hours) for downstream analysis (pH, SCFA, and microbial composition).
-
Immediately process or store samples at -80°C.
-
16S rRNA Gene Sequencing and Analysis
This protocol provides a high-level overview of the steps involved in characterizing the microbial community composition from fermentation samples or fecal samples.
Materials:
-
DNA extraction kit (e.g., QIAamp PowerFecal Pro DNA Kit)
-
PCR thermocycler
-
Primers targeting a hypervariable region of the 16S rRNA gene (e.g., V3-V4)
-
High-fidelity DNA polymerase
-
Agarose gel electrophoresis system
-
DNA purification kit
-
Next-generation sequencing platform (e.g., Illumina MiSeq)
Procedure:
-
DNA Extraction:
-
Extract total genomic DNA from collected samples using a validated DNA extraction kit, ensuring efficient lysis of both Gram-positive and Gram-negative bacteria.
-
-
PCR Amplification:
-
Amplify the target hypervariable region of the 16S rRNA gene using universal primers with adapter sequences for sequencing.
-
Perform PCR in triplicate for each sample to minimize PCR bias.
-
-
Library Preparation and Sequencing:
-
Pool the triplicate PCR products for each sample.
-
Purify the pooled amplicons.
-
Perform a second round of PCR to add unique barcodes and sequencing adapters to each sample.
-
Purify and quantify the final library.
-
Sequence the library on a next-generation sequencing platform.
-
-
Data Analysis:
-
Perform quality filtering of the raw sequencing reads.
-
Cluster sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).
-
Assign taxonomy to the representative sequences using a reference database (e.g., Greengenes, SILVA).
-
Analyze the relative abundance of different taxa, alpha diversity (within-sample diversity), and beta diversity (between-sample diversity).
-
Gas Chromatography (GC) for Short-Chain Fatty Acid Analysis
This protocol describes the quantification of SCFAs from fermentation broth or fecal samples using GC with Flame Ionization Detection (FID).
Materials:
-
Gas chromatograph with FID
-
Appropriate GC column (e.g., DB-FFAP)
-
Centrifuge
-
Vortex mixer
-
Acids (e.g., hydrochloric acid, metaphosphoric acid) for sample acidification
-
Ether or other suitable solvent for extraction
-
SCFA standards (acetate, propionate, butyrate, etc.)
-
Internal standard (e.g., 2-ethylbutyric acid)
Procedure:
-
Sample Preparation:
-
Centrifuge fermentation or fecal slurry samples to pellet solids.
-
Collect the supernatant.
-
Acidify the supernatant with an acid solution to protonate the SCFAs, making them more volatile.
-
Add an internal standard to each sample for accurate quantification.
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether) to separate the SCFAs from the aqueous matrix.
-
-
GC-FID Analysis:
-
Inject the organic phase containing the SCFAs into the GC.
-
The GC separates the different SCFAs based on their boiling points and interaction with the column's stationary phase.
-
The FID detects the carbon-containing compounds as they elute from the column, generating a signal proportional to the amount of each SCFA.
-
-
Quantification:
-
Create a standard curve using known concentrations of SCFA standards.
-
Identify and quantify the SCFAs in the samples by comparing their retention times and peak areas to those of the standards and the internal standard.
-
Mandatory Visualization
Metabolic Pathway of this compound in Bifidobacterium
Caption: Metabolic pathway of this compound (LNnT) utilization by Bifidobacterium.
Experimental Workflow for Evaluating the Prebiotic Potential of LNnT
Caption: Experimental workflow for assessing the prebiotic effects of LNnT.
Host Signaling Pathway: SCFA Activation of GPR41/43
Caption: SCFA-mediated activation of GPR41/43 signaling in intestinal epithelial cells.[9][10][11][12][13]
Host Signaling Pathway: Butyrate and Intestinal Barrier Function
References
- 1. Recent progress in fucosylated derivatives of lacto- N-tetraose and lacto- N-neotetraose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Modular pathway engineering of key precursor supply pathways for this compound production in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dynamic Associations of Milk Components With the Infant Gut Microbiome and Fecal Metabolites in a Mother–Infant Model by Microbiome, NMR Metabolomic, and Time-Series Clustering Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Full-length 16S rRNA Sequencing Reveals Gut Microbiome Signatures Predictive of MASLD in children with obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Short-chain fatty acids activate GPR41 and GPR43 on intestinal epithelial cells to promote inflammatory responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. GPR41 and GPR43 in Obesity and Inflammation – Protective or Causative? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Perspectives on the therapeutic potential of short-chain fatty acid receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Isomeric Human Milk Oligosaccharides: Lacto-N-tetraose and Lacto-N-neotetraose
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the molecular distinctions between two critical human milk oligosaccharides (HMOs), lacto-N-tetraose (LNT) and lacto-N-neotetraose (LNnT). As isomeric tetrasaccharides, they share the same chemical formula but exhibit fundamental structural differences that profoundly influence their biological activity and metabolic fate. This document provides a comprehensive overview of their molecular structures, detailed experimental protocols for their characterization, and an exploration of their distinct metabolic pathways.
Molecular Structure: A Tale of Two Linkages
Lacto-N-tetraose (LNT) and this compound (LNnT) are complex carbohydrates composed of four monosaccharide units: D-galactose (Gal), N-acetyl-D-glucosamine (GlcNAc), another D-galactose, and D-glucose (Glc).[1] Despite their identical composition (C₂₆H₄₅NO₂₁), their structural divergence lies in a single glycosidic bond.[2][3]
Lacto-N-tetraose (LNT) is classified as a type I chain oligosaccharide.[1] Its structure is characterized by a β(1→3) glycosidic linkage between the terminal galactose and the N-acetylglucosamine residue.[1] The full nomenclature for LNT is β-D-galactosyl-(1→3)-N-acetyl-β-D-glucosaminyl-(1→3)-β-D-galactosyl-(1→4)-D-glucose.[1]
This compound (LNnT) , in contrast, is a type II chain oligosaccharide.[1] The key difference is the β(1→4) glycosidic linkage between the terminal galactose and the N-acetylglucosamine.[1]
This subtle variation in linkage profoundly impacts the three-dimensional conformation of the molecules, influencing their recognition by enzymes and transport proteins, particularly within the gut microbiome.
Data Presentation: Comparative Structural Analysis
While extensive crystallographic data providing precise bond lengths and angles for both LNT and LNnT in a directly comparative format is limited in publicly available literature, Nuclear Magnetic Resonance (NMR) spectroscopy provides invaluable insights into their solution-state conformations. The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for both molecules, highlighting the subtle yet significant differences arising from their distinct glycosidic linkages.
Table 1: Comparative ¹H NMR Chemical Shifts (ppm) of Lacto-N-tetraose and this compound in D₂O
| Residue | Proton | Lacto-N-tetraose (LNT) | This compound (LNnT) |
| Gal (β1-3) | H-1 | 4.4373 | - |
| Gal (β1-4) | H-1 | - | 4.4373 |
| GlcNAc | H-1 | 4.72 | 4.6539 |
| Gal (β1-3/4) | H-1 | 4.4373 | 4.4373 |
| Glc (α) | H-1 | 5.22 | 5.22 |
| Glc (β) | H-1 | 4.65 | 4.65 |
| GlcNAc (NAc) | CH₃ | 2.0241 | 2.04 |
Note: Data for LNT is sourced from the Biological Magnetic Resonance Bank (BMRB entry bmse001327)[4]. Data for LNnT is compiled from various sources. Direct comparison is challenging due to variations in experimental conditions.
Table 2: Comparative ¹³C NMR Chemical Shifts (ppm) of Lacto-N-tetraose and this compound in D₂O
| Residue | Carbon | Lacto-N-tetraose (LNT) | This compound (LNnT) |
| Gal (β1-3) | C-1 | 105.3395 | - |
| Gal (β1-4) | C-1 | - | 103.6 |
| GlcNAc | C-1 | 105.6428 | 103.4 |
| Gal (β1-3/4) | C-1 | 106.2275 | 103.9 |
| Glc (α) | C-1 | 92.5 | 92.5 |
| Glc (β) | C-1 | 96.4 | 96.4 |
| GlcNAc (NAc) | CH₃ | 24.9588 | 23.1 |
| GlcNAc (NAc) | C=O | 177.751 | 175.6 |
Note: Data for LNT is sourced from the Biological Magnetic Resonance Bank (BMRB entry bmse001327)[4]. Data for LNnT is from Strecker et al., 1989[5]. Direct comparison is challenging due to variations in experimental conditions.
Experimental Protocols
The structural elucidation and quantification of LNT and LNnT rely on sophisticated analytical techniques. Below are detailed methodologies for key experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Objective: To determine the monosaccharide composition, anomeric configurations, and glycosidic linkages of LNT and LNnT.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified oligosaccharide in 0.5 mL of deuterium oxide (D₂O, 99.96%).
-
Lyophilize the sample to remove exchangeable protons. Repeat this step 2-3 times for complete deuteration.
-
Finally, dissolve the sample in 0.5 mL of D₂O for analysis.
-
-
NMR Data Acquisition:
-
Acquire spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
1D ¹H NMR: Acquire a standard one-dimensional proton spectrum to identify anomeric protons (typically in the 4.4-5.3 ppm region) and methyl protons of the N-acetyl group (around 2.0 ppm).
-
2D ¹H-¹H COSY (Correlation Spectroscopy): Establish proton-proton coupling networks within each monosaccharide residue.
-
2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): Identify all protons belonging to a specific spin system (monosaccharide residue).
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlate each proton with its directly attached carbon atom.
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for determining the glycosidic linkages between monosaccharide units.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provide information about through-space proximity of protons, which helps to determine the three-dimensional structure and conformation around the glycosidic bonds.
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., TopSpin, Mnova).
-
Assign all proton and carbon resonances by integrating information from all acquired spectra.
-
Determine the glycosidic linkages by identifying HMBC correlations between the anomeric proton of one residue and the carbon at the linkage position of the adjacent residue.
-
Analyze coupling constants (e.g., ³J(H1,H2)) to determine the anomeric configuration (α or β).
-
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) for Quantification
Objective: To separate and quantify LNT and LNnT in a complex mixture, such as human milk or cell culture media.
Methodology:
-
Sample Preparation:
-
For milk samples, perform a "dilute-and-shoot" method. Dilute the milk sample (e.g., 500 µL in 25 mL of deionized water).[6]
-
For cleaner samples, simple dilution in deionized water may be sufficient.
-
Filter the diluted sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
System: A high-performance liquid chromatography system equipped with a gold working electrode and a pulsed amperometric detector.
-
Column: A high-pH anion-exchange column, such as a Dionex CarboPac PA1 (250 mm x 2 mm ID), preceded by a guard column.[7]
-
Mobile Phase: A gradient of sodium hydroxide and sodium acetate. A typical gradient might start with a low concentration of sodium acetate in sodium hydroxide and ramp up to elute the more tightly bound oligosaccharides.[7]
-
Flow Rate: Typically 0.3 mL/min.[7]
-
Column Temperature: Maintained at 20 °C.[7]
-
-
Detection:
-
Use a pulsed amperometric detector with a gold electrode. The waveform for detection should be optimized for carbohydrate analysis.
-
-
Quantification:
-
Prepare a series of external standards of known concentrations for both LNT and LNnT.
-
Generate a calibration curve by plotting the peak area against the concentration for each standard.
-
Quantify the amount of LNT and LNnT in the samples by comparing their peak areas to the calibration curve.
-
Signaling Pathways and Metabolic Workflows
The structural difference between LNT and LNnT has significant implications for their metabolism by gut bacteria, particularly Bifidobacterium species, which are key colonizers of the infant gut.
Differential Metabolism in Bifidobacterium
Bifidobacterium species have evolved specific enzymatic machinery to utilize HMOs. The metabolism of LNT and LNnT involves distinct pathways, primarily differing in the initial enzymatic cleavage steps.
Experimental Workflow for HMO Analysis
The comprehensive analysis of HMOs from biological samples involves a multi-step workflow, often combining chromatographic separation with mass spectrometric detection for high sensitivity and structural elucidation.
Conclusion
The isomeric pair of lacto-N-tetraose and this compound serves as a compelling example of how subtle changes in molecular architecture can lead to significant functional diversity. For researchers in drug development and nutritional science, a thorough understanding of these structural nuances is paramount for harnessing the therapeutic potential of human milk oligosaccharides. The detailed protocols and metabolic pathways outlined in this guide provide a foundational framework for the continued investigation and application of these remarkable biomolecules.
References
- 1. Lacto-N-tetraose - Wikipedia [en.wikipedia.org]
- 2. layerorigin.com [layerorigin.com]
- 3. layerorigin.com [layerorigin.com]
- 4. bmse001327 Lacto-N-tetraose at BMRB [bmrb.io]
- 5. Assignment of the 1H- and 13C-NMR spectra of eight oligosaccharides of the lacto-N-tetraose and neotetraose series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. Combining HPAEC-PAD, PGC-LC–MS, and 1D 1H NMR to Investigate Metabolic Fates of Human Milk Oligosaccharides in 1-Month-Old Infants: a Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
The Unseen Architects: A Technical Guide to the Physiological Effects of Neutral Core Human Milk Oligosaccharides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human milk oligosaccharides (HMOs) represent the third most abundant solid component of human milk, following lactose and lipids. Far from being mere sources of energy, these complex carbohydrates are key bioactive molecules that play a crucial role in infant health and development. Among the diverse array of HMO structures, neutral core oligosaccharides form the foundational backbone of many other HMOs and exert significant physiological effects independently. This in-depth technical guide explores the multifaceted roles of neutral core HMOs, including Lacto-N-tetraose (LNT) and Lacto-N-neotetraose (LNnT), as well as the closely related and abundant neutral fucosylated HMO, 2'-fucosyllactose (2'-FL). We will delve into their impact on the gut microbiota, immune system, and intestinal barrier function, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Modulation of the Gut Microbiota
Neutral core HMOs are not digested by the infant's intestinal enzymes, allowing them to reach the colon intact where they act as prebiotics, selectively fueling the growth of beneficial bacteria.[1] This selective fermentation is a cornerstone of their physiological impact.
Bifidogenic Effect
The most well-documented effect of neutral core HMOs is their potent bifidogenic activity, promoting the growth of Bifidobacterium species, particularly Bifidobacterium longum subsp. infantis.[2][3] This species is uniquely equipped with the enzymatic machinery to metabolize a wide range of HMO structures.[3] The selective proliferation of bifidobacteria helps establish a healthy infant gut microbiome, which can have long-lasting health benefits.[4]
Table 1: Quantitative Data on the Bifidogenic Effects of Neutral Core HMOs
| HMO | Study Type | Model | Key Findings | Reference |
| Lacto-N-tetraose (LNT) & this compound (LNnT) | In vitro | Bifidobacterium longum subsp. infantis ATCC 15697 | Vigorous growth on LNT (OD600nm, asym = 1.27 ± 0.12, k = 0.56 ± 0.03 h−1) and LNnT. | [5] |
| Lacto-N-tetraose (LNT) | In vitro | Bifidobacterium bifidum JCM1254 | Significant growth, entering stationary phase after 15 hours. | [6] |
| 2'-Fucosyllactose (2'-FL) & this compound (LNnT) | Clinical Trial | Human Infants | Formula with 2'-FL (1.0 g/L) and LNnT (0.5 g/L) was associated with a higher abundance of fecal Bifidobacteriaceae compared to a non-HMO formula. | [7] |
| 2'-Fucosyllactose (2'-FL) | In vivo | Suckling Rats | Supplementation led to a higher proportion of Lactobacillus in cecal samples. | [8] |
Production of Short-Chain Fatty Acids (SCFAs)
The fermentation of neutral core HMOs by gut bacteria leads to the production of short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate. These metabolites contribute to a lower colonic pH, creating an environment that is less favorable for pathogens. Butyrate, in particular, is the preferred energy source for colonocytes and plays a vital role in maintaining gut barrier integrity.[9]
Table 2: Quantitative Data on SCFA Production from Neutral Core HMOs
| HMO | Study Type | Model | Key Findings | Reference |
| Lacto-N-tetraose (LNT), this compound (LNnT), 2'-Fucosyllactose (2'-FL), and others | In vitro Fermentation | Infant Fecal Microbiota | Sialylated HMOs exhibited the highest acetic acid production. 2'-FL demonstrated comparable acid production to FOS. | [10] |
| 2'-Fucosyllactose (2'-FL) | In vivo | Human-Microbiota-Associated Mice | Feeding with 2'-FL-containing infant formula elevated levels of acetate and propionate. | [11] |
| 2'-Fucosyllactose (2'-FL) | In vivo | Suckling Rats | Higher proportion of butyrate in cecal samples on day 16 of supplementation. | [8] |
Immune System Modulation
Neutral core HMOs have profound immunomodulatory effects, both directly by interacting with immune cells and indirectly through the modulation of the gut microbiota and their metabolites.
Direct Interaction with Immune Cells and Anti-inflammatory Effects
HMOs can directly interact with immune cells, such as dendritic cells and macrophages, to modulate immune responses.[12][13] This interaction can influence cytokine production and potentially promote immune tolerance. For instance, 2'-FL has been shown to have anti-inflammatory properties by reducing the secretion of pro-inflammatory cytokines.
Table 3: Quantitative Data on the Immunomodulatory Effects of Neutral Core HMOs
| HMO | Study Type | Model | Key Findings | Reference |
| 2'-Fucosyllactose (2'-FL) | In vitro | LPS-treated RAW 264.7 cells | Dose-dependent increases in the secretion of IL-10, IL-6, and TNF-α. | [14] |
| 2'-Fucosyllactose (2'-FL) | In vivo | Suckling Rats | Lower levels of IL-1β, IL-4, IL-6, IL-12, IFN-γ, and TNF-α (nearly half of the reference group) on day 16. | [8] |
| 2'-Fucosyllactose (2'-FL) & this compound (LNnT) | Clinical Trial | Human Infants | Formula with 2'-FL and LNnT was associated with lower parent-reported bronchitis through 4 months (2.3% vs 12.6%), 6 months (6.8% vs 21.8%), and 12 months (10.2% vs 27.6%) compared to control. Lower respiratory tract infections were also reduced through 12 months (19.3% vs 34.5%). | [15][16] |
| 2'-Fucosyllactose (2'-FL) & this compound (LNnT) | Clinical Trial | Human Infants | Reduced use of antipyretics through 4 months (15.9% vs 29.9%) and antibiotics through 6 months (34.1% vs 49.4%) and 12 months (42.0% vs 60.9%). | [15][16] |
NF-κB Signaling Pathway
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway is a key regulator of the inflammatory response. Some HMOs have been shown to inhibit the activation of this pathway, thereby reducing inflammation.[16] The canonical NF-κB pathway is activated by pro-inflammatory stimuli, leading to the transcription of inflammatory genes.
Enhancement of Intestinal Barrier Function
A healthy intestinal barrier is crucial for preventing the translocation of harmful substances from the gut into the bloodstream. Neutral core HMOs contribute to the integrity of this barrier through several mechanisms.
Direct Effects on Epithelial Cells
Neutral core HMOs can directly interact with intestinal epithelial cells to strengthen tight junctions, the protein complexes that seal the space between adjacent cells.[8] This leads to a decrease in intestinal permeability.
Indirect Effects via Microbiota
The production of SCFAs, particularly butyrate, from HMO fermentation provides energy to colonocytes, promoting their health and reinforcing the barrier.[9] Furthermore, a balanced gut microbiota, supported by HMOs, helps to outcompete potential pathogens, reducing the risk of inflammation-induced barrier dysfunction.
Anti-adhesive and Antimicrobial Properties
Neutral core HMOs can act as soluble decoy receptors, mimicking the carbohydrate structures on the surface of intestinal epithelial cells.[17] Pathogens that would normally bind to these cell surface glycans instead bind to the HMOs in the gut lumen and are subsequently excreted. This anti-adhesive mechanism has been demonstrated for a variety of pathogens.
Table 4: Pathogen Adhesion Inhibition by Neutral Core HMOs
| HMO | Pathogen | Study Type | Key Findings | Reference |
| Lacto-N-tetraose (LNT) | Entamoeba histolytica | In vitro | Reduced attachment and cytotoxicity to host cells. | [18] |
| 2'-Fucosyllactose (2'-FL) | Campylobacter jejuni | In vitro | Inhibited adhesion to intestinal cells. | [8] |
| 2'-Fucosyllactose (2'-FL) | Enteropathogenic Escherichia coli | In vitro | Prevented infection of host cells. | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the physiological effects of neutral core HMOs.
In Vitro Intestinal Barrier Function Assay using Caco-2 Cells
This protocol describes the use of the Caco-2 human colon adenocarcinoma cell line to model the intestinal epithelial barrier and assess the effect of HMOs on its integrity.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin
-
Transwell® inserts (0.4 µm pore size) for 24-well plates
-
Hanks' Balanced Salt Solution (HBSS)
-
Transepithelial Electrical Resistance (TEER) meter with "chopstick" electrodes
-
Fluorescein isothiocyanate-dextran (FITC-dextran, 4 kDa)
-
Fluorometer
Procedure:
-
Cell Seeding: Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of 1 x 10^5 cells/cm².
-
Cell Culture and Differentiation: Culture the cells for 21 days to allow for differentiation into a polarized monolayer, changing the medium every 2-3 days.
-
HMO Treatment: After 21 days, replace the medium in the apical and basolateral compartments with fresh medium containing the desired concentration of the neutral core HMO. Incubate for the desired treatment period (e.g., 24-48 hours).
-
TEER Measurement:
-
Equilibrate the plate to room temperature.
-
Gently wash the monolayers twice with pre-warmed HBSS. Add 400 µL of HBSS to the apical chamber and 750 µL to the basolateral chamber.
-
Measure the electrical resistance of a blank insert with HBSS only.
-
Measure the resistance of each Caco-2 monolayer.
-
Calculate the net TEER value by subtracting the resistance of the blank insert and multiplying by the surface area of the insert (Ω·cm²).
-
-
Paracellular Permeability Assay (FITC-dextran):
-
After HMO treatment, wash the monolayers with HBSS.
-
Add HBSS containing 1 mg/mL FITC-dextran to the apical chamber.
-
Add fresh HBSS to the basolateral chamber.
-
Incubate for 2 hours at 37°C.
-
Collect samples from the basolateral chamber and measure the fluorescence intensity using a fluorometer (excitation ~490 nm, emission ~520 nm).
-
Calculate the apparent permeability coefficient (Papp).
-
Bacterial Anti-Adhesion Assay
This protocol assesses the ability of neutral core HMOs to inhibit the adhesion of pathogenic bacteria to intestinal epithelial cells.
Materials:
-
Intestinal epithelial cells (e.g., Caco-2 or HT-29) cultured in 24-well plates
-
Pathogenic bacterial strain (e.g., Enterotoxigenic E. coli)
-
Phosphate-buffered saline (PBS)
-
0.1% Triton X-100 in PBS
-
Appropriate bacterial culture medium and agar plates
Procedure:
-
Cell Culture: Culture intestinal epithelial cells to confluence in 24-well plates.
-
Bacterial Preparation: Grow the pathogenic bacteria to the mid-logarithmic phase, then wash and resuspend in cell culture medium without antibiotics.
-
Inhibition Assay:
-
Pre-incubation of bacteria: Incubate the bacterial suspension with the desired concentration of neutral core HMO for 1 hour at 37°C.
-
Pre-incubation of cells: Alternatively, pre-incubate the cell monolayers with HMO-containing medium for 1 hour at 37°C, then wash before adding bacteria.
-
-
Infection: Add the bacterial suspension (with or without pre-incubation with HMOs) to the cell monolayers at a multiplicity of infection (MOI) of 10-100.
-
Incubation: Incubate for 1-2 hours at 37°C to allow for bacterial adhesion.
-
Washing: Gently wash the monolayers 3-5 times with PBS to remove non-adherent bacteria.
-
Cell Lysis: Add 0.1% Triton X-100 to each well to lyse the epithelial cells and release the adherent bacteria.
-
Quantification: Perform serial dilutions of the cell lysates and plate on appropriate agar plates. Incubate overnight and count the colony-forming units (CFU) to determine the number of adherent bacteria.
-
Analysis: Compare the CFU counts from the HMO-treated groups to the untreated control to calculate the percentage of adhesion inhibition.
Analysis of Short-Chain Fatty Acids in Fecal Samples by Gas Chromatography
This protocol outlines the analysis of SCFAs produced from HMO fermentation in fecal samples.
Materials:
-
Fecal samples
-
Saturated NaCl solution
-
Concentrated sulfuric acid
-
Diethyl ether
-
Internal standard solution (e.g., 2-ethylbutyric acid)
-
Gas chromatograph with a flame ionization detector (GC-FID) and a suitable capillary column
Procedure:
-
Sample Preparation:
-
Homogenize a known weight of fecal sample in distilled water.
-
Acidify the homogenate with sulfuric acid to a pH of 2-3.
-
Add saturated NaCl solution to enhance extraction efficiency.
-
-
Extraction:
-
Add the internal standard to the acidified homogenate.
-
Extract the SCFAs with diethyl ether by vigorous vortexing.
-
Centrifuge to separate the phases.
-
Carefully transfer the ether layer (top layer) to a new vial.
-
-
GC Analysis:
-
Inject a small volume (e.g., 1 µL) of the ether extract into the GC-FID.
-
Run the appropriate temperature program to separate the different SCFAs.
-
-
Quantification:
-
Identify and quantify the SCFAs based on the retention times and peak areas relative to the internal standard, using a standard curve prepared with known concentrations of SCFAs.
-
Conclusion
Neutral core human milk oligosaccharides are far more than simple sugars; they are potent bioactive molecules with a wide range of physiological effects that are critical for infant health. Their ability to shape a healthy gut microbiota, modulate the immune system, strengthen the intestinal barrier, and prevent pathogen adhesion underscores their importance in early life nutrition. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to further explore the therapeutic potential of these remarkable compounds. As our understanding of the intricate mechanisms of action of neutral core HMOs continues to grow, so too will the opportunities to leverage their benefits for improved health outcomes, not only in infancy but potentially throughout the lifespan.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. researchgate.net [researchgate.net]
- 3. Real-world evidence study on tolerance and growth in infants fed an infant formula with two human milk oligosaccharides vs mixed fed and exclusively breastfed infants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. enamine.net [enamine.net]
- 5. Inefficient Metabolism of the Human Milk Oligosaccharides Lacto-N-tetraose and this compound Shifts Bifidobacterium longum subsp. infantis Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physiology of Consumption of Human Milk Oligosaccharides by Infant Gut-associated Bifidobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of a Ready-to-Feed Starter Liquid Infant Formula Containing 2-Fucosyllactose and this compound in Chinese Infants: Protocol for a Double Blind, Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2'-Fucosyllactose and 3-Fucosyllactose Alleviates Interleukin-6-Induced Barrier Dysfunction and Dextran Sodium Sulfate-Induced Colitis by Improving Intestinal Barrier Function and Modulating the Intestinal Microbiome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Milk Active Ingredient, 2′-Fucosyllactose, Inhibits Inflammation and Promotes MUC2 Secretion in LS174T Goblet Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bifidobacterium bifidum Lacto-N-Biosidase, a Critical Enzyme for the Degradation of Human Milk Oligosaccharides with a Type 1 Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Adhesion and Invasion Assay Procedure Using Caco-2 Cells for Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues | PLOS One [journals.plos.org]
- 14. Measurement of Transepithelial Electrical Resistance (TEER) [ebrary.net]
- 15. Effects of Infant Formula With Human Milk Oligosaccharides on Growth and Morbidity: A Randomized Multicenter Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
- 18. Analysis of Short-Chain Fatty Acids in Fecal Samples by Headspace-Gas Chromatography | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Note: Quantification of Lacto-N-neotetraose (LNnT) in Infant Formula and Human Milk using HPAEC-PAD
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lacto-N-neotetraose (LNnT) is a prominent neutral human milk oligosaccharide (HMO) that plays a crucial role in infant health, primarily by shaping the gut microbiota and modulating the immune system. The accurate quantification of LNnT in various matrices, including infant formula and human milk, is essential for quality control, nutritional research, and the development of novel therapeutic applications. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and specific method for the direct quantification of underivatized carbohydrates like LNnT, making it the gold standard for oligosaccharide analysis.[1][2][3][4] This application note provides a detailed protocol for the quantification of LNnT using HPAEC-PAD.
Principle of HPAEC-PAD
HPAEC-PAD leverages the weakly acidic nature of carbohydrate hydroxyl groups.[5] In a high-pH mobile phase (typically sodium hydroxide), these hydroxyl groups become ionized, allowing for their separation based on charge, size, and linkage isomerism on a strong anion-exchange column.[5] The separated analytes are then detected by a pulsed amperometric detector, where a series of electrical potentials are applied to a gold electrode. This process oxidizes the carbohydrates, generating a current that is proportional to the analyte concentration, thus providing a highly sensitive and specific signal without the need for derivatization.[5][6]
Experimental Protocols
This section details the necessary materials, reagents, and procedures for the quantification of LNnT.
Materials and Reagents
-
This compound (LNnT) standard (≥95% purity)
-
Deionized (DI) water (18.2 MΩ·cm resistivity)
-
Sodium hydroxide (NaOH), 50% w/w solution, low carbonate
-
Sodium acetate (NaOAc), anhydrous
-
Solid-Phase Extraction (SPE) cartridges (e.g., Graphitized Carbon)
-
Acetonitrile (ACN), HPLC grade
-
Syringe filters, 0.22 µm
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with a biocompatible quaternary pump, autosampler, and thermal compartment.
-
Pulsed Amperometric Detector with a gold working electrode and a pH-Ag/AgCl reference electrode.
-
Analytical column: CarboPac PA1 (2 x 250 mm) with a CarboPac PA1 guard column (2 x 50 mm) or similar.
-
Data acquisition and analysis software (e.g., Chromeleon).
Preparation of Standards and Reagents
-
Mobile Phase A (0.1 M NaOH): Dilute 5.2 mL of 50% NaOH to 1 L with DI water. Sparge with helium to prevent carbonate formation.
-
Mobile Phase B (1 M NaOAc in 0.1 M NaOH): Dissolve 82.03 g of anhydrous sodium acetate in 800 mL of Mobile Phase A. Make up to 1 L with Mobile Phase A.
-
LNnT Stock Solution (1000 µg/mL): Accurately weigh 10 mg of LNnT standard and dissolve it in 10 mL of DI water in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with DI water to achieve concentrations ranging from 0.4 µg/mL to 20 µg/mL.[7][8]
Sample Preparation
For Infant Formula:
-
Accurately weigh a portion of the infant formula powder and reconstitute it with DI water according to the manufacturer's instructions.
-
For products with potential interferences like fructans, enzymatic hydrolysis may be necessary.[9][10]
-
Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection.[9]
-
Thaw frozen milk samples at 4°C overnight.
-
Dilute 0.6 mL of the milk sample with an equal volume of DI water.
-
Centrifuge at 21,000 x g for 15 minutes at 4°C to separate lipids and precipitate proteins.
-
Apply 1.0 mL of the clear supernatant to a conditioned Carbograph SPE cartridge.
-
Wash the cartridge with DI water to remove interfering substances.
-
Elute the HMO fraction with an appropriate solvent (e.g., 40% acetonitrile).
-
Dry the eluted fraction under a stream of nitrogen and reconstitute in a known volume of DI water.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
HPAEC-PAD Chromatographic Conditions
| Parameter | Setting |
| Column | CarboPac PA1 (2 x 250 mm) with CarboPac PA1 Guard (2 x 50 mm)[7][8] |
| Column Temperature | 20°C[7][8] |
| Flow Rate | 0.3 mL/min[7][8] |
| Injection Volume | 10 µL[7][8] |
| Mobile Phase A | 0.1 M NaOH[7][8] |
| Mobile Phase B | 1 M NaOAc in 0.1 M NaOH[7][8] |
| Gradient Program | 0-10 min: 0-10% B10-15 min: 100% B (Wash)15-30 min: 0% B (Equilibration)[7][8] |
| Detector | Pulsed Amperometric Detector (PAD) with Gold Electrode |
| PAD Waveform | Four-potential waveform optimized for carbohydrates[6] |
Data Presentation
Calibration and Quantification
A calibration curve is constructed by plotting the peak area of the LNnT standard against its concentration. A quadratic fit is often optimal for the calibration curve.[9] The concentration of LNnT in the samples is then determined from this curve.
Quantitative Data Summary
The following table summarizes typical performance data for the HPAEC-PAD method for LNnT and other HMOs.
| Parameter | Typical Value | Reference |
| Calibration Range | 0.4 - 20 µg/mL | [7][8] |
| Relative Standard Deviation (RSDr) | 0.0068 - 4.8% | [9][10] |
| Spike Recovery | 89.4 - 109% | [9][10] |
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the quantification of LNnT using HPAEC-PAD.
Caption: Experimental workflow for LNnT quantification.
This application note provides a comprehensive guide for the quantification of this compound. For optimal results, method validation should be performed in the specific laboratory environment and for the particular sample matrix.
References
- 1. researchgate.net [researchgate.net]
- 2. Oligosaccharide Analysis Using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection | PPTX [slideshare.net]
- 3. lcms.cz [lcms.cz]
- 4. HPAEC-PAD for oligosaccharide analysis-novel insights into analyte sensitivity and response stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Combining HPAEC-PAD, PGC-LC–MS, and 1D 1H NMR to Investigate Metabolic Fates of Human Milk Oligosaccharides in 1-Month-Old Infants: a Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Method for the Determination of 2'-Fucosyllactose (2'-FL), 3-Fucosyllactose (3-FL), 6'-Sialyllactose (6'-SL), 3'-Sialyllactose (3'-SL), Lacto-N-Tetraose (LNT), and this compound (LNnT) by High-Performance Anion-Exchange Chromatography With Pulsed Amperometric Detection (HPAEC-PAD): First Action 2022.04 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Application Notes & Protocols for Microbial Fermentation of Lacto-N-neotetraose (LNnT)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lacto-N-neotetraose (LNnT) is a predominant neutral human milk oligosaccharide (HMO) that plays a significant role in infant health, including the development of the gut microbiome and immune system.[1][2][3] Its beneficial properties have led to its use as a functional ingredient in infant formula and other nutritional products.[4][5][6] Microbial fermentation has emerged as a promising and scalable method for the production of LNnT, offering an alternative to chemical synthesis or extraction from natural sources.[7][8] This document provides detailed application notes and protocols for the microbial production of LNnT, focusing on metabolically engineered Escherichia coli.
Metabolic Engineering Strategies for LNnT Production
The biosynthesis of LNnT in microbial hosts typically involves the heterologous expression of glycosyltransferases that assemble the oligosaccharide from precursor molecules. In E. coli, the synthesis of LNnT generally starts from lactose and requires two key enzymes: β-1,3-N-acetylglucosaminyltransferase (LgtA) and β-1,4-galactosyltransferase (LgtB).[5][8] These enzymes catalyze the sequential addition of N-acetylglucosamine (GlcNAc) and galactose to lactose, forming Lacto-N-triose II (LNT II) as an intermediate.
Key metabolic engineering strategies to enhance LNnT production include:
-
Overexpression of Key Biosynthetic Genes: Increasing the expression levels of lgtA and lgtB is a primary strategy to drive the metabolic flux towards LNnT.[4][7]
-
Enhancing Precursor Supply: The availability of the sugar donors UDP-N-acetylglucosamine (UDP-GlcNAc) and UDP-galactose (UDP-Gal) is crucial.[2][9] Engineering strategies often involve the overexpression of genes in the UDP-GlcNAc and UDP-Gal biosynthesis pathways.[2][9]
-
Elimination of Competing Pathways: Deleting genes that divert precursors to other metabolic pathways can significantly increase the yield of LNnT.[5][8][10] Common targets for deletion include lacZ (to prevent lactose degradation) and ugd (to prevent UDP-glucose conversion to UDP-glucuronic acid).[2][7]
-
De Novo Synthesis from Glucose: To reduce production costs associated with lactose supplementation, engineered E. coli strains capable of de novo LNnT synthesis from glucose as the sole carbon source have been developed.[1][3] This involves engineering an endogenous lactose biosynthesis pathway.[1][3]
Data Presentation: Comparison of LNnT Production in Engineered E. coli
The following table summarizes quantitative data from various studies on LNnT production using different engineered E. coli strains and fermentation strategies.
| Strain | Key Genetic Modifications | Fermentation Scale | Titer (g/L) | Productivity (g/L/h) | Yield (g/g or mol/mol) | Reference |
| E. coli BL21(DE3)ΔlacZ | Overexpression of lgtA and galE; deletion of setA and ugd | 5L Bioreactor | 15.53 | 0.43 | Not Reported | [2] |
| E. coli SC16-14 | Engineered for de novo synthesis from glucose | 3L Bioreactor | 25.4 | Not Reported | Not Reported | [1][3] |
| E. coli E27 derivative | Deletion of gloA | 3L Bioreactor | 13.25 | 0.34 | Not Reported | [10] |
| E. coli K12 MG1655 | Overexpression of lgtA, lgtB, and lacY; deletion of lacZ and lacI | Shake Flask | 1.2 | Not Reported | 0.28 mol/mol lactose | [4][7] |
| Engineered E. coli | Stepwise optimization of biosynthetic pathway | 3L Bioreactor | 19.40 | 0.47 | Not Reported | [11][12] |
| E. coli WY011/pR-BEA1R | Deletion of lacz, ugd, gcd, nagB, ushA, setA; overexpression of lgtA and lgtB | 2L Bioreactor | 16.202 | Not Reported | Not Reported | [6][8] |
Experimental Protocols
Protocol 1: Shake Flask Cultivation for LNnT Production
This protocol describes a typical shake flask cultivation for initial strain screening and optimization.
1. Media Preparation:
- Prepare a suitable fermentation medium such as DM medium. The composition can be optimized but a general formulation is provided in the literature.
- Autoclave the medium and cool to room temperature.
- Add filter-sterilized supplements such as antibiotics, vitamins, and the carbon source (e.g., glucose or lactose).
2. Inoculum Preparation:
- Inoculate a single colony of the engineered E. coli strain into 5 mL of Luria-Bertani (LB) medium with appropriate antibiotics.
- Incubate overnight at 37°C with shaking at 200-250 rpm.
3. Shake Flask Fermentation:
- Inoculate 50 mL of fermentation medium in a 250 mL shake flask with the overnight culture to an initial OD₆₀₀ of 0.1-0.2.
- Incubate at 37°C with shaking at 200-250 rpm.
- When the OD₆₀₀ reaches a desired level (e.g., 0.6-0.8), induce gene expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1 mM.[5]
- If required, add the substrate lactose to the culture.
- Continue incubation for 48-72 hours, periodically taking samples for analysis.
4. Sample Analysis:
- Measure cell density (OD₆₀₀).
- Centrifuge the culture sample to separate the supernatant.
- Analyze the supernatant for LNnT concentration using High-Performance Liquid Chromatography (HPLC).
Protocol 2: Fed-Batch Fermentation for High-Titer LNnT Production
This protocol outlines a fed-batch fermentation process in a bioreactor for achieving higher cell densities and LNnT titers.
1. Bioreactor Preparation:
- Prepare and sterilize a 3L or 5L bioreactor containing the initial batch fermentation medium.
- Calibrate pH and dissolved oxygen (DO) probes.
2. Inoculum Preparation:
- Prepare a seed culture as described in Protocol 1.
- Use the seed culture to inoculate the bioreactor.
3. Fed-Batch Fermentation:
- Set the initial fermentation parameters: temperature at 37°C, pH controlled at 7.2 with ammonia, and DO maintained at 30% by adjusting agitation and aeration.[5]
- When the initial carbon source is depleted (indicated by a sharp increase in DO), start the feeding of a concentrated nutrient solution containing the carbon source and other essential nutrients.
- When the OD₆₀₀ reaches a target value (e.g., 15), lower the temperature to 25°C and add IPTG to induce protein expression.[5]
- Add lactose to the bioreactor after induction.[5]
- Continue the fed-batch fermentation for 72-96 hours, maintaining the set parameters.
4. Downstream Processing and Purification:
- Cell Removal: Separate the microbial biomass from the fermentation broth containing LNnT via centrifugation or microfiltration.[13]
- Purification: The supernatant can be further purified through a series of steps including:
- Ultrafiltration/Diafiltration: To remove proteins and other high molecular weight impurities.[13]
- Chromatography: Techniques like simulated moving bed chromatography can be used to separate LNnT from other carbohydrates and impurities.[14]
- Crystallization: To obtain highly purified LNnT.[13][14]
- Drying: To get the final powdered product.[14]
Visualization of Pathways and Workflows
Caption: Biosynthetic pathway of this compound from lactose in engineered E. coli.
Caption: General experimental workflow for microbial production and purification of LNnT.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. btbuspxb.com [btbuspxb.com]
- 3. De Novo Synthesis of Lacto- N-Neotetraose in Escherichia coli through Metabolic Engineering with Glucose as the Sole Carbon Source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. High-Level Productivity of Lacto- N-neotetraose in Escherichia coli by Systematic Metabolic Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-Level Production of Lacto- N-neotetraose in Escherichia coli by Stepwise Optimization of the Biosynthetic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. fda.gov [fda.gov]
- 14. WO2020249584A1 - Process for the purification of this compound - Google Patents [patents.google.com]
Application Notes and Protocols for the Biosynthesis of Lacto-N-neotetraose (LNnT) in Engineered Escherichia coli
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lacto-N-neotetraose (LNnT) is a prominent human milk oligosaccharide (HMO) recognized for its significant prebiotic properties and its role in infant health, including the support of a healthy gut microbiome.[1] The industrial-scale production of LNnT has been made possible through the metabolic engineering of Escherichia coli. This document provides detailed application notes and protocols for the biosynthesis of LNnT using engineered E. coli, targeting researchers, scientists, and professionals in drug development. The methodologies described herein are based on established scientific literature and aim to provide a comprehensive guide for replicating and optimizing LNnT production.
Metabolic Pathway and Engineering Strategies
The biosynthesis of LNnT in engineered E. coli involves the introduction of a de novo synthesis pathway.[2][3] This typically requires the expression of two key heterologous enzymes: β-1,3-N-acetylglucosaminyltransferase (LgtA) and β-1,4-galactosyltransferase (LgtB or a functional equivalent like Hplex2B).[1][2] The process starts with lactose, which is transported into the cell and converted to Lacto-N-triose II (LNTri II) by LgtA, using UDP-GlcNAc as a sugar donor. Subsequently, LgtB catalyzes the addition of a galactose residue from UDP-Gal to LNTri II, forming LNnT.[1]
To enhance the production of LNnT, various metabolic engineering strategies are employed. These include:
-
Enhancing Precursor Supply: Overexpression of genes involved in the synthesis of the sugar donors, UDP-GlcNAc and UDP-Gal (e.g., glmS, glmM, glmU, galU, galE), is crucial for driving the biosynthetic pathway towards LNnT.[1]
-
Blocking Competing Pathways: Deletion of genes that divert precursors to other metabolic pathways can significantly increase the LNnT titer. Common targets for knockout include lacZ (to prevent lactose degradation), and genes involved in competing UDP-Gal and UDP-GlcNAc consuming pathways (ugd, ushA, wcaJ).[2][4][5]
-
Optimizing Enzyme Expression: Fine-tuning the expression levels of the heterologous enzymes LgtA and LgtB, for instance by using different promoters or ribosome binding sites (RBS), is critical to balance the pathway and avoid the accumulation of intermediates.[2]
-
Improving Strain Tolerance and Export: Overexpression of efflux pumps, such as MdfA, can help in exporting the product and reducing potential intracellular toxicity, thereby improving the overall yield.[1]
-
Plasmid-free Systems: For industrial applications, constructing plasmid-free strains by integrating the necessary genes into the E. coli chromosome is preferred to ensure stability and avoid the need for antibiotics in the culture medium.[1][2][6][7]
Quantitative Data on LNnT Production
The following table summarizes the quantitative data from various studies on LNnT production in engineered E. coli, showcasing the impact of different engineering strategies and fermentation conditions.
| Strain | Key Genetic Modifications | Fermentation Scale | LNnT Titer (g/L) | Productivity (g/L/h) | Reference |
| Engineered E. coli MG1655 | Plasmid-free, integrated Hplex2B, overexpression of mdfA and glycosyl donor pathway genes, removal of feedback inhibition. | 5 L Bioreactor | 34.24 | Not Reported | [1] |
| Engineered E. coli MG1655 | Plasmid-free, genome integration of lgtA and lgtB with enzyme assembly scaffolds. | 3 L Bioreactor | 23.73 | Not Reported | [2][6][7] |
| Engineered E. coli BL21 star (DE3) | Optimized expression of lgtA, galE, and HpgalT; deletion of ugd, ushA, agp, wcaJ, otsA, and wcaC. | Supplemented Batch Culture | 22.07 | 0.41 | [4][5] |
| Engineered E. coli | Optimized strain with balanced expression of biosynthetic enzymes. | Fed-batch Cultivation | 12.1 | 0.25 | [2][8] |
| Engineered E. coli | Overexpression of key transferases, glucose/glycerol co-fermentation. | 5 L Fermenter | 112.47 | Not Reported | [9] |
| Engineered E. coli | Overexpression of key transferases, glucose/glycerol co-fermentation. | 1000 L Fermenter | 107.4 | Not Reported | [9] |
| Engineered E. coli | Systematic metabolic engineering, deletion of GloA. | 3 L Bioreactor | Not Reported | 0.34 | [10] |
| Engineered E. coli K12 MG1655 | Knockout of lacZ and lacI, overexpression of lacY, lgtA, and lgtB. | Shake Flask | 1.2 | Not Reported | [11][12] |
| Engineered E. coli | Modular engineering, fine-tuning of lgtB, prs, and lacY. | 3 L Bioreactor | 19.40 | 0.47 | [13] |
Experimental Protocols
Protocol 1: Construction of an LNnT-producing E. coli Strain
This protocol outlines the general steps for creating an engineered E. coli strain capable of producing LNnT. Specific genes, promoters, and integration sites should be chosen based on the desired production characteristics and the host strain.
-
Host Strain Selection: E. coli K-12 strains such as MG1655 or production strains like BL21(DE3) are commonly used.[1][4][14] It is advantageous to start with a strain that has a deleted lacZ gene to prevent the degradation of the lactose substrate.[11][12]
-
Gene Synthesis and Plasmid Construction:
-
Synthesize the coding sequences for β-1,3-N-acetylglucosaminyltransferase (lgtA) from Neisseria meningitidis and β-1,4-galactosyltransferase (lgtB from a suitable source, e.g., Helicobacter pylori HpgalT or Aggregatibacter actinomycetemcomitans Aa-β1,4-GalT).[4][8]
-
Clone these genes into appropriate expression vectors. For initial screening, plasmid-based expression is common. For stable industrial strains, the genes should be prepared for chromosomal integration.
-
Incorporate strong, tunable promoters to control the expression of the biosynthetic genes.
-
-
Chromosomal Integration (for plasmid-free strains):
-
Utilize homologous recombination-based methods, such as the CRISPR-Cas9 system, to integrate the expression cassettes for lgtA and lgtB into the E. coli chromosome.[10]
-
Target neutral integration sites to avoid disrupting essential cellular functions.
-
Similarly, perform gene knockouts of competing pathways (e.g., lacZ, ugd).
-
-
Enhancement of Precursor Supply:
-
Construct expression cassettes for genes involved in UDP-GlcNAc and UDP-Gal synthesis (glmS, glmM, glmU, galU, galE).
-
Integrate these cassettes into the chromosome or express them from a plasmid.
-
-
Verification of Engineered Strain:
-
Confirm successful gene integrations and knockouts using PCR and DNA sequencing.
-
Verify the expression of the heterologous enzymes via SDS-PAGE or western blotting.
-
Perform small-scale shake flask cultivations to screen for LNnT production using HPLC.
-
Protocol 2: Fed-Batch Fermentation for LNnT Production
This protocol describes a typical fed-batch fermentation process to achieve high-titer LNnT production.
-
Inoculum Preparation:
-
Inoculate a single colony of the engineered E. coli strain into 5 mL of Luria-Bertani (LB) medium and grow overnight at 37°C with shaking.
-
Transfer the overnight culture to a larger volume of seed culture medium (e.g., 100 mL in a 500 mL shake flask) and grow until the optical density at 600 nm (OD600) reaches a suitable level (e.g., 2-4).
-
-
Bioreactor Setup and Batch Phase:
-
Prepare the fermentation medium in a sterilized bioreactor (e.g., 5 L). A typical medium contains a carbon source (e.g., glycerol or glucose), a nitrogen source, salts, and trace elements.
-
Inoculate the bioreactor with the seed culture.
-
Control the fermentation parameters: temperature at 37°C, pH at 7.0 (controlled with the addition of a base like ammonia), and dissolved oxygen (DO) above 20% (controlled by adjusting agitation and aeration).
-
-
Fed-Batch Phase:
-
Once the initial carbon source in the batch medium is depleted (indicated by a sharp increase in DO), start the feeding of a concentrated solution of the primary carbon source (e.g., glycerol).
-
Concurrently, feed a solution of lactose as the substrate for LNnT synthesis. The lactose feed rate should be controlled to maintain a low residual concentration in the fermenter.[1]
-
If using an inducible expression system, add the inducer (e.g., IPTG) at the beginning of the fed-batch phase. For strains with constitutive promoters, this step is not necessary.
-
-
Sampling and Analysis:
-
Take samples from the bioreactor at regular intervals to monitor cell growth (OD600), substrate consumption, and LNnT production.
-
Analyze the concentration of LNnT, LNTri II, and lactose in the culture supernatant using High-Performance Liquid Chromatography (HPLC).
-
-
Harvesting:
-
Continue the fermentation until LNnT production ceases to increase.[1]
-
Harvest the culture broth for downstream processing.
-
Protocol 3: Purification of LNnT
This protocol provides a general procedure for the purification of LNnT from the fermentation broth.
-
Cell Removal:
-
Centrifuge the fermentation broth to pellet the E. coli cells.
-
Collect the supernatant, which contains the secreted LNnT.
-
-
Decolorization and Desalting:
-
Treat the supernatant with activated carbon to remove colored impurities.
-
Use nanofiltration or ion-exchange chromatography to remove salts and other charged molecules.
-
-
Chromatographic Separation:
-
Employ a series of chromatography steps to purify LNnT from other components in the supernatant, including the precursor LNTri II.
-
Simulated moving bed (SMB) chromatography is an effective technique for large-scale purification of oligosaccharides.
-
-
Final Product Formulation:
-
Concentrate the purified LNnT solution.
-
Lyophilize (freeze-dry) the concentrated solution to obtain a high-purity LNnT powder.
-
-
Quality Control:
-
Analyze the purity and identity of the final LNnT product using HPLC and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Visualizations
LNnT Biosynthetic Pathway in Engineered E. coli
Caption: Biosynthetic pathway of LNnT in engineered E. coli.
Experimental Workflow for LNnT Production
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. journal.hep.com.cn [journal.hep.com.cn]
- 8. Designing a Highly Efficient Biosynthetic Route for Lacto- N-Neotetraose Production in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. High-Level Productivity of Lacto- N-neotetraose in Escherichia coli by Systematic Metabolic Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Metabolic engineering of Escherichia coli for the production of this compound (LNnT) | Semantic Scholar [semanticscholar.org]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. High-Level Production of Lacto- N-neotetraose in Escherichia coli by Stepwise Optimization of the Biosynthetic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Engineering Escherichia coli for the High-Titer Biosynthesis of Lacto- N-tetraose - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analysis of Lacto-N-neotetraose in Infant Formula by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lacto-N-neotetraose (LNnT) is a prominent neutral human milk oligosaccharide (HMO) that is increasingly being added to infant formulas due to its potential benefits for infant health, including the support of a healthy gut microbiota and immune function.[1][2] Accurate and robust analytical methods are crucial for the quality control of infant formula to ensure that the concentration of LNnT meets the specified levels. This application note details two established High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of LNnT in infant formula: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) and Hydrophilic Interaction Liquid Chromatography with Fluorescence Detection (HILIC-FLD).[1][3]
Analytical Methods
Two primary HPLC-based methods have been successfully validated for the determination of LNnT in infant formula.[1][3]
-
HPAEC-PAD: This method separates oligosaccharides based on their charge at high pH and allows for direct detection without the need for derivatization.[1][4]
-
HILIC-FLD: This technique separates compounds based on their hydrophilicity. It requires a derivatization step to label the oligosaccharides with a fluorescent tag, enabling highly sensitive detection.[1][5]
Both methods demonstrate good performance in terms of recovery and precision.[1][3] However, the HILIC-FLD method may offer improved recoveries from complex formula matrices where interactions between the oligosaccharides and the matrix can occur during production.[1]
Experimental Workflow
The general workflow for the analysis of LNnT in infant formula involves sample preparation, chromatographic separation and detection, and data analysis.
Figure 1. General experimental workflow for LNnT analysis in infant formula.
Quantitative Data Summary
The following tables summarize the performance characteristics of the HPAEC-PAD and HILIC-FLD methods for the analysis of LNnT in infant formula.
Table 1: HPAEC-PAD Method Performance
| Parameter | Value | Reference |
| Linearity (r²) | >0.999 | [4] |
| Recovery | 98% - 111% | [1] |
| Precision (RSD) | 2.1% - 7.9% | [1] |
| LOD | 0.48 µg/mL | [1] |
| LOQ | 1.51 µg/mL | [1] |
Table 2: HILIC-FLD Method Performance
| Parameter | Value | Reference |
| Linearity (r²) | 0.994 - 0.997 | [3] |
| Recovery | 94% - 104% | [1] |
| Precision (RSD) | 2.1% - 4.9% | [1] |
| LOD | Not explicitly stated for LNnT, but method is highly sensitive. | [1] |
| LOQ | Not explicitly stated for LNnT, but method is highly sensitive. | [1] |
Detailed Experimental Protocols
Protocol 1: HPAEC-PAD Method
1. Sample Preparation 1.1. Accurately weigh approximately 2 g of infant formula powder into a 100 mL volumetric flask. 1.2. Add approximately 80 mL of deionized water and mix thoroughly to dissolve the powder. 1.3. Bring the flask to a final volume of 100 mL with deionized water and mix well. 1.4. Transfer a 1 mL aliquot of the reconstituted formula into a microcentrifuge tube. 1.5. Add 1 mL of acetonitrile (B52724) to precipitate the proteins. Vortex for 30 seconds. 1.6. Centrifuge at 10,000 x g for 10 minutes. 1.7. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
2. Chromatographic Conditions
-
Instrument: High-Performance Anion-Exchange Chromatography system with a Pulsed Amperometric Detector.
-
Column: A suitable anion-exchange column for carbohydrate analysis (e.g., Thermo Fisher CarboPac™ PA1).[6]
-
Mobile Phase A: Deionized Water
-
Mobile Phase B: 0.5 M Sodium Hydroxide
-
Mobile Phase C: 0.3 M Sodium Acetate
-
Gradient Elution: A gradient elution program should be optimized to separate LNnT from other oligosaccharides and matrix components.[6]
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
3. Detection
-
Detector: Pulsed Amperometric Detector (PAD).
-
Waveform: A standard quadruple-potential waveform for carbohydrates.
4. Calibration
-
Prepare a series of calibration standards of LNnT in deionized water.
-
The concentration range should bracket the expected concentration of LNnT in the samples (e.g., 1 to 100 mg/L).[6]
-
Analyze the standards using the same method as the samples.
-
Construct a calibration curve by plotting the peak area against the concentration of LNnT.
Protocol 2: HILIC-FLD Method
1. Sample Preparation 1.1. Follow steps 1.1 to 1.7 from the HPAEC-PAD sample preparation protocol. 1.2. Derivatization with 2-Aminobenzamide (B116534) (2-AB): 1.2.1. Transfer a 200 µL aliquot of the filtered sample extract to a microcentrifuge tube. 1.2.2. Add 100 µL of a labeling solution containing 2-aminobenzamide and a reducing agent (e.g., sodium cyanoborohydride) in a solution of acetic acid and DMSO. 1.2.3. Vortex the mixture and incubate at 65°C for 2 hours. 1.2.4. After incubation, cool the samples to room temperature. 1.2.5. Dilute the labeled sample with an appropriate volume of acetonitrile/water before injection.
2. Chromatographic Conditions
-
Instrument: HPLC or UHPLC system with a Fluorescence Detector.
-
Column: A HILIC column suitable for glycan analysis (e.g., Waters ACQUITY UPLC BEH Glycan column).
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: 50 mM Ammonium Formate, pH 4.4.
-
Gradient Elution: A gradient program starting with a high percentage of acetonitrile and gradually increasing the aqueous mobile phase is used to elute the labeled oligosaccharides.
-
Flow Rate: Typically 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Detection
-
Detector: Fluorescence Detector (FLD).
-
Excitation Wavelength: 330 nm.
-
Emission Wavelength: 420 nm.
4. Calibration
-
Prepare a series of LNnT calibration standards.
-
Derivatize the standards using the same 2-AB labeling procedure as the samples.
-
Analyze the derivatized standards and construct a calibration curve based on the fluorescence response.
Conclusion
Both HPAEC-PAD and HILIC-FLD are reliable and robust methods for the quantification of this compound in infant formula. The choice of method may depend on the specific laboratory instrumentation available and the complexity of the infant formula matrix. The HILIC-FLD method, while requiring a derivatization step, offers high sensitivity and may provide more accurate results for certain formula compositions. Proper method validation should be performed in the laboratory to ensure the accuracy and reliability of the results.
References
- 1. Determination of 2′-Fucosyllactose and this compound in Infant Formula - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labourdiscovery.ilo.org [labourdiscovery.ilo.org]
- 3. researchgate.net [researchgate.net]
- 4. yyhx.ciac.jl.cn [yyhx.ciac.jl.cn]
- 5. Determination of Seven Human Milk Oligosaccharides (HMOs) in Infant Formula and Adult Nutritionals: First Action 2022.07 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ifoodmm.com [ifoodmm.com]
Application Notes and Protocols: Lacto-N-neotetraose (LNnT) in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Lacto-N-neotetraose (LNnT), a key human milk oligosaccharide (HMO), in various cell culture models. The following sections detail its applications in studying intestinal epithelial cell health, immunomodulation, and anti-pathogenic activity, complete with experimental protocols and data summaries.
Application: Intestinal Epithelial Cell Growth and Maturation
This compound has been shown to play a crucial role in the development and maturation of intestinal epithelial cells.[1][2] In cell culture, LNnT serves as a valuable supplement to promote the proliferation and differentiation of intestinal stem cells and enhance the integrity of the epithelial barrier.[2][3]
Quantitative Data Summary: Effects on Intestinal Cells
| Cell Line | LNnT Concentration | Incubation Time | Observed Effect | Reference |
| FHs 74 Int (fetal intestinal) | 5 mg/mL | 24 hours | Attenuated TNF-α induced IL-8 secretion by 38% | [4] |
| T84 (colon carcinoma) | 5 mg/mL | 24 hours | Induced IL-8 secretion | [4] |
| Caco-2 (colon adenocarcinoma) | Not specified | Not specified | Fermentation digesta of LNT2 (derived from LNnT) increased adhesion of L. plantarum | [5] |
Experimental Protocol: Assessing Intestinal Epithelial Cell Differentiation
This protocol describes how to evaluate the effect of LNnT on the differentiation of Caco-2 intestinal epithelial cells, a commonly used model for the intestinal barrier.
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (LNnT)
-
Transwell® inserts (0.4 µm pore size)
-
Transepithelial Electrical Resistance (TEER) meter
-
Alkaline phosphatase assay kit
-
Phosphate Buffered Saline (PBS)
-
Cell lysis buffer
Procedure:
-
Cell Seeding: Seed Caco-2 cells onto Transwell® inserts at a density of 1 x 10^5 cells/cm².
-
Cell Culture: Culture the cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin for 21 days to allow for spontaneous differentiation into a polarized monolayer.
-
LNnT Treatment: After 21 days, replace the culture medium with fresh medium containing LNnT at a desired concentration (e.g., 1-10 mg/mL). A control group with no LNnT should be maintained.
-
TEER Measurement: Measure the TEER of the Caco-2 monolayer every 48 hours to assess the integrity of the tight junctions. An increase in TEER indicates enhanced barrier function.
-
Alkaline Phosphatase Activity: After the treatment period (e.g., 7 days), wash the cells with PBS and lyse them. Measure the alkaline phosphatase activity, a marker of enterocyte differentiation, using a commercial assay kit.
-
Data Analysis: Compare the TEER values and alkaline phosphatase activity between the LNnT-treated and control groups.
Application: Immunomodulatory and Anti-inflammatory Effects
LNnT has demonstrated significant immunomodulatory and anti-inflammatory properties in cell culture studies.[1][6] It can influence cytokine production and modulate immune cell responses, making it a compound of interest for studying inflammatory conditions of the gut.
Quantitative Data Summary: Immunomodulatory Effects
| Cell Type | LNnT Treatment | Outcome | Reference |
| Peritoneal cells (from mice injected with LNnT-Dex) | Ex vivo analysis | Spontaneous production of IL-10 and TGF-β | [7] |
| Naive CD4+ T cells (co-cultured with Gr1+ suppressor cells) | In vitro co-culture | Suppression of proliferation | [7] |
| FHs 74 Int cells | 5 mg/mL LNnT for 24h with TNF-α | 38% reduction in TNF-α induced IL-8 secretion | [4] |
| FHs 74 Int cells | 5 mg/mL LNnT for 24h | Attenuates TNF-α induced inflammation by TNFR1 ectodomain shedding | [4] |
Experimental Protocol: Evaluating Anti-inflammatory Activity in a Co-culture Model
This protocol outlines a method to assess the anti-inflammatory effects of LNnT on intestinal epithelial cells in the presence of immune cells.
Materials:
-
Caco-2 cells
-
THP-1 monocytes
-
RPMI-1640 medium
-
DMEM
-
FBS
-
Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
This compound (LNnT)
-
ELISA kit for IL-8
Procedure:
-
Caco-2 Culture: Seed Caco-2 cells on the apical side of Transwell® inserts and culture for 14-21 days.
-
THP-1 Differentiation: Differentiate THP-1 monocytes into macrophage-like cells by treating with PMA (100 ng/mL) for 48 hours in the basolateral compartment of the Transwell® system.
-
Co-culture Establishment: After differentiation, replace the medium with fresh medium and establish the co-culture.
-
Inflammation Induction and Treatment: Induce inflammation by adding LPS (1 µg/mL) to the basolateral compartment. Concurrently, treat the apical Caco-2 layer with LNnT at various concentrations.
-
Cytokine Analysis: After 24 hours of incubation, collect the supernatant from the basolateral compartment and measure the concentration of the pro-inflammatory cytokine IL-8 using an ELISA kit.
-
Data Analysis: Compare the IL-8 levels in the LNnT-treated groups to the LPS-only control group to determine the anti-inflammatory effect of LNnT.
Signaling Pathway: LNnT-mediated Attenuation of TNF-α Signaling
LNnT has been shown to attenuate Tumor Necrosis Factor-alpha (TNF-α) induced inflammation in fetal intestinal epithelial cells by interacting with TNF Receptor 1 (TNFR1).[8][9] This can occur through direct binding to TNFR1 or by promoting the shedding of the receptor from the cell surface.[4][8]
Application: Inhibition of Pathogen Adhesion
A key protective role of human milk oligosaccharides is their ability to act as decoys, preventing pathogens from adhering to host cells. LNnT can inhibit the adhesion of specific pathogens to epithelial cells, a critical step in infection.
Experimental Protocol: Pathogen Adhesion Assay
This protocol provides a method to assess the ability of LNnT to inhibit the adhesion of a pathogenic bacterium to intestinal epithelial cells.
Materials:
-
Caco-2 cells
-
Pathogenic bacteria (e.g., enteropathogenic E. coli)
-
Bacterial growth medium (e.g., LB broth)
-
DMEM without antibiotics
-
This compound (LNnT)
-
PBS
-
Triton X-100
-
Agar plates
Procedure:
-
Cell Culture: Grow Caco-2 cells to confluence in 24-well plates.
-
Bacterial Culture: Grow the pathogenic bacteria to the mid-logarithmic phase in their appropriate growth medium.
-
Pre-incubation with LNnT: Wash the Caco-2 cells with PBS. Pre-incubate the cells with DMEM containing various concentrations of LNnT for 1 hour at 37°C.
-
Bacterial Infection: Add the pathogenic bacteria to the Caco-2 cells at a multiplicity of infection (MOI) of 10:1.
-
Incubation: Incubate the infected cells for 2 hours at 37°C to allow for bacterial adhesion.
-
Washing: Wash the cells thoroughly with PBS to remove non-adherent bacteria.
-
Cell Lysis and Plating: Lyse the Caco-2 cells with 1% Triton X-100 in PBS. Serially dilute the lysate and plate on agar plates to quantify the number of adherent bacteria (colony-forming units, CFU).
-
Data Analysis: Compare the number of adherent bacteria in the LNnT-treated wells to the untreated control wells.
References
- 1. Recent Advances on Lacto- N-neotetraose, a Commercially Added Human Milk Oligosaccharide in Infant Formula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human Milk Oligosaccharide LNnT Promotes Intestinal Epithelial Growth and Maturation During the Early Life of Infant Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. layerorigin.com [layerorigin.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Distinct fermentation of human milk oligosaccharides 3-FL and LNT2 and GOS/inulin by infant gut microbiota and impact on adhesion of Lactobacillus plantarum WCFS1 to gut epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. The schistosome oligosaccharide this compound expands Gr1(+) cells that secrete anti-inflammatory cytokines and inhibit proliferation of naive CD4(+) cells: a potential mechanism for immune polarization in helminth infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Human Milk Oligosaccharides 3‐FL, Lacto‐N‐Neotetraose, and LDFT Attenuate Tumor Necrosis Factor‐α Induced Inflammation in Fetal Intestinal Epithelial Cells In Vitro through Shedding or Interacting with Tumor Necrosis Factor Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Chemoenzymatic Synthesis of Complex Human Milk Oligosaccharides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Milk Oligosaccharides (HMOs) are a complex and diverse group of glycans that represent the third most abundant solid component of human milk. Their intricate structures play a crucial role in infant health, influencing the development of the gut microbiome, the immune system, and offering protection against pathogens. The limited availability of pure, structurally defined HMOs from natural sources has driven the development of innovative synthetic strategies. Chemoenzymatic synthesis has emerged as a powerful approach, combining the precision of enzymatic catalysis with the versatility of chemical methods to enable the production of complex HMOs on a preparative scale.
These application notes provide an overview of current chemoenzymatic strategies for the synthesis of complex HMOs, including detailed protocols for key enzymatic reactions and data presentation to guide researchers in this field.
Core Synthetic Strategies
Two prominent and highly effective chemoenzymatic strategies for the synthesis of complex HMOs are the Core Synthesis/Enzymatic Extension (CSEE) and One-Pot Multienzyme (OPME) systems.
1. Core Synthesis/Enzymatic Extension (CSEE)
The CSEE strategy involves the chemical synthesis of a core oligosaccharide structure, which is then elaborated by a series of enzymatic extensions using specific glycosyltransferases.[1] This approach allows for the creation of a diverse library of HMOs from a limited number of chemically synthesized core structures.[1]
2. One-Pot Multienzyme (OPME) Systems
OPME systems utilize a cascade of enzymatic reactions within a single reaction vessel to build complex oligosaccharides from simple precursors.[2] These systems often include enzymes for the in situ generation of activated sugar donors (sugar nucleotides), which improves efficiency and reduces the cost associated with using pre-synthesized sugar nucleotides.[2]
Key Enzymes in HMO Synthesis
The enzymatic steps in chemoenzymatic HMO synthesis are primarily catalyzed by a range of highly specific glycosyltransferases. These enzymes are responsible for the regio- and stereoselective formation of glycosidic bonds. Key classes of enzymes include:
-
Fucosyltransferases (FucTs): Catalyze the transfer of fucose from GDP-fucose to acceptor oligosaccharides. A notable example is the α1,3-fucosyltransferase from Helicobacter pylori (Hp3FT), which is instrumental in synthesizing fucosylated HMOs like 3-fucosyllactose (3-FL) and lacto-N-fucopentaose III (LNFP III).[3][4][5]
-
Sialyltransferases (SiaTs): Mediate the transfer of sialic acid (N-acetylneuraminic acid) from CMP-sialic acid. The α2,6-sialyltransferase from Photobacterium damselae (Pd2,6ST) is widely used for the synthesis of α2,6-linked sialosides.[6][7]
-
Galactosyltransferases (GalTs): Transfer galactose from UDP-galactose. The β1,4-galactosyltransferase from Neisseria meningitidis (NmLgtB) is employed for the addition of galactose in a β1,4-linkage, a common motif in HMOs.[2]
-
N-acetylglucosaminyltransferases (GlcNAcTs): Catalyze the addition of N-acetylglucosamine from UDP-GlcNAc. The β1,3-N-acetylglucosaminyltransferase from Neisseria meningitidis (LgtA) is used to synthesize core structures like lacto-N-neotetraose (LNnT).[8]
Experimental Workflow: Chemoenzymatic Synthesis of a Complex HMO
The general workflow for the chemoenzymatic synthesis of a complex HMO using a CSEE approach is depicted below. This process starts with the chemical synthesis of a core oligosaccharide, followed by enzymatic extension and purification.
Caption: General workflow for the chemoenzymatic synthesis of complex HMOs.
Quantitative Data Summary
The yields of chemoenzymatically synthesized HMOs can vary depending on the complexity of the target molecule, the efficiency of the enzymes used, and the optimization of reaction conditions. The following table summarizes representative yields for the synthesis of various complex HMOs.
| Target HMO | Synthetic Strategy | Key Enzyme(s) | Acceptor Substrate | Reported Yield (%) | Reference |
| 3-Fucosyllactose (3-FL) | Enzymatic | H. pylori α1,3-Fucosyltransferase | Lactose | High | [3][5] |
| Lacto-N-fucopentaose III (LNFP III) | Enzymatic | H. pylori α1,3-Fucosyltransferase | This compound (LNnT) | High | [3][5] |
| Lacto-N-tetraose (LNT) | Chemoenzymatic | N. meningitidis β1,3-GlcNAcT, C. violaceum β1,3-GalT | Lacto-N-triose II | 99% (enzymatic step) | [9] |
| 2'-Fucosyllactose (2'-FL) | One-Pot Multienzyme | H. pylori α1,2-Fucosyltransferase | Lactose, L-fucose | 65-73% | [10][11][12] |
| Sialyllacto-N-tetraose a (LSTa) | Chemoenzymatic | Sialyltransferase | Lacto-N-tetraose (LNT) | - | [13] |
| Library of 31 HMOs | CSEE | 4 Glycosyltransferases | 3 Chemically Synthesized Cores | - | [1][14] |
Detailed Experimental Protocols
Protocol 1: Synthesis of 3-Fucosyllactose (3-FL) using Helicobacter pylori α1,3-Fucosyltransferase (Hp3FT)
This protocol is based on the characterization and application of a truncated version of Hp3FT for the synthesis of fucosylated HMOs.[3][5]
Materials:
-
Recombinant H. pylori α1,3-fucosyltransferase (Hp3FT, C-terminally truncated)
-
Lactose (acceptor)
-
Guanosine 5'-diphospho-β-L-fucose (GDP-Fuc, donor)
-
HEPES buffer (50 mM, pH 7.5)
-
MnCl₂ (10 mM)
-
Bovine Serum Albumin (BSA, 0.1 mg/mL)
-
C18 Sep-Pak cartridge for purification
-
HPLC system for analysis and purification
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Lactose (10 mM)
-
GDP-Fuc (12 mM)
-
HEPES buffer (50 mM, pH 7.5)
-
MnCl₂ (10 mM)
-
BSA (0.1 mg/mL)
-
Hp3FT (appropriate concentration, to be optimized)
-
-
Incubation: Incubate the reaction mixture at 37°C for 2-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or HPLC.
-
Reaction Quenching: Terminate the reaction by adding an equal volume of cold ethanol or by boiling for 5 minutes.
-
Purification:
-
Centrifuge the quenched reaction mixture to pellet any precipitated protein.
-
Load the supernatant onto a C18 Sep-Pak cartridge pre-equilibrated with water.
-
Wash the cartridge with water to elute the product (3-FL) and unreacted lactose. Unreacted GDP-Fuc and GDP will be retained on the column.
-
Alternatively, purify the product using semi-preparative HPLC with an appropriate column (e.g., a graphitized carbon column).
-
-
Analysis: Confirm the structure and purity of the synthesized 3-FL using NMR and Mass Spectrometry.
Protocol 2: One-Pot Multienzyme (OPME) Synthesis of Lacto-N-tetraose (LNT)
This protocol is adapted from a multigram-scale synthesis of LNT.[9] It involves a two-step OPME process.
Step 1: OPME Synthesis of Lacto-N-triose II (LNT-II)
Enzymes:
-
Bifidobacterium longum N-acetylhexosamine-1-kinase (BLNahK)
-
Pasteurella multocida N-acetylglucosamine uridylyltransferase (PmGlmU)
-
Pasteurella multocida inorganic pyrophosphatase (PmPpA)
-
Neisseria meningitidis β1,3-N-acetylglucosaminyltransferase (NmLgtA)
Reaction Mixture:
-
Lactose (acceptor)
-
N-acetylglucosamine (GlcNAc)
-
ATP and UTP
-
Appropriate buffer and cofactors (e.g., Tris-HCl, MgCl₂)
-
A cocktail of the four enzymes listed above.
Procedure:
-
Combine all reactants and enzymes in a single pot.
-
Incubate at an optimized temperature (e.g., 30-37°C) until the reaction is complete, as monitored by HPLC.
-
Purify the resulting LNT-II.
Step 2: OPME Synthesis of LNT from LNT-II
Enzymes:
-
Streptococcus pneumoniae TIGR4 galactokinase (SpGalK)
-
Bifidobacterium longum UDP-sugar pyrophosphorylase (BLUSP)
-
Pasteurella multocida inorganic pyrophosphatase (PmPpA)
-
Chromobacterium violaceum β1,3-galactosyltransferase (Cvβ3GalT)
Reaction Mixture:
-
LNT-II (acceptor from Step 1)
-
Galactose
-
ATP and UTP
-
Appropriate buffer and cofactors
-
A cocktail of the four enzymes listed above.
Procedure:
-
Combine the purified LNT-II with the other reactants and the enzyme cocktail.
-
Incubate under optimized conditions until the synthesis of LNT is complete.
-
Purify the final LNT product using chromatographic methods.
Signaling Pathways and Logical Relationships
One-Pot Multienzyme (OPME) System for HMO Synthesis
The following diagram illustrates the logical relationship of components in a typical OPME system for the synthesis of a fucosylated HMO, including the in situ generation of the GDP-fucose donor.
Caption: One-Pot Multienzyme (OPME) system for fucosylated HMO synthesis.
Core Synthesis/Enzymatic Extension (CSEE) Strategy
This diagram illustrates the modular nature of the CSEE strategy, where a chemically synthesized core is diversified through sequential enzymatic reactions.
Caption: Core Synthesis/Enzymatic Extension (CSEE) strategy for HMO library generation.
Conclusion
Chemoenzymatic synthesis offers a robust and flexible platform for accessing structurally defined complex human milk oligosaccharides. The strategic combination of chemical synthesis for core structures and enzymatic catalysis for precise glycosidic bond formation enables the production of a wide array of HMOs for research and development. The protocols and data presented here provide a foundation for researchers to implement these powerful techniques in their own laboratories. Further optimization of enzyme properties through protein engineering and the discovery of novel glycosyltransferases will continue to expand the synthetic toolbox for producing these vital biomolecules.
References
- 1. Chemoenzymatic Synthesis of a Library of Human Milk Oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substrate and process engineering for biocatalytic synthesis and facile purification of human milk oligosaccharides (HMOs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical characterization of Helicobacter pylori α1–3-fucosyltransferase and its application in the synthesis of fucosylated human milk oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical characterization of Helicobacter pylori α1–3-fucosyltransferase and its application in the synthesis of fucosylated human milk oligosaccharides [escholarship.org]
- 5. Research Portal [scholarship.miami.edu]
- 6. Crystal Structures of Sialyltransferase from Photobacterium damselae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal structures of sialyltransferase from Photobacterium damselae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rational modification of Neisseria meningitidis β1,3-N-acetylglucosaminyltransferase for this compound synthesis with reduced long-chain derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Bacterial β1–3-Galactosyltransferase Enables Multigram-Scale Synthesis of Human Milk Lacto-N-tetraose (LNT) and Its Fucosides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Efficient Biosynthesis of 2'-Fucosyllactose Using an In Vitro Multienzyme Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Chemoenzymatic Synthesis of a Library of Human Milk Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Separation of Human Milk Oligosaccharide Isomers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the separation and analysis of Human Milk Oligosaccharide (HMO) isomers. It covers key analytical techniques, including Liquid Chromatography-Mass Spectrometry (LC-MS), Capillary Electrophoresis (CE), and Ion Mobility Spectrometry (IMS), offering insights into their principles, practical implementation, and comparative performance.
Introduction to HMO Isomer Analysis
Human Milk Oligosaccharides (HMOs) are a complex and diverse group of unconjugated glycans found in high concentrations in human milk. They play a crucial role in infant health by shaping the gut microbiota, modulating the immune system, and potentially influencing brain development. The biological activity of HMOs is highly dependent on their specific structure, including the sequence of monosaccharides, linkage types, and branching patterns. Consequently, the accurate separation and identification of HMO isomers are of paramount importance in research and for the development of infant formula and novel therapeutics. The inherent structural similarity of HMO isomers presents a significant analytical challenge, necessitating high-resolution separation techniques.
Analytical Techniques for HMO Isomer Separation
Several advanced analytical techniques have been developed and optimized for the challenging task of separating HMO isomers. The primary methods include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a cornerstone technique for HMO analysis. Different chromatographic modes, such as Hydrophilic Interaction Liquid Chromatography (HILIC) and Porous Graphitized Carbon (PGC) chromatography, are employed to separate isomers based on their polarity and three-dimensional structure. Coupling with mass spectrometry provides sensitive and specific detection.
-
Capillary Electrophoresis (CE): CE offers high-efficiency separations of charged molecules. For neutral HMOs, derivatization with a charged fluorescent tag, such as 8-aminopyrene-1,3,6-trisulfonic acid (APTS), is a common strategy. Separation is based on the charge-to-size ratio of the labeled HMOs.
-
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): IMS adds another dimension of separation based on the size, shape, and charge of the ions in the gas phase. This technique is particularly powerful for distinguishing between isomers that are difficult to separate by chromatography alone. The collision cross-section (CCS) value is a key quantitative parameter derived from IMS that is characteristic of an ion's structure.
Quantitative Data Presentation
The following tables summarize the quantitative performance of different analytical techniques for the separation of specific HMO isomers.
Table 1: Liquid Chromatography-Mass Spectrometry (LC-MS) Performance
| Technique | HMO Isomers Analyzed | Column Type | Resolution (Rs) | Analysis Time (min) | Sensitivity (LOD/LOQ) | Reference |
| HILIC-RI | 2'-Fucosyllactose (2'-FL) vs. 3-Fucosyllactose (3-FL) | Amide-based HILIC | Baseline separation | 19 | LOD: 0.1 mg/mL (2'-FL), 0.2 mg/mL (3-FL) in whole milk | [1] |
| PGC-LC-MS | 11 neutral HMOs including isomeric groups | Porous Graphitized Carbon | Fully resolved | Not specified | Linear range: 0.078 to 20 µg/mL | [2] |
| HILIC-MS | Sialylated glycopeptide isomers | HALO® penta-HILIC | R1,2 = 1.28, R2,3 = 0.80 for A3G3S1 glycoform | Not specified | Not specified | [3] |
Table 2: Capillary Electrophoresis (CE) Performance
| Technique | HMO Isomers Analyzed | Labeling Agent | Limit of Detection (LOD) | Analysis Time (min) | Reference |
| CE-LIF | Various oligosaccharides | Tetramethylrhodamine | 50 molecules | Not specified | [3] |
| CE-LIF | 17 carbohydrates | 4-fluoro-7-nitrobenzofurazane (NBD-F) | 49.7 to 243.6 nmol/L | 15 | [4] |
Table 3: Ion Mobility Spectrometry (IMS-MS) Performance
| Technique | HMO Isomers Analyzed | Adduct Ion | Collision Cross-Section (CCS) Values (Ų) | ΔCCS (%) | Reference |
| TIMS-TOF-MS | Lacto-N-fucopentaose (LNFP) II vs. LNFP III | [M+Na]⁺ (permethylated) | LNFP II: 319.3, LNFP III: 321.7 | ~0.75 | [5] |
| cIMS-MS | 2'-Fucosyllactose (2'-FL) vs. 3-Fucosyllactose (3'-FL) | [M+Na]⁺ (permethylated) | 2'-FL: 236.1, 3'-FL: 232.4 | ~1.6 | [6] |
| cIMS-MS | Lacto-N-tetraose (LNT) vs. Lacto-N-neotetraose (LNnT) | [M+Na]⁺ (permethylated) | LNT: 300.9, LNnT: 297.2 | ~1.2 | [6] |
| TIMS-TOF-MS | Lacto-N-difucohexaose (LNDFH) I vs. LNDFH II | [M+Cl]⁻ | LNDFH I: 289.4, LNDFH II: 298.8 | ~3.2 | [7] |
| TIMS-TOF-MS | Sialyllacto-N-tetraose (LST) a vs. LSTb vs. LSTc | [M+Na]⁺ | LSTa: 304.3, LSTb: 307.7, LSTc: 305.1 | a vs b: ~1.1, a vs c: ~0.3, b vs c: ~0.8 | [7] |
Experimental Protocols
Protocol 1: Porous Graphitized Carbon Liquid Chromatography-Mass Spectrometry (PGC-LC-MS) for Neutral HMO Isomers
This protocol is adapted for the separation of neutral HMO isomers.[2]
1. Sample Preparation (Reduction): a. Reconstitute the crude HMO fraction in water. b. Add an equal volume of freshly prepared 2 M sodium borohydride (NaBH₄) in 1 M sodium hydroxide (NaOH). c. Incubate at 60°C for 1 hour. d. Cool the reaction mixture to room temperature. e. Neutralize the reaction by dropwise addition of glacial acetic acid until bubbling ceases. f. Desalt the reduced HMOs using a solid-phase extraction (SPE) cartridge packed with porous graphitized carbon.
2. LC-MS Analysis: a. Column: Hypercarb PGC column (e.g., 100 x 2.1 mm, 5 µm). b. Mobile Phase A: Water. c. Mobile Phase B: Acetonitrile. d. Gradient:
- 0-5 min: 2% B
- 5-45 min: 2-40% B
- 45-50 min: 40-90% B
- 50-55 min: 90% B
- 55-60 min: 90-2% B
- 60-70 min: 2% B (re-equilibration). e. Flow Rate: 0.2 mL/min. f. Column Temperature: 50°C. g. Mass Spectrometry:
- Ionization Mode: Negative Electrospray Ionization (ESI-).
- Detection Mode: Selected Ion Monitoring (SIM) or full scan, depending on the application. Monitor the [M-H]⁻ ions of the expected HMOs.
Protocol 2: Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF) of APTS-labeled HMOs
This protocol describes the derivatization of HMOs with 8-aminopyrene-1,3,6-trisulfonic acid (APTS) and subsequent analysis by CE-LIF.
1. APTS Labeling of HMOs (Offline): a. To 5 nmol of lyophilized HMO sample, add 2 µL of 0.2 M APTS in 15% acetic acid. b. Add 2 µL of 1 M sodium cyanoborohydride (NaBH₃CN) in tetrahydrofuran (THF). c. Incubate the mixture at 37°C for 90 minutes. d. Dilute the reaction mixture with water. e. Remove excess APTS dye using a clean-up cartridge (e.g., SPE with graphitized carbon or a specific dye removal resin). f. Lyophilize the purified APTS-labeled HMOs.
2. CE-LIF Analysis: a. Capillary: Fused-silica capillary (e.g., 50 µm i.d., 36.5 cm total length, 30 cm effective length). b. Background Electrolyte (BGE): 40 mM ε-aminocaproic acid (EACA) adjusted to pH 4.5 with acetic acid. c. Injection: Electrokinetic injection at -5 kV for 5 seconds. d. Separation Voltage: -15 kV (reverse polarity). e. Capillary Temperature: 25°C. f. Detection: Laser-induced fluorescence with an excitation wavelength of 488 nm and an emission wavelength of 520 nm.
Protocol 3: Trapped Ion Mobility Spectrometry-Mass Spectrometry (TIMS-MS) of HMO Isomers
This protocol outlines the general parameters for analyzing HMO isomers using a TIMS-TOF mass spectrometer.[7]
1. Sample Preparation: a. Dissolve HMO standards in a 1:1 (v/v) mixture of water and methanol to a final concentration of 1-10 µg/mL. b. For positive ion mode, add 0.1% formic acid to promote protonation or sodium adduction.
2. Direct Infusion TIMS-MS Analysis: a. Infusion Flow Rate: 3 µL/min. b. Ionization Source: Electrospray Ionization (ESI). c. ESI Voltage: +4500 V (positive mode) or -3500 V (negative mode). d. Dry Gas Temperature: 200°C. e. Dry Gas Flow: 3.0 L/min. f. Nebulizer Gas Pressure: 0.4 bar. g. TIMS Parameters:
- Drift Gas: Nitrogen.
- Ramp Time: 100 ms.
- Ion Mobility Range: Typically scanned from 0.6 to 2.0 V·s/cm². h. Mass Spectrometry:
- Analyzer: Time-of-Flight (TOF).
- Acquisition Mode: Full scan.
- Collision Energy (for MS/MS): Varies depending on the HMO and desired fragmentation (e.g., 20-50 eV).
Visualizations
Experimental Workflow for PGC-LC-MS Analysis of HMOs
Caption: Workflow for PGC-LC-MS analysis of HMO isomers.
Experimental Workflow for CE-LIF Analysis of HMOs
Caption: Workflow for CE-LIF analysis of APTS-labeled HMOs.
Signaling Pathway of HMO-Mediated Immune Modulation
Caption: HMO modulation of TLR4 signaling pathway.
Conclusion
The selection of an appropriate analytical technique for HMO isomer separation depends on the specific research question, the available instrumentation, and the required level of detail. LC-MS, particularly with PGC and HILIC columns, offers robust and versatile platforms for comprehensive HMO profiling. CE-LIF provides exceptional separation efficiency and sensitivity for labeled HMOs. IMS-MS is an invaluable tool for distinguishing challenging isomers and providing an additional layer of structural information through CCS values. The detailed protocols and comparative data presented in these application notes serve as a valuable resource for researchers and scientists working to unravel the complexities of HMOs and their profound impact on human health.
References
- 1. Quantifying the human milk oligosaccharides 2’‐fucosyllactose and 3‐fucosyllactose in different food applications by high‐performance liquid chromatography with refractive index detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of neutral human milk oligosaccharides by graphitic carbon high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Accurate Identification of Isomeric Glycans by Trapped Ion Mobility Spectrometry-Electronic Excitation Dissociation Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rapid structural characterization of human milk oligosaccharides and distinction of their isomers using trapped ion mobility spectrometry time‐of‐flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Lacto-N-neotetraose (LNnT) Microbial Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the microbial synthesis of Lacto-N-neotetraose (LNnT).
Frequently Asked Questions (FAQs)
Q1: What are the most common host organisms for microbial LNnT synthesis?
A1: Escherichia coli is the most widely used and engineered microbial host for LNnT production.[1][2][3] Strains like E. coli BL21(DE3) and E. coli MG1655 are frequently used as the chassis.[1][3] Research has also explored other microorganisms like Bacillus subtilis and Pichia pastoris.[3][4][5]
Q2: What are the key enzymes required for the LNnT biosynthetic pathway in E. coli?
A2: The core enzymatic steps for LNnT synthesis from lactose involve two key glycosyltransferases:
-
β-1,3-N-acetylglucosaminyltransferase (LgtA): This enzyme catalyzes the transfer of N-acetylglucosamine (GlcNAc) from the precursor UDP-GlcNAc to lactose, forming the intermediate Lacto-N-triose II (LNT-II).
-
β-1,4-galactosyltransferase (LgtB or equivalents): This enzyme adds a galactose (Gal) molecule from the precursor UDP-galactose to LNT-II, yielding the final product, LNnT.[3][6]
Q3: My LNnT yield is low. What are the initial metabolic engineering targets I should consider?
A3: Low LNnT yield can often be attributed to several factors. Initial efforts should focus on:
-
Blocking competing pathways: Deleting genes that divert precursors away from the LNnT pathway is a crucial first step. Common targets for deletion include lacZ (prevents lactose degradation), nagB (competes for GlcNAc-6P), and ugd (competes for UDP-glucose).[1][2][7]
-
Enhancing precursor supply: Overexpressing genes involved in the synthesis of UDP-GlcNAc and UDP-galactose is essential. Key genes include galE (UDP-glucose 4-epimerase) and genes in the glycolysis and pentose phosphate pathways.[1][6]
-
Optimizing expression of key enzymes: Fine-tuning the expression levels of lgtA and lgtB is critical to balance the pathway and avoid the accumulation of inhibitory intermediates.[1][8]
Q4: I am observing a high accumulation of the intermediate, Lacto-N-triose II (LNT-II), and low conversion to LNnT. How can I resolve this?
A4: High LNT-II accumulation indicates a bottleneck at the final conversion step. To address this, consider the following:
-
Enhance β-1,4-galactosyltransferase (LgtB) activity: Increase the expression level of the lgtB gene. This can be achieved by using a stronger promoter, increasing the gene copy number, or choosing a more efficient LgtB variant from a different organism.[3]
-
Improve UDP-galactose availability: The conversion of LNT-II to LNnT requires UDP-galactose. Ensure that the pathways supplying this precursor are not limiting. Overexpression of galE is often beneficial.[9]
-
Optimize fermentation conditions: Factors like pH and temperature can influence enzyme activity. Ensure these are optimal for your specific LgtB enzyme.
Q5: Can LNnT be produced from simple carbon sources like glucose without lactose supplementation?
A5: Yes, recent studies have demonstrated the de novo synthesis of LNnT from glucose as the sole carbon source.[10] This involves engineering an endogenous lactose biosynthesis pathway in E. coli, which can reduce production costs and simplify the process.[10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Cell Growth | - Toxicity from overexpressed heterologous proteins.- Metabolic burden from the synthetic pathway.- Suboptimal fermentation conditions (pH, temperature, aeration). | - Modulate the expression levels of lgtA and lgtB using inducible promoters or by optimizing ribosome binding sites.- Balance the metabolic flux by fine-tuning the expression of key pathway genes.[1]- Optimize fermentation parameters such as pH, temperature, and dissolved oxygen. |
| Low LNnT Titer | - Inefficient precursor supply (UDP-GlcNAc and UDP-galactose).- Competing metabolic pathways are still active.- Suboptimal expression of key enzymes (lgtA, lgtB).- Inefficient lactose uptake. | - Overexpress genes in the precursor synthesis pathways (glmS, glmM, glmU for UDP-GlcNAc; galT, galK, galE for UDP-galactose).[2][7]- Ensure complete knockout of competing pathway genes (lacZ, ugd, nagB, wecB).[7][9]- Systematically optimize the expression of lgtA and lgtB.[1]- Overexpress the lactose permease gene (lacY).[8] |
| High Accumulation of LNT-II | - The activity of β-1,4-galactosyltransferase (LgtB) is a rate-limiting step.- Insufficient supply of UDP-galactose. | - Increase the expression of lgtB or use a more active variant.[3]- Enhance the UDP-galactose synthesis pathway by overexpressing galE.[9] |
| Formation of Byproducts | - Undesired glycosylation reactions.- Accumulation of toxic metabolic intermediates. | - Analyze byproducts to identify their origin.- Knock out genes responsible for byproduct formation.- Optimize fermentation conditions to disfavor byproduct formation. |
| Plasmid Instability | - High metabolic burden leading to plasmid loss. | - Integrate the expression cassettes of the LNnT synthesis pathway into the host chromosome to create a plasmid-free system.[11] |
Quantitative Data Summary
The following tables summarize LNnT production titers achieved through various metabolic engineering and fermentation strategies in E. coli.
Table 1: Comparison of LNnT Production in Different Engineered E. coli Strains (Shake Flask Cultivation)
| Strain Background | Key Genetic Modifications | Carbon Source(s) | LNnT Titer (g/L) | Reference |
| E. coli BL21 star (DE3) | Overexpression of lgtA, galE, HpgalT; Deletion of ugd, ushA, agp, wcaJ, otsA, wcaC | Lactose, Glycerol | 22.07 | [1] |
| E. coli BL21(DE3) | Overexpression of lgtA, wbgO, galE, galT, galK; Deletion of ugd | Lactose | 4.14 | [2] |
| E. coli MG1655 | Overexpression of lgtA, lgtB, lacY; Deletion of lacz, lacI | Lactose | 1.2 | [8] |
| E. coli | Optimization of lgtB, prs, lacY expression | Lactose | 6.70 | [6] |
| Plasmid-free E. coli MG1655 | Integration of Hplex2B, mdfA, and precursor pathway genes | Glucose, Lactose | 7.76 | [11] |
Table 2: Comparison of LNnT Production in Fed-Batch Fermentation
| Strain Background | Key Genetic Modifications | Carbon Source(s) | LNnT Titer (g/L) | Productivity (g/L/h) | Reference |
| E. coli BL21(DE3) | Overexpression of lgtA, wbgO, galE, galT, galK; Deletion of ugd | Lactose | 31.56 | N/A | [2] |
| Engineered E. coli | Optimization of LNnT transport and LNT-II utilization | Glucose, Glycerol | 32.6 | 0.52 | [7] |
| E. coli | Optimization of lgtB, prs, lacY expression | Lactose | 19.40 | 0.47 | [6] |
| Plasmid-free E. coli MG1655 | Integration of Hplex2B, mdfA, and precursor pathway genes | Glucose, Lactose | 34.24 | N/A | [11][12] |
| Engineered E. coli | Co-fermentation and overexpression of key transferases | Glucose, Glycerol | 112.47 | 1.25 | [7][13] |
Experimental Protocols
Protocol 1: General Seed Culture Preparation for E. coli
-
Inoculate a single colony of the engineered E. coli strain from a fresh agar plate into a 50 mL falcon tube containing 5 mL of Luria-Bertani (LB) medium supplemented with the appropriate antibiotics.
-
Incubate the culture overnight at 37°C with shaking at 220 rpm.
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The next day, transfer the overnight culture into a 250 mL shake flask containing 50 mL of fresh LB medium with antibiotics.
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Incubate at 37°C with shaking at 220 rpm until the optical density at 600 nm (OD600) reaches 0.6-0.8.
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This seed culture is now ready for inoculation into the main fermentation medium.
Protocol 2: Shake Flask Cultivation for LNnT Production
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Prepare the fermentation medium (e.g., M9 minimal medium) supplemented with a carbon source (e.g., 20 g/L glucose or glycerol) and a substrate for LNnT synthesis (e.g., 10 g/L lactose), along with necessary trace elements and antibiotics.
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Inoculate the fermentation medium with the seed culture to a starting OD600 of approximately 0.1.
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Incubate the culture at 30-37°C with shaking at 200-250 rpm.
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When the OD600 reaches 0.6-0.8, induce the expression of the target genes (e.g., lgtA, lgtB) by adding an appropriate inducer (e.g., 0.1-1 mM IPTG).
-
Continue the cultivation for 48-72 hours.
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Collect samples periodically to measure cell density, substrate consumption, and LNnT concentration using methods like High-Performance Liquid Chromatography (HPLC).
Protocol 3: Fed-Batch Fermentation for High-Titer LNnT Production
-
Prepare the initial batch fermentation medium in a bioreactor. The medium composition should be optimized for high-density cell growth.
-
Inoculate the bioreactor with the seed culture.
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Control the fermentation parameters such as temperature (e.g., 37°C for growth, then reduced to 30°C after induction), pH (e.g., maintained at 7.0 with ammonia), and dissolved oxygen (e.g., maintained above 20% by controlling agitation and aeration).
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After the initial carbon source is depleted (indicated by a sharp increase in dissolved oxygen), start the fed-batch phase by feeding a concentrated solution of the carbon source (e.g., 500 g/L glucose/glycerol mixture) and lactose. The feeding rate should be adjusted to maintain a low substrate concentration in the bioreactor to avoid overflow metabolism.
-
Induce gene expression at an appropriate cell density (e.g., OD600 of 20-40).
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Continue the fed-batch fermentation for 72-96 hours, monitoring cell growth and LNnT production regularly.
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Harvest the culture broth for downstream processing and purification of LNnT.
Visualizations
Caption: Core biosynthetic pathway for this compound (LNnT) in engineered E. coli.
Caption: A logical workflow for troubleshooting low LNnT yield in microbial synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Engineering Escherichia coli for the High-Titer Biosynthesis of Lacto- N-tetraose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Engineering Glycolytic Pathway for Improved this compound Production in Pichia pastoris | CoLab [colab.ws]
- 5. Engineering glycolytic pathway for improved this compound production in pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Designing a Highly Efficient Biosynthetic Route for Lacto- N-Neotetraose Production in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. De Novo Synthesis of Lacto- N-Neotetraose in Escherichia coli through Metabolic Engineering with Glucose as the Sole Carbon Source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Chemical Synthesis of Lacto-N-neotetraose (LNnT)
Welcome to the technical support center for the chemical synthesis of Lacto-N-neotetraose (LNnT). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the complex multi-step synthesis of this important human milk oligosaccharide.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the chemical synthesis of this compound (LNnT)?
A1: The chemical synthesis of LNnT, a linear tetrasaccharide (Galβ1→4GlcNAcβ1→3Galβ1→4Glc), presents several key challenges:
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Multi-step Reactions: The synthesis is a lengthy process involving numerous steps of protection, glycosylation, and deprotection, which can lead to low overall yields.[1]
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Stereoselective Glycosylation: Achieving the correct stereochemistry (β-linkages) for all glycosidic bonds is crucial and can be difficult to control.
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Protecting Group Strategy: The selection of appropriate protecting groups is critical for success. These groups must be stable under various reaction conditions and selectively removable.[1][2][3][4][5][6]
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Purification: Purification of intermediates and the final product can be challenging due to the structural similarity of byproducts and starting materials.
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Low Yields: The accumulation of losses at each step of a long synthetic route often results in low overall yields of the final product.[1]
Q2: What are the common synthetic strategies for LNnT?
A2: There are two primary strategies for the chemical synthesis of LNnT:
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Linear Synthesis: This approach involves the sequential addition of monosaccharide units to a growing oligosaccharide chain. For example, a lactose (B1674315) acceptor can be glycosylated with a protected N-acetylglucosamine (GlcNAc) donor, followed by glycosylation with a galactose (Gal) donor.[1]
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Convergent Synthesis: This strategy involves the synthesis of disaccharide or larger oligosaccharide fragments, which are then coupled together. A common convergent approach for LNnT is the [2+2] strategy, where a lactosamine (Galβ1→4GlcNAc) donor is coupled with a lactose acceptor.[1] Both linear and convergent approaches have been employed with similar efficiencies.[1]
Q3: Why is the choice of protecting groups so important in LNnT synthesis?
A3: The choice of protecting groups is paramount because it dictates the regioselectivity and stereoselectivity of the glycosylation reactions. An effective protecting group strategy ensures that only the desired hydroxyl group on the acceptor molecule is available for glycosylation. Furthermore, the nature of the protecting group on the glycosyl donor, particularly at the C-2 position, can influence the stereochemical outcome of the glycosidic bond formation (neighboring group participation). Orthogonal protecting groups, which can be removed under different conditions, are essential for the selective deprotection of specific hydroxyl groups during the synthesis.
Troubleshooting Guides
Glycosylation Reactions
Problem 1: Low or no yield of the desired glycosylation product.
Possible Causes & Solutions:
| Possible Cause | Suggested Troubleshooting Steps |
| Inactive Glycosyl Donor or Acceptor | - Verify the integrity of the donor and acceptor by NMR spectroscopy and mass spectrometry. - Ensure starting materials are anhydrous; dry thoroughly before use. |
| Insufficient Activation | - Increase the amount of activator (e.g., TMSOTf, AgOTf) incrementally. - Switch to a more powerful activator system. - Ensure the activator is fresh and has not decomposed. |
| Sluggish Reaction | - Increase the reaction temperature in small increments. - Prolong the reaction time and monitor by TLC or LC-MS. - Change the solvent to one that may better solvate the reactants and intermediates. - Consider converting a less reactive donor, such as a thioglycoside, to a more reactive species like a glycosyl phosphate (B84403).[1] |
| Steric Hindrance | - If possible, consider a different protecting group strategy to reduce steric bulk around the reacting centers. |
Problem 2: Poor stereoselectivity (formation of α- and β-anomers).
Possible Causes & Solutions:
| Possible Cause | Suggested Troubleshooting Steps |
| Lack of Neighboring Group Participation | - For a desired β-linkage, ensure a participating protecting group (e.g., acetyl, benzoyl) is at the C-2 position of the donor. |
| Reaction Conditions Favoring Anomerization | - Lower the reaction temperature to favor the thermodynamically more stable product. - The choice of solvent can influence stereoselectivity; consider solvents like acetonitrile (B52724) which can favor the formation of β-glycosides. |
| Nature of the Glycosyl Donor and Acceptor | - The reactivity of both the donor and acceptor can impact stereoselectivity. A less reactive acceptor may allow more time for anomerization of the glycosyl donor intermediate. |
Problem 3: Aglycone transfer as a side reaction.
Possible Causes & Solutions:
| Possible Cause | Suggested Troubleshooting Steps |
| Reaction of a Disarmed Donor with an Armed Acceptor | - This combination can lead to the transfer of the aglycone from the acceptor to the donor. |
| Instability of the Glycosyl Intermediate | - The stability of the oxocarbenium ion intermediate plays a role in this side reaction. |
| Choice of Aglycone | - To prevent aglycone transfer, consider using a modified aglycone on the thioglycoside acceptor, such as a 2,6-dimethylphenyl (DMP) group, which has been shown to block this side reaction. |
Deprotection Steps
Problem 4: Incomplete removal of protecting groups.
Possible Causes & Solutions:
| Possible Cause | Suggested Troubleshooting Steps |
| Inefficient Reaction Conditions | - Benzyl Ethers (Hydrogenolysis): Ensure the palladium catalyst is active. Use a fresh batch of catalyst if necessary. Increase the hydrogen pressure. The presence of acidic or basic impurities can poison the catalyst; ensure the substrate is pure. - Acyl Groups (e.g., Acetyl, Benzoyl): For saponification (e.g., using NaOMe), ensure anhydrous conditions. Increase the concentration of the base or the reaction time. |
| Steric Hindrance | - Bulky protecting groups or a sterically crowded environment around the protecting group can hinder its removal. More forcing reaction conditions (higher temperature, longer reaction time) may be required. |
Problem 5: Unwanted side reactions during deprotection.
Possible Causes & Solutions:
| Possible Cause | Suggested Troubleshooting Steps |
| Protecting Group Migration | - Acyl group migration is a known side reaction, especially under basic conditions. To minimize this, use milder deprotection conditions or shorter reaction times. |
| Cleavage of the Glycosidic Bond | - Overly harsh acidic or basic conditions can lead to the cleavage of the desired glycosidic linkages. Carefully control the pH and temperature during deprotection steps. |
Data Presentation
Table 1: Comparison of Yields for Key Steps in Linear vs. Convergent Synthesis of a Protected LNnT Intermediate.
| Step | Linear Synthesis Yield (%) | Convergent Synthesis Yield (%) | Reference |
| Formation of Trisaccharide Intermediate | 70 | N/A | [1] |
| Formation of Lactosamine Donor | N/A | ~97 (conversion to phosphate donor) | [1] |
| Final Glycosylation to Tetrasaccharide | 87 | 70 | [1] |
| Overall Yield for Tetrasaccharide Assembly (from common precursors) | 57 (over 3 steps) | 66 (over 3 steps) | [1] |
Experimental Protocols
Protocol 1: Convergent [2+2] Glycosylation to form Protected LNnT
This protocol is a generalized representation based on published methods.[1]
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Preparation of the Glycosyl Donor: A protected lactosamine thioglycoside is converted to a more reactive glycosyl phosphate donor. The thioglycoside (1 eq.) is dissolved in anhydrous dichloromethane (B109758), and dibutyl hydrogen phosphate is added, followed by N-iodosuccinimide (NIS) and a catalytic amount of triflic acid (TfOH) at 0 °C. The reaction is stirred for approximately 20 minutes and then worked up.
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Glycosylation: The lactose acceptor (1 eq.) and the glycosyl phosphate donor (1.2 eq.) are dissolved in anhydrous dichloromethane in the presence of activated molecular sieves (3 Å). The mixture is stirred under an inert atmosphere (e.g., argon) at room temperature for 1 hour.
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Activation: The reaction mixture is cooled to -30 °C, and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) (1.5 eq.) is added.
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Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up and Purification: Upon completion, the reaction is quenched with triethylamine, filtered, and the filtrate is washed with saturated aqueous sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica (B1680970) gel column chromatography.
Protocol 2: Global Deprotection of Protected LNnT
This protocol is a generalized representation based on published methods.[1]
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Removal of Phthalimido and Ester Groups: The protected LNnT (1 eq.) is dissolved in methanol (B129727) and hydrazine (B178648) hydrate (B1144303) is added. The mixture is refluxed for several hours.
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N-Acetylation: After cooling, acetic anhydride (B1165640) is added to the reaction mixture, and it is stirred at room temperature overnight. The solvent is removed under reduced pressure.
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Removal of Benzyl Ethers (Hydrogenolysis): The resulting N-acetylated intermediate is dissolved in a mixture of ethanol (B145695) and water. 10% Palladium on charcoal (Pd/C) is added, and the mixture is stirred under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Purification: The catalyst is removed by filtration through Celite, and the filtrate is concentrated. The final product is purified by size-exclusion chromatography (e.g., Sephadex G-25) or other suitable chromatographic methods to yield pure this compound.
Mandatory Visualizations
A simplified workflow for the chemical synthesis of this compound (LNnT).
A decision tree for troubleshooting low-yield glycosylation reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanistic studies and methods to prevent aglycon transfer of thioglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. research.universityofgalway.ie [research.universityofgalway.ie]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of Lacto-N-neotetraose (LNnT) by Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chromatographic purification of Lacto-N-neotetraose (LNnT).
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic purification of LNnT.
Poor Peak Shape
1. Why is my LNnT peak tailing?
Peak tailing, where the latter half of the peak is broader than the front, is a common issue in oligosaccharide chromatography.
-
Potential Causes & Solutions:
-
Secondary Interactions: Strong interactions can occur between the slightly basic nature of LNnT and acidic residual silanol groups on silica-based columns. This can be mitigated by operating at a lower pH to protonate the silanol groups or by using a highly deactivated, end-capped column.
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Column Contamination: Accumulation of strongly retained impurities from the sample matrix at the column inlet can lead to tailing. Ensure proper sample clean-up before injection. A guard column can also protect the analytical column.
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Column Overload: Injecting too concentrated a sample can saturate the stationary phase. Try diluting the sample or reducing the injection volume.
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Metal Surface Interactions: LNnT can interact with stainless steel components of the HPLC system. Using biocompatible systems with PEEK tubing and fittings can minimize this interaction.
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2. My LNnT peak is fronting. What could be the cause?
Peak fronting, an asymmetry where the first half of the peak is broader, is less common than tailing but can still occur.
-
Potential Causes & Solutions:
-
Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can lead to fronting. Ensure the sample is completely solubilized in a solvent as close in composition to the initial mobile phase as possible.
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Column Overload: Similar to tailing, severe column overload can also manifest as peak fronting. Reduce the sample concentration or injection volume.
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Column Collapse: A sudden physical change in the column bed, though rare with modern columns under appropriate conditions, can cause fronting. This may be due to extreme pH or temperature.
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3. Why is my LNnT peak splitting or showing shoulders?
Split peaks or shoulders on the main peak can indicate a few different problems.
-
Potential Causes & Solutions:
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Co-elution with Isomers: LNnT has a structural isomer, Lacto-N-tetraose (LNT), which can be difficult to separate. Method optimization, such as adjusting the mobile phase composition or gradient slope, may be necessary to improve resolution.
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Anomer Separation: The reducing end of LNnT can exist as α and β anomers. Under certain HPLC conditions, these anomers can separate, leading to peak splitting or broadening. Increasing the column temperature (e.g., to 60°C) can often coalesce these peaks.
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Blocked Column Frit or Void: A partially blocked inlet frit or a void in the column packing can distort the sample flow path, causing peak splitting for all components in the chromatogram. Backflushing the column or replacing the frit may resolve this. If a void has formed, the column may need to be replaced.
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Retention Time and Resolution Issues
4. My LNnT peak's retention time is drifting. How can I stabilize it?
Inconsistent retention times can compromise the reliability of your purification process.
-
Potential Causes & Solutions:
-
Poor Column Equilibration: HILIC columns, commonly used for oligosaccharide separation, require a stable water layer on the stationary phase for reproducible retention. Ensure the column is equilibrated with a sufficient volume of the initial mobile phase (at least 10-20 column volumes) between injections.
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Mobile Phase Inconsistency: Inaccurate mobile phase preparation or changes in composition due to evaporation of the organic solvent can cause retention time shifts. Prepare mobile phases carefully and keep reservoirs capped.
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Temperature Fluctuations: Changes in ambient temperature can affect retention. A column oven should be used to maintain a constant temperature.
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Mobile Phase pH: If the mobile phase pH is close to the pKa of any analytes or buffer components, small pH variations can lead to significant retention time shifts. Ensure the mobile phase is well-buffered.
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5. I have poor resolution between LNnT and other oligosaccharides. What can I do?
Achieving baseline separation of LNnT from structurally similar impurities is a key challenge.
-
Potential Causes & Solutions:
-
Suboptimal Mobile Phase: The ratio of organic solvent (typically acetonitrile) to the aqueous buffer is critical in HILIC. A shallower gradient or isocratic elution with a fine-tuned mobile phase composition can improve resolution.
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Incorrect Column Chemistry: Not all HILIC columns are the same. Experiment with different HILIC stationary phases (e.g., amide, diol) to find the one that provides the best selectivity for your specific separation. Porous graphitized carbon (PGC) columns can also offer different selectivity for isomers.
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High Flow Rate: A lower flow rate can increase the interaction time between the analyte and the stationary phase, often leading to better resolution.
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Frequently Asked Questions (FAQs)
Q1: What is the best chromatographic technique for purifying LNnT?
A1: For large-scale industrial purification, simulated moving bed (SMB) chromatography is often employed due to its efficiency and continuous nature. For laboratory-scale preparative purification, Hydrophilic Interaction Liquid Chromatography (HILIC) is a popular and effective choice. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is also used, particularly for analytical purposes, due to its high resolution for carbohydrates.
Q2: What are the most common impurities I should expect when purifying LNnT from a fermentation broth?
A2: Common impurities include other carbohydrates such as its isomer Lacto-N-tetraose (LNT), the precursor Lacto-N-triose II, and other oligosaccharides like para-lacto-N-neohexaose. Residual media components and by-products from the fermentation process can also be present.
Q3: How can I prepare my crude LNnT sample for chromatographic purification?
A3: A typical sample preparation workflow for LNnT from a fermentation broth involves initial steps to remove biomass and larger molecules. This often includes membrane filtration (ultrafiltration and diafiltration) followed by nanofiltration. Further steps may include decolorization with activated charcoal and ion removal before concentrating the sample for chromatography.
Q4: What are typical mobile phases for HILIC purification of LNnT?
A4: HILIC methods for oligosaccharides typically use a mobile phase consisting of a high concentration of an organic solvent, most commonly acetonitrile, and a smaller amount of an aqueous buffer. A common starting point is a gradient from high acetonitrile (e.g., 80-85%) to a lower concentration, with a low concentration of a buffer such as ammonium formate or ammonium acetate (e.g., 10-50 mM) in the aqueous portion.
Q5: What detection method is suitable for preparative chromatography of LNnT?
A5: Since LNnT lacks a strong chromophore for UV detection, a Refractive Index (RI) detector is commonly used for preparative work as it is a universal detector for carbohydrates. For analytical and semi-preparative work where sensitivity is key, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are excellent choices. Mass Spectrometry (MS) can also be used for both detection and identification.
Quantitative Data Summary
The following table summarizes typical performance data for LNnT production and purification.
| Parameter | Fermentation Titer | Post-Purification Purity | Reference |
| LNnT Concentration | 12.1 - 112.47 g/L | >92% - >96% | [1][2][3] |
| Productivity | 0.25 - 0.47 g/L·h | N/A | [2][3] |
Experimental Protocols
Protocol 1: General Preparative HILIC Method for LNnT Purification
This protocol provides a general framework for the preparative purification of LNnT using HILIC. Optimization will be required based on the specific crude sample and available instrumentation.
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Sample Preparation:
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Start with a pre-treated LNnT solution that has been filtered to remove particulates.
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If the sample is in a highly aqueous solution, it may need to be lyophilized and reconstituted in the initial mobile phase to ensure good peak shape.
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Ensure the final sample concentration is optimized to avoid column overload.
-
-
Chromatographic System and Column:
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System: A preparative HPLC system equipped with a gradient pump, an autosampler or manual injector with a large loop, a column oven, and a preparative scale detector (e.g., RI).
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Column: A preparative HILIC column (e.g., Amide-based stationary phase). Dimensions will depend on the amount of material to be purified.
-
-
Mobile Phase:
-
Mobile Phase A: 100% Water with 20mM Ammonium Formate, pH adjusted to 4.5.
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Mobile Phase B: 100% Acetonitrile.
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Degas both mobile phases before use.
-
-
Chromatographic Conditions:
-
Flow Rate: Dependent on the column dimensions (e.g., 10-50 mL/min for a preparative column).
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Column Temperature: 40°C.
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Gradient Program (example):
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0-5 min: 85% B (Isocratic)
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5-35 min: 85% to 65% B (Linear Gradient)
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35-40 min: 65% B (Isocratic)
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40-45 min: 65% to 85% B (Return to Initial)
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45-60 min: 85% B (Equilibration)
-
-
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Injection and Fraction Collection:
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Inject the prepared sample.
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Collect fractions based on the detector signal corresponding to the LNnT peak.
-
-
Post-Purification Processing:
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Pool the pure fractions.
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Remove the mobile phase solvents and buffer salts, typically by lyophilization. Multiple lyophilization cycles with the addition of water may be necessary to remove ammonium formate completely.
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Analyze the final product for purity (e.g., by analytical HPLC or HPAEC-PAD) and confirm its identity (e.g., by MS and NMR).
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Visualizations
Caption: A flowchart illustrating the general experimental workflow for the purification of this compound.
Caption: A decision tree to guide troubleshooting common issues in LNnT chromatography.
References
- 1. High-Yield Synthesis of Lacto- N-Neotetraose from Glycerol and Glucose in Engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-Level Production of Lacto- N-neotetraose in Escherichia coli by Stepwise Optimization of the Biosynthetic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Designing a Highly Efficient Biosynthetic Route for Lacto- N-Neotetraose Production in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LNnT Fed-Batch Fermentation
Welcome to the technical support center for Lacto-N-neotetraose (LNnT) fed-batch fermentation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges associated with low productivity in recombinant E. coli fermentation processes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your LNnT fed-batch fermentation experiments in a question-and-answer format.
Issue 1: Slow or Stalled Cell Growth
Question: My E. coli culture is exhibiting slow growth or has entered a stationary phase prematurely, resulting in low biomass. What are the potential causes and how can I troubleshoot this?
Answer: Slow or stalled cell growth is a common issue in high-density fed-batch fermentations and can be attributed to several factors:
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Nutrient Limitation: Essential nutrients in the batch medium may be depleted before the feed is initiated. Ensure your initial medium is not lacking in critical components like nitrogen, phosphate, or essential trace elements.
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Accumulation of Inhibitory Byproducts: High concentrations of metabolic byproducts, particularly acetate, can severely inhibit cell growth. This often occurs when the glucose feeding rate is too high, leading to overflow metabolism.
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Troubleshooting:
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Monitor Acetate Levels: Regularly measure acetate concentration in the culture broth.
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Optimize Feed Strategy: Reduce the glucose feed rate to maintain a low residual glucose concentration, thus preventing the "glucose effect." Consider using glycerol as a co-substrate with glucose, as this has been shown to reduce acetate accumulation and improve productivity.[1][2]
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Strain Engineering: Utilize E. coli strains engineered to have reduced acetate production pathways.
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-
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Dissolved Oxygen (DO) Limitation: As cell density increases, oxygen demand can exceed the oxygen transfer rate (OTR) of your bioreactor.
-
Troubleshooting:
-
Monitor DO Levels: Maintain DO levels above 20-30% saturation through a cascaded control strategy (e.g., increasing agitation, enriching air with pure oxygen).
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Reduce Growth Rate: Temporarily decreasing the feed rate can lower the oxygen uptake rate (OUR) and help maintain aerobic conditions.
-
-
-
Suboptimal pH: Deviations from the optimal pH range (typically 6.5-7.2 for E. coli) can slow down metabolic activity.
-
Troubleshooting: Ensure your pH control system is properly calibrated and responsive, using appropriate acid and base feeds to maintain the setpoint.
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Issue 2: High Cell Density but Low LNnT Titer
Question: I've achieved high cell density, but the final LNnT concentration is disappointingly low. What could be the reasons for this low specific productivity?
Answer: This scenario suggests that while conditions are suitable for biomass accumulation, they are not optimal for LNnT synthesis. Key factors to investigate include:
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Precursor Unavailability: The synthesis of LNnT requires sufficient intracellular pools of two key precursors: UDP-N-acetylglucosamine (UDP-GlcNAc) and UDP-galactose (UDP-Gal). A bottleneck in the supply of either precursor will directly limit LNnT production.
-
Troubleshooting:
-
Strain Optimization: Ensure your engineered strain has upregulated pathways for UDP-GlcNAc and UDP-Gal synthesis. This may involve overexpressing genes like galE, galT, and galK.
-
Carbon Source Strategy: Using galactose as a carbon source during cultivation can increase the intracellular availability of UDP-galactose and has been shown to significantly improve the yield of related oligosaccharides.[3] A co-feeding strategy of glucose and glycerol can also effectively regulate carbon flux distribution to enhance precursor supply.[2]
-
-
-
Suboptimal Induction: For inducible expression systems, the timing and concentration of the inducer are critical.
-
Troubleshooting:
-
Induction Point: Inducing too early can place a metabolic burden on the cells, hindering growth and overall productivity. Inducing too late may not provide enough time for sufficient product formation. Experiment with inducing at different cell densities (OD600).
-
Inducer Concentration: High inducer concentrations (e.g., IPTG) can be toxic and may not necessarily lead to higher product yields. Titrate the inducer concentration to find the optimal level for your system.
-
-
-
Metabolic Burden: Overexpression of the enzymes in the LNnT synthesis pathway can impose a significant metabolic load on the host cells, diverting resources from essential cellular functions and product formation.
-
Plasmid Instability: In plasmid-based expression systems, plasmid loss during the extended duration of a fed-batch culture can lead to a non-producing cell population.
-
Troubleshooting:
-
Maintain Selection Pressure: Ensure the appropriate antibiotic is present in both the batch and feed media.
-
Monitor Plasmid Stability: Periodically take samples and plate on selective and non-selective agar to determine the percentage of plasmid-containing cells.
-
-
Issue 3: Accumulation of Intermediate Product (Lacto-N-triose II)
Question: My fermentation is producing a significant amount of the intermediate, Lacto-N-triose II (LNT II), but conversion to the final LNnT product is inefficient. How can I improve this conversion?
Answer: The accumulation of LNT II indicates that the second glycosylation step, catalyzed by β-1,4-galactosyltransferase (LgtB or a similar enzyme), is the rate-limiting step in your process.
-
Insufficient LgtB Activity: The expression level or specific activity of your β-1,4-galactosyltransferase may be too low to handle the flux of LNT II.
-
Troubleshooting:
-
Increase LgtB Expression: Fine-tune the expression of the gene encoding β-1,4-galactosyltransferase to be stronger relative to the LgtA enzyme.
-
Enzyme Choice: Different β-1,4-galactosyltransferases have varying efficiencies. Consider screening alternative enzymes.
-
-
-
UDP-Galactose Limitation: This second step is dependent on the UDP-galactose pool. Even with high LgtB expression, a lack of this precursor will halt the reaction.
-
Troubleshooting:
-
Enhance UDP-Gal Pathway: Overexpress key genes in the UDP-galactose synthesis pathway (galE, galT, galK).
-
Feeding Strategy: As mentioned previously, incorporating galactose into your feeding strategy can boost UDP-galactose availability.[3]
-
-
Data Presentation
The following tables summarize quantitative data from various LNnT and related oligosaccharide fed-batch fermentation studies to provide a comparative overview of different strategies and their outcomes.
Table 1: Comparison of Carbon Source and Feeding Strategies on LNnT Production
| E. coli Strain | Carbon Source(s) | Feeding Strategy | Final LNnT Titer (g/L) | Productivity (g/L/h) | Reference |
| Engineered E. coli | Glucose | De novo synthesis, fed-batch | 25.4 | ~0.32 | [6] |
| Engineered E. coli | Glucose/Glycerol (4:6, g/g) | Co-fermentation fed-batch | 112.47 | 1.25 | [2] |
| Engineered E. coli K12 MG1655 | Lactose | Fed-batch with fine-tuned gene expression | 1.2 | N/A | [4][5] |
Table 2: Impact of Genetic Modifications on LNnT and LNT Titers
| Genetic Modification | E. coli Strain | Fermentation Mode | Final Titer (g/L) | Key Finding | Reference |
| Overexpression of lgtA and lgtB | K12 MG1655 | Shake flask | 0.04 (LNnT) | Initial pathway construction | [4][5] |
| Knockout of lacZ and lacI, overexpression of lacY | K12 MG1655 | Shake flask | 0.41 (LNnT) | Improved lactose utilization | [4][5] |
| Overexpression of galE, galT, galK | BL21(DE3) | Fed-batch | 31.56 (LNT) | Enhanced UDP-Gal supply for LNT | [7] |
| Overexpression of key transferases | Plasmid-free E. coli | 5 L Fed-batch | 112.47 (LNnT) | High-titer production at scale | [2] |
Experimental Protocols
1. High-Density Fed-Batch Fermentation Protocol for LNnT Production
This protocol is a generalized procedure based on high-yield reported processes.[2][8][9]
-
Inoculum Development:
-
Inoculate a single colony of the LNnT-producing E. coli strain from a fresh agar plate into a 50 mL shake flask containing 10 mL of Luria-Bertani (LB) medium supplemented with the appropriate antibiotic.[9][10]
-
Incubate overnight at 37°C with shaking at 200-250 rpm.[10]
-
Transfer the overnight culture to a 1 L baffled shake flask containing 200 mL of defined mineral salt medium with an initial glucose concentration of 10 g/L.[8]
-
Incubate at 37°C and 200-250 rpm until the OD600 reaches 6-8.[9] This culture will be used to inoculate the bioreactor.
-
-
Bioreactor Setup and Batch Phase:
-
Prepare the bioreactor with a defined mineral salt medium. A typical medium might contain (per liter): K₂HPO₄ (14.6 g), NaH₂PO₄·2H₂O (3.6 g), (NH₄)₂SO₄ (2.47 g), and NH₄Cl (0.5 g).[8] Supplement with an initial carbon source (e.g., 20 g/L glycerol or glucose) and a trace element solution.
-
Sterilize the bioreactor and medium. Aseptically add sterile solutions of MgSO₄, thiamine, and the required antibiotic.
-
Calibrate pH and DO probes. Set the temperature to 37°C and pH to 7.0 (controlled with NH₄OH or H₃PO₄).
-
Inoculate the bioreactor with the seed culture to a starting OD600 of approximately 0.1-0.5.
-
Run in batch mode until the initial carbon source is depleted, which is typically indicated by a sharp increase in the DO signal.
-
-
Fed-Batch Phase:
-
Initiate the feed upon depletion of the initial carbon source. A highly effective feed solution consists of a glucose/glycerol mixture (e.g., a 4:6 g/g ratio) at a high concentration (e.g., 500 g/L glucose and 500 g/L glycerol) supplemented with MgSO₄ and trace elements.[2]
-
Employ a pre-determined exponential feeding strategy to maintain a specific growth rate (e.g., μ = 0.1 h⁻¹). The feed rate (F) can be calculated using the formula: F(t) = (μ / Y_X/S) * X₀V₀ * e^(μt) / S_f, where Y_X/S is the biomass yield coefficient, X₀V₀ is the initial biomass, and S_f is the substrate concentration in the feed.
-
Maintain DO at >30% saturation by cascading agitation (e.g., 400-1000 rpm) and oxygen supplementation.
-
If using an inducible system, add the inducer (e.g., IPTG or lactose) when the culture reaches a target cell density (e.g., OD600 of 50-100).
-
Continue the fed-batch cultivation for the desired duration (e.g., 70-90 hours), monitoring cell growth and LNnT production.
-
2. Analytical Method: LNnT Quantification by HPLC
-
Sample Preparation:
-
Withdraw a sample from the bioreactor.
-
Centrifuge at >10,000 x g for 10 minutes to pellet the cells.
-
Collect the supernatant and filter through a 0.22 µm syringe filter.
-
Dilute the sample as necessary with deionized water to fall within the standard curve range.
-
-
HPLC Conditions:
-
Column: A carbohydrate analysis column, such as a Bio-Rad Aminex HPX-87H, is commonly used.[11][12]
-
Mobile Phase: A dilute acid solution, such as 5 mM sulfuric acid (H₂SO₄).
-
Flow Rate: Typically 0.5-0.6 mL/min.
-
Column Temperature: 60-65°C.
-
Detector: Refractive Index (RI) detector.[11]
-
Quantification: Create a standard curve using purified LNnT standards of known concentrations. Integrate the peak area corresponding to LNnT in the samples and calculate the concentration based on the standard curve.
-
Mandatory Visualizations
Caption: LNnT biosynthesis pathway in engineered E. coli.
Caption: Troubleshooting workflow for low LNnT productivity.
References
- 1. researchgate.net [researchgate.net]
- 2. High-Yield Synthesis of Lacto- N-Neotetraose from Glycerol and Glucose in Engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Galactose-limited fed-batch cultivation of Escherichia coli for the production of lacto-N-tetraose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. [PDF] Metabolic engineering of Escherichia coli for the production of this compound (LNnT) | Semantic Scholar [semanticscholar.org]
- 6. De Novo Synthesis of Lacto- N-Neotetraose in Escherichia coli through Metabolic Engineering with Glucose as the Sole Carbon Source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Engineering Escherichia coli for the High-Titer Biosynthesis of Lacto- N-tetraose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High cell density media for Escherichia coli are generally designed for aerobic cultivations – consequences for large-scale bioprocesses and shake flask cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eppendorf.com [eppendorf.com]
- 10. microbiologyclass.net [microbiologyclass.net]
- 11. s4science.at [s4science.at]
- 12. HPLC Analysis of Fuel Ethanol Fermentation [sigmaaldrich.com]
Technical Support Center: Enhancing Precursor Supply for Lacto-N-neotetraose (LNnT) Biosynthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on enhancing the biosynthesis of lacto-N-neotetraose (LNnT).
Frequently Asked Questions (FAQs)
Q1: What are the key precursors for LNnT biosynthesis in microbial hosts?
A1: The primary precursors for LNnT biosynthesis are UDP-N-acetylglucosamine (UDP-GlcNAc) and UDP-galactose (UDP-Gal). Lactose is also a crucial substrate, serving as the initial acceptor molecule. Efficient transport of lactose into the cell, often facilitated by lactose permease (LacY), is a critical first step.[1][2]
Q2: Which are the essential enzymes required for the LNnT biosynthetic pathway?
A2: The core enzymatic pathway for LNnT synthesis involves two key glycosyltransferases:
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β-1,3-N-acetylglucosaminyltransferase (LgtA): Catalyzes the transfer of GlcNAc from UDP-GlcNAc to lactose, forming Lacto-N-triose II (LNT-II).
-
β-1,4-galactosyltransferase (LgtB): Catalyzes the transfer of galactose from UDP-Gal to LNT-II to produce LNnT.[3][4][5][6]
In addition to these, enzymes involved in the synthesis of the sugar nucleotide precursors, such as UDP-galactose 4-epimerase (GalE), are vital for a robust supply of UDP-Gal.[7]
Q3: What are common host organisms used for LNnT production?
A3: Escherichia coli and Saccharomyces cerevisiae are the most commonly used host organisms for metabolic engineering of LNnT production.[3][7] Bacillus subtilis has also been explored as a production host.[1][2] Each host has its own advantages and challenges regarding precursor availability and protein expression.
Q4: What is a typical starting point for constructing an LNnT-producing microbial strain?
A4: A common starting point is to introduce the genes encoding LgtA and LgtB into a suitable host strain.[8][9] Often, this initial strain will produce low titers of LNnT, necessitating further metabolic engineering to enhance precursor supply and optimize the pathway.[8][9]
Troubleshooting Guide
Issue 1: Low LNnT Titer
| Possible Cause | Troubleshooting Step | Rationale |
| Insufficient precursor supply (UDP-GlcNAc and/or UDP-Gal) | Overexpress key genes in the precursor synthesis pathways. For UDP-GlcNAc, this includes glmS, glmM, and glmU. For UDP-Gal, overexpressing galE is a common strategy.[1][10] | Increasing the expression of enzymes in the precursor pathways can boost the intracellular pools of UDP-GlcNAc and UDP-Gal, making them more available for LNnT synthesis. |
| Metabolic flux is diverted to competing pathways. | Delete genes of competing pathways. Common targets for deletion include lacZ (lactose degradation), nagB (GlcNAc-6-P degradation), wecB (UDP-GlcNAc epimerization), and ugd (UDP-glucose dehydrogenation).[7][11] | Knocking out genes that divert precursors away from the LNnT pathway can significantly increase the carbon flux towards the desired product. |
| Suboptimal expression levels of LgtA and LgtB. | Fine-tune the expression of lgtA and lgtB using different strength promoters or by modulating gene copy number. A modular engineering approach can also be used to balance the pathway fluxes.[5][6] | The activities of LgtA and LgtB need to be well-balanced. Overexpression of one enzyme might lead to the accumulation of an intermediate and not necessarily a higher final product titer. |
| Inefficient lactose uptake. | Overexpress the lactose permease gene, lacY.[8][9] | Ensuring efficient transport of lactose into the cell is crucial, especially at high cell densities or when lactose is the limiting substrate. |
Issue 2: Accumulation of the Intermediate Lacto-N-triose II (LNT-II)
| Possible Cause | Troubleshooting Step | Rationale |
| LgtB activity is a bottleneck. | Increase the expression of lgtB. This can be achieved by using a stronger promoter or a higher copy number plasmid for the lgtB gene. | If LNT-II is accumulating, it suggests that the conversion of LNT-II to LNnT, catalyzed by LgtB, is the rate-limiting step. |
| Imbalance in the supply of UDP-Gal and UDP-GlcNAc. | Enhance the UDP-Gal supply by overexpressing galE.[7] | An insufficient supply of UDP-Gal relative to UDP-GlcNAc will lead to the accumulation of the intermediate LNT-II. |
| Extracellular transport of LNT-II. | Inactivate the LNT-II extracellular transporter, SetA.[5][6] | Preventing the export of the intermediate from the cell ensures it remains available for conversion to the final product. |
Issue 3: Poor Cell Growth
| Possible Cause | Troubleshooting Step | Rationale |
| Metabolic burden from overexpression of heterologous proteins. | Optimize the expression levels of the pathway enzymes. Using inducible promoters can help to separate the cell growth phase from the product synthesis phase. | High-level expression of multiple foreign proteins can impose a significant metabolic load on the host cells, leading to reduced growth and productivity. |
| Toxicity of accumulated intermediates. | Balance the metabolic pathway to prevent the buildup of any single intermediate. This can be achieved by fine-tuning the expression of the pathway enzymes. | High concentrations of certain metabolic intermediates can be toxic to the cells. |
Quantitative Data Summary
The following tables summarize the LNnT titers achieved in various studies using different host organisms and metabolic engineering strategies.
Table 1: LNnT Production in Engineered E. coli
| Strain | Key Genetic Modifications | Titer (g/L) | Reference |
| Engineered E. coli BL21 star (DE3) | Optimized expression of lgtA, galE, and HpgalT (a β-1,4-galactosyltransferase); deleted ugd, ushA, agp, wcaJ, otsA, and wcaC. | 22.07 | [7] |
| Engineered E. coli | Blocked competitive consumption pathways for lactose, UDP-GlcNAc, and UDP-Gal; introduced lgtA and lgtB; enhanced precursor synthesis; inactivated setA; improved UTP synthesis; modular engineering and fine-tuning of gene expression. | 19.40 (in 3 L bioreactor) | [5][6] |
| Plasmid-free engineered E. coli MG1655 | Integrated Hplex2B (β1,4-galactosyltransferase); integrated extra copy of mdfA; integrated expression cassettes for glmS, glmM, glmU, galU, and galE with varying promoter strengths; removed feedback inhibition. | 34.24 (in 5 L bioreactor) | [10] |
| Engineered E. coli | Co-fermentation with glucose/glycerol; overexpression of key transferases. | 112.47 (in 5 L fermenter) | [12] |
| Engineered E. coli MG1655 | Knockout of lacZ and lacI; overexpression of lacY; fine-tuned gene expression. | 1.2 | [9] |
Table 2: LNnT Production in Engineered S. cerevisiae
| Strain | Key Genetic Modifications | Titer (g/L) | Reference |
| Engineered S. cerevisiae LN1 | Co-expression of lgtA, lgtB, lac12 (lactose permease), and gal10 (UDP-galactose 4-epimerase). | 1.54 | [3][4] |
| Engineered S. cerevisiae with protein fusion | Assembly of LgtA and LgtB using short peptide tags. | 2.42 | [3][4] |
| Engineered S. cerevisiae in fed-batch | Fed-batch fermentation. | 6.25 | [3][4] |
Table 3: LNnT Production in Engineered B. subtilis
| Strain | Key Genetic Modifications | Titer (g/L) | Reference |
| Engineered B. subtilis | Co-expression of lacY, lgtA, and lgtB. | 0.61 | [1] |
| Engineered B. subtilis with optimized LgtB expression | Fine-tuning of lgtB expression. | 1.31 | [1] |
| Engineered B. subtilis with modular pathway engineering | Strengthened UDP-GlcNAc and UDP-Gal pathways. | 1.95 | [1] |
| Engineered B. subtilis in fed-batch | Fed-batch fermentation with optimized glucose and lactose feeding. | 4.52 (in 3-L bioreactor) | [1] |
Experimental Protocols
While detailed, step-by-step protocols are highly specific to the laboratory and equipment, the following outlines the general methodologies for key experiments in enhancing LNnT biosynthesis.
1. Gene Overexpression
-
Objective: To increase the intracellular concentration of key enzymes in the LNnT pathway.
-
Methodology:
-
Amplify the gene of interest (e.g., lgtA, lgtB, galE, lacY) from the source organism's genomic DNA via PCR.
-
Clone the amplified gene into an appropriate expression vector with a suitable promoter (constitutive or inducible).
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Transform the expression vector into the desired host strain (E. coli, S. cerevisiae, etc.).
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Verify the successful transformation and expression of the target protein via methods such as colony PCR, plasmid sequencing, and SDS-PAGE analysis of cell lysates.
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Cultivate the engineered strain under appropriate conditions to induce protein expression and measure LNnT production.
-
2. Gene Deletion
-
Objective: To eliminate competing metabolic pathways and redirect carbon flux towards LNnT synthesis.
-
Methodology (using homologous recombination, e.g., in E. coli):
-
Design and synthesize a deletion cassette containing an antibiotic resistance gene flanked by regions homologous to the upstream and downstream sequences of the target gene (e.g., lacZ, nagB).
-
Transform the deletion cassette into the host strain expressing a recombinase system (e.g., Lambda Red).
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Select for transformants that have successfully integrated the deletion cassette into the genome by plating on media containing the corresponding antibiotic.
-
Verify the gene deletion by colony PCR and sequencing of the genomic region.
-
Optionally, remove the antibiotic resistance marker using a flippase recombinase system to allow for multiple gene deletions.
-
3. Fed-Batch Fermentation
-
Objective: To achieve high-cell-density cultivation and high-titer production of LNnT.
-
Methodology:
-
Inoculate a seed culture of the engineered strain in a suitable growth medium.
-
Transfer the seed culture to a bioreactor containing a defined fermentation medium.
-
Control key fermentation parameters such as temperature, pH, and dissolved oxygen.
-
After an initial batch phase where the primary carbon source is consumed, initiate a feeding strategy. This typically involves the controlled addition of a concentrated solution of the carbon source (e.g., glucose, glycerol) and other limiting nutrients.
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Induce the expression of the LNnT pathway genes at an appropriate point during the fermentation (e.g., upon reaching a certain cell density).
-
Monitor cell growth (OD600) and LNnT production throughout the fermentation process by taking regular samples for analysis (e.g., by HPLC).[10]
-
Visualizations
References
- 1. Modular pathway engineering of key precursor supply pathways for this compound production in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Metabolic Engineering of Saccharomyces cerevisiae for the Efficient Production of Human Milk Oligosaccharide, this compound (LNnT) | CoLab [colab.ws]
- 5. pubs.acs.org [pubs.acs.org]
- 6. High-Level Production of Lacto- N-neotetraose in Escherichia coli by Stepwise Optimization of the Biosynthetic Pathway [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic Engineering of Escherichia coli for High-Level Production of Lacto- N-neotetraose and Lacto- N-tetraose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Metabolic engineering of Escherichia coli for the production of this compound (LNnT) | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. High-Yield Synthesis of Lacto- N-Neotetraose from Glycerol and Glucose in Engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Recovery of Lacto-N-neotetraose (LNnT) from Infant Formula Matrix
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the accurate quantification of Lacto-N-neotetraose (LNnT) in infant formula.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of LNnT in infant formula matrices.
Question: Why am I observing low recovery of LNnT, especially in commercially produced or pilot plant infant formula samples, when using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)?
Answer: Low recovery of LNnT in infant formula, particularly when using HPAEC-PAD, is a frequently observed issue. This is often attributed to strong interactions between the LNnT molecules and the complex infant formula matrix, which can form during the manufacturing process.[1][2][3][4] The simple "dilute and shoot" sample preparation typically used for HPAEC-PAD may not be sufficient to disrupt these interactions, leading to incomplete extraction and consequently, lower than expected results.[2][5]
Troubleshooting Steps:
-
Method Modification: Consider switching to a method that includes a derivatization step, such as Hydrophilic Interaction Liquid Chromatography with Fluorescence Detection (HILIC-FLD). The conditions used for the labeling of LNnT with a fluorescent tag (e.g., 2-aminobenzamide) are often sufficient to break the interactions between the analyte and the matrix, leading to improved recovery.[1][2][3][4]
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Enzymatic Treatment: If interfering carbohydrates like maltodextrins or β-galactooligosaccharides are present in the formula, they can co-elute with LNnT and affect quantification. An enzymatic hydrolysis step can be introduced before analysis to remove these interferences.[6]
-
Sample Preparation Optimization: While HPAEC-PAD is often performed with minimal sample preparation, for challenging matrices, consider incorporating a more rigorous extraction and cleanup procedure, such as Solid-Phase Extraction (SPE).
-
Matrix-Matched Standards: To compensate for matrix effects, prepare calibration standards in a blank infant formula matrix that has been verified to not contain LNnT.
Question: My chromatograms show poor peak shape, such as tailing or broadening, for the LNnT peak. What could be the cause and how can I fix it?
Answer: Poor peak shape can be due to a variety of factors related to the sample, the chromatographic column, or the mobile phase.
Troubleshooting Steps:
-
Column Contamination: The infant formula matrix contains components that can adsorb to the column over time, leading to peak shape issues. Regularly clean the column according to the manufacturer's instructions.
-
Column Overload: Injecting a sample that is too concentrated can lead to peak broadening. Try diluting your sample further before injection.
-
Mobile Phase pH: For HPAEC-PAD, ensure the mobile phase pH is appropriate for the analysis of carbohydrates. Small variations in pH can significantly impact peak shape and retention time.
-
Sample Matrix Effects: The presence of high concentrations of other components in the sample can affect the chromatography. Ensure your sample preparation is effectively removing interfering substances.
Question: I am seeing a high degree of variability in my results between injections. What are the potential sources of this imprecision?
Answer: High variability, or poor precision, can stem from inconsistencies in sample preparation, injection volume, or instrument performance.
Troubleshooting Steps:
-
Autosampler Performance: Verify the precision of your autosampler by performing multiple injections of the same standard solution. The relative standard deviation (RSD) of the peak areas should be low (typically <2%).
-
Sample Homogeneity: Ensure that powdered infant formula samples are thoroughly reconstituted and that all solutions are well-mixed before injection.
-
Consistent Sample Preparation: Inconsistencies in any step of the sample preparation, such as weighing, dilution, or extraction, can introduce variability. Use calibrated pipettes and balances, and ensure each sample is treated identically.
-
Detector Stability: For Pulsed Amperometric Detection (PAD), ensure the electrode is clean and that the waveform is optimized for LNnT detection.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for quantifying LNnT in infant formula?
A1: The two most prevalent methods are High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) and Hydrophilic Interaction Liquid Chromatography with Fluorescence Detection (HILIC-FLD).[1][2][3][4] Both have been successfully validated and are used in official methods, such as those from AOAC INTERNATIONAL.[7][8][9]
Q2: What kind of recovery rates can I expect for LNnT from infant formula?
A2: For laboratory-spiked blank formula, both HPAEC-PAD and HILIC-FLD can achieve excellent recoveries, typically in the range of 94-111%.[1][2][3][4] However, for commercially produced formulas, HPAEC-PAD may show lower recoveries due to matrix interactions.[1][2][3][4] The HILIC-FLD method has been shown to provide recoveries between 90.9% and 109% across various infant formula matrices.[6]
Q3: What are the typical limits of detection (LOD) and quantification (LOQ) for LNnT in infant formula?
A3: For the HPAEC-PAD method, the LOD and LOQ for LNnT in a reconstituted product have been estimated to be around 0.003 g/100g and 0.008 g/100g , respectively.[2]
Q4: Is an internal standard necessary for the analysis of LNnT?
A4: While not always mandatory, the use of an internal standard is highly recommended, especially for the HILIC-FLD method, to account for variations in sample preparation and injection volume. Laminaritriose is an example of an internal standard used in HILIC-FLD analysis of human milk oligosaccharides.[1]
Q5: What are some potential interfering substances in infant formula that can affect LNnT analysis?
A5: Other oligosaccharides such as fructooligosaccharides (FOS) and galactooligosaccharides (GOS), as well as maltodextrins, can potentially interfere with the analysis of LNnT.[5][6] It is important that the chosen analytical method can resolve LNnT from these components. Some methods incorporate an enzymatic hydrolysis step to remove certain interferences.[6]
Data Presentation
Table 1: Performance of HPAEC-PAD for the Determination of LNnT in Spiked Infant Formula
| Parameter | 2'-FL | LNnT | Reference |
| Spike Recovery (%) | 94 - 99 | 98 - 111 | [2] |
| Repeatability (RSDr %) | 0.47 - 5.2 | 1.1 - 5.6 | [2] |
| Intermediate Reproducibility (RSDiR %) | 2.2 - 5.7 | 2.1 - 7.9 | [2] |
| LOD (µg/mL) | 4.33 | 0.48 | [2] |
| LOQ (µg/mL) | 12.8 | 1.51 | [2] |
Table 2: Performance of HILIC-FLD for the Determination of LNnT in Spiked Infant Formula
| Parameter | 2'-FL | LNnT | Reference |
| Spike Recovery (%) | 94 - 101 | 94 - 104 | |
| Repeatability (RSDr %) | 1.2 - 2.2 | 1.2 - 2.6 | |
| Intermediate Reproducibility (RSDiR %) | 2.0 - 7.4 | 2.1 - 4.9 | |
| LOD ( g/100g powder) | 0.11 | 0.07 | [1] |
| LOQ ( g/100g powder) | - | - |
Table 3: Recovery of Multiple HMOs (including LNnT) using HILIC-FLD in Various Infant Formula Matrices
| Matrix | Spike Level | LNnT Recovery (%) | Reference |
| Elemental Formula | Low | 111 | [6] |
| Various Infant Formulas (8 types) | Multiple Levels | 90.9 - 109 | [6] |
Experimental Protocols
Method 1: HPAEC-PAD for the Determination of LNnT (Based on published methods)
1. Sample Preparation 1.1. Accurately weigh an appropriate amount of infant formula powder into a volumetric flask. 1.2. Reconstitute the powder with high-purity water. For liquid formulas, accurately weigh the sample into a volumetric flask and dilute with water. 1.3. Mix thoroughly until the sample is completely dissolved/suspended. 1.4. Centrifuge the sample to remove insoluble material. 1.5. Filter the supernatant through a 0.2 µm filter before injection.
2. Chromatographic Conditions
- Column: A high-performance anion-exchange column suitable for carbohydrate analysis (e.g., Dionex CarboPac series).
- Mobile Phase: A gradient of sodium hydroxide and sodium acetate solutions. The exact gradient will depend on the specific column and separation requirements.
- Flow Rate: Typically 0.5 - 1.5 mL/min.
- Column Temperature: Controlled, often around 30°C.
- Injection Volume: 5 - 25 µL.
3. Detection
- Detector: Pulsed Amperometric Detector (PAD) with a gold working electrode.
- Waveform: A multi-step potential waveform optimized for the detection of carbohydrates.
Method 2: HILIC-FLD for the Determination of LNnT (Based on AOAC Official Method 2022.02)
1. Sample Preparation and Derivatization 1.1. Reconstitute or dilute the infant formula sample as described for the HPAEC-PAD method. 1.2. Take an aliquot of the sample extract and add an internal standard solution (e.g., laminaritriose). 1.3. Add the derivatization reagent, which consists of 2-aminobenzamide (2-AB) and a reducing agent (e.g., sodium cyanoborohydride) in a suitable solvent (e.g., DMSO and acetic acid). 1.4. Incubate the mixture at an elevated temperature (e.g., 65°C) for a defined period (e.g., 2 hours) to allow for the labeling reaction to complete. 1.5. After cooling, dilute the sample with the mobile phase. 1.6. Filter the derivatized sample through a 0.2 µm filter before injection.
2. Chromatographic Conditions
- Column: A HILIC column suitable for glycan analysis.
- Mobile Phase: A gradient of a high organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate).
- Flow Rate: Typically 0.3 - 1.0 mL/min.
- Column Temperature: Controlled, often around 40°C.
- Injection Volume: 1 - 10 µL.
3. Detection
- Detector: Fluorescence Detector (FLD).
- Excitation Wavelength: ~330 nm.
- Emission Wavelength: ~420 nm.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of 2′-Fucosyllactose and this compound in Infant Formula - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of 2′-Fucosyllactose and this compound in Infant Formula [mdpi.com]
- 4. [PDF] Determination of 2′-Fucosyllactose and this compound in Infant Formula | Semantic Scholar [semanticscholar.org]
- 5. Determination of Seven Human Milk Oligosaccharides (HMOs) in Infant Formula and Adult Nutritionals: First Action 2022.07 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Seven Human Milk Oligosaccharides (HMOs) in Infant Formula and Adult Nutritionals: First Action 2022.07 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of Six Human Milk Oligosaccharides (HMO) in Infant Formula and Adult Nutritionals by 2AB Labeling and Quantification with HILIC-FLD: First Action 2022.02 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Method for the Determination of 2'-Fucosyllactose (2'-FL), 3-Fucosyllactose (3-FL), 6'-Sialyllactose (6'-SL), 3'-Sialyllactose (3'-SL), Lacto-N-Tetraose (LNT), and this compound (LNnT) by High-Performance Anion-Exchange Chromatography With Pulsed Amperometric Detection (HPAEC-PAD): First Action 2022.04 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Technical Support Center: Efficient Lacto-N-neotetraose (LNnT) Production in E. coli
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for balancing metabolic pathways for efficient Lacto-N-neotetraose (LNnT) production in Escherichia coli.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during LNnT production experiments in E. coli.
| Problem | Potential Causes | Recommended Solutions |
| Low LNnT Titer | 1. Inefficient Precursor Supply: Insufficient intracellular levels of UDP-galactose (UDP-Gal) and UDP-N-acetylglucosamine (UDP-GlcNAc). 2. Suboptimal Enzyme Activity: Low expression or activity of the key enzymes LgtA (β-1,3-N-acetylglucosaminyltransferase) and LgtB (β-1,4-galactosyltransferase). 3. Competing Metabolic Pathways: Diversion of precursors to other biosynthetic pathways. 4. Product Inhibition or Degradation: Feedback inhibition of enzymes or degradation of LNnT. | 1. Enhance Precursor Pools: Overexpress genes involved in the synthesis of UDP-Gal (e.g., galE, galT, galK, galU) and UDP-GlcNAc (e.g., glmS, glmM, glmU).[1] 2. Optimize Enzyme Expression: Use strong, inducible promoters to control the expression of lgtA and lgtB. Codon-optimize the genes for E. coli expression.[2] 3. Block Competing Pathways: Knock out genes that divert precursors, such as lacZ (lactose degradation), ugd (UDP-glucose dehydrogenase), and nagB (glucosamine-6-phosphate deaminase).[3][4] 4. Investigate Product Export: Overexpression of transporter proteins may facilitate LNnT export and alleviate feedback inhibition. |
| Accumulation of Lacto-N-triose II (LNT-II) Intermediate | 1. Imbalanced Enzyme Activities: The activity of LgtA is significantly higher than that of LgtB, leading to the accumulation of the LNT-II intermediate.[2][5] 2. Insufficient UDP-Gal Supply: The second glycosylation step, catalyzed by LgtB, requires UDP-Gal. A shortage of this precursor will stall the pathway at LNT-II. | 1. Fine-tune Enzyme Expression: Modulate the expression levels of lgtA and lgtB to achieve a balanced flux. This can be done by using promoters of different strengths or by varying gene copy numbers.[5] 2. Boost UDP-Gal Synthesis: Enhance the expression of genes in the UDP-Gal biosynthesis pathway (galE, galT, galK, galU) to ensure an adequate supply for the second reaction step.[1] 3. Co-cultivation Strategy: Engineer a separate E. coli strain to convert the secreted LNT-II into LNnT. |
| Poor Cell Growth and Viability | 1. Metabolic Burden: High-level expression of multiple heterologous genes can impose a significant metabolic load on the host cells. 2. Plasmid Instability: Use of multiple high-copy number plasmids can lead to instability and loss of the engineered pathway. 3. Toxicity of Intermediates: Accumulation of certain metabolic intermediates may be toxic to the cells. | 1. Optimize Induction Conditions: Induce protein expression at a higher cell density and use the minimum effective inducer concentration. 2. Chromosomal Integration: Integrate the LNnT biosynthesis genes into the E. coli chromosome to create a plasmid-free production strain, which is more stable.[6] 3. Balanced Pathway Engineering: Ensure a well-balanced metabolic pathway to prevent the buildup of potentially toxic intermediates. |
Frequently Asked Questions (FAQs)
Q1: What is the general metabolic pathway for LNnT production in engineered E. coli?
A1: The biosynthesis of LNnT in engineered E. coli starts with the uptake of lactose. The pathway then involves two key enzymatic steps catalyzed by heterologous glycosyltransferases. First, β-1,3-N-acetylglucosaminyltransferase (LgtA) transfers an N-acetylglucosamine (GlcNAc) residue from UDP-GlcNAc to lactose, forming Lacto-N-triose II (LNT-II). Subsequently, β-1,4-galactosyltransferase (LgtB) adds a galactose residue from UDP-galactose (UDP-Gal) to LNT-II to produce LNnT.[2][4] The precursor molecules, UDP-GlcNAc and UDP-Gal, are synthesized from central carbon metabolism.
Q2: Which genes are critical to overexpress for enhancing the supply of precursors?
A2: To increase the intracellular pools of the essential precursors, UDP-GlcNAc and UDP-Gal, it is crucial to overexpress the genes involved in their biosynthesis. For UDP-GlcNAc, these genes include glmS (glutamine-fructose-6-phosphate aminotransferase), glmM (phosphoglucosamine mutase), and glmU (bifunctional N-acetylglucosamine-1-phosphate uridyltransferase/glucosamine-1-phosphate acetyltransferase).[1] For UDP-Gal, the key genes are galE (UDP-glucose 4-epimerase), galT (galactose-1-phosphate uridylyltransferase), galK (galactokinase), and galU (UTP--glucose-1-phosphate uridylyltransferase).[1]
Q3: What are the common competing pathways that should be knocked out to improve LNnT yield?
A3: To channel the metabolic flux towards LNnT synthesis, several competing pathways can be eliminated through gene knockouts. A primary target is lacZ, which encodes β-galactosidase, an enzyme that hydrolyzes lactose, the initial substrate.[2] Deleting ugd, which encodes UDP-glucose 6-dehydrogenase, prevents the conversion of UDP-glucose into UDP-glucuronic acid, thus preserving the precursor pool for UDP-Gal.[3] Additionally, knocking out nagB, which encodes glucosamine-6-phosphate deaminase, can prevent the degradation of a key precursor in the UDP-GlcNAc pathway.[4]
Q4: How can the expression of the key enzymes, LgtA and LgtB, be balanced to prevent the accumulation of the LNT-II intermediate?
A4: Achieving a balanced expression of LgtA and LgtB is critical to prevent the accumulation of LNT-II. This can be achieved by fine-tuning the transcription and translation rates of their respective genes. Strategies include using promoters of varying strengths, engineering ribosome binding sites (RBS) with different efficiencies, and optimizing the gene copy number by using plasmids with different copy numbers or by integrating the genes into the chromosome.[5] A modular engineering approach, where different pathway modules are optimized individually before being combined, has also been shown to be effective.[5]
Q5: What are the advantages of creating a plasmid-free E. coli strain for LNnT production?
A5: A plasmid-free E. coli strain, where the LNnT biosynthesis genes are integrated into the chromosome, offers several advantages over plasmid-based systems. Chromosomal integration leads to greater genetic stability, as there is no risk of plasmid loss during cell division. This eliminates the need for constant antibiotic selection pressure, which is beneficial for large-scale industrial fermentations.[6] Furthermore, it can reduce the metabolic burden on the host cells that is often associated with maintaining high-copy-number plasmids.
Quantitative Data Summary
The following tables summarize the LNnT titers and yields achieved in various engineered E. coli strains under different conditions, as reported in the literature.
Table 1: LNnT Production in Engineered E. coli Strains
| Strain | Genetic Modifications | Fermentation Scale | LNnT Titer (g/L) | Reference |
| E. coli K12 MG1655 | Overexpression of lgtA and lgtB, knockout of lacZ and lacI, overexpression of lacY | Shake Flask | 1.2 | [2] |
| E. coli BL21(DE3) | Overexpression of lgtA, wbgO, galE, galT, galK, knockout of ugd | Fed-batch | 31.56 (for LNT) | [7] |
| E. coli SC16-14 | Endogenous lactose synthesis, optimization of glucose transport and UDP-Gal synthesis | 3-L Bioreactor | 25.4 | [8] |
| E. coli BL21 star (DE3) | Overexpression of lgtA, galE, HpgalT, knockout of ugd, ushA, agp, wcaJ, otsA, wcaC | Supplemented Batch Culture | 22.07 | [3] |
| E. coli MG1655 | Overexpression of lgtA and lgtB, knockout of lacz, ugd, gcd, nagB, ushA, setA | 2-L Bioreactor | 16.202 | [4] |
| Engineered E. coli | Fine-tuned regulation of key genes in glycosyl donor synthesis pathway | 5-L Bioreactor | 34.24 | [1] |
| Engineered E. coli | Modular engineering and fine-tuning of lgtB, prs, and lacY expression | 3-L Bioreactor | 19.40 | [5] |
Experimental Protocols
Protocol for CRISPR/Cas9 Mediated Gene Knockout in E. coli
This protocol provides a general framework for gene deletion in E. coli using the CRISPR/Cas9 system.
Materials:
-
E. coli strain to be modified
-
pCasRed plasmid (expressing Cas9 and λ-Red recombinase)
-
pCRISPR-gRNA plasmid (expressing the guide RNA)
-
Donor DNA (oligonucleotides with the desired deletion and flanking homology arms)
-
LB medium and agar plates
-
Appropriate antibiotics
-
Electroporator and cuvettes
-
Sucrose solution (for counter-selection if using a sacB-based system)
Procedure:
-
Design and Clone gRNA: Design a specific guide RNA (gRNA) targeting the gene to be deleted. Synthesize and clone the gRNA sequence into the pCRISPR-gRNA plasmid.
-
Prepare Competent Cells: Prepare electrocompetent cells of the E. coli strain containing the pCasRed plasmid.
-
Transformation: Co-transform the competent cells with the pCRISPR-gRNA plasmid and the donor DNA via electroporation.
-
Selection: Plate the transformed cells on LB agar containing the appropriate antibiotics for both plasmids.
-
Verification: Screen individual colonies by colony PCR using primers flanking the target gene to identify clones with the desired deletion. Sequence the PCR product to confirm the deletion.
-
Plasmid Curing: Cure the pCasRed and pCRISPR-gRNA plasmids from the confirmed mutant strain by growing in non-selective medium.
Protocol for Fed-Batch Fermentation for LNnT Production
This protocol outlines a general procedure for high-cell-density fed-batch fermentation of engineered E. coli for LNnT production.
Materials:
-
Engineered E. coli strain for LNnT production
-
Bioreactor (e.g., 3-L or 5-L) with pH, dissolved oxygen (DO), and temperature control
-
Batch medium (e.g., defined mineral medium with glucose or glycerol)
-
Feeding medium (concentrated solution of the carbon source, e.g., glucose or glycerol, and other necessary nutrients)
-
Inducer (e.g., IPTG)
-
Lactose (as substrate for LNnT synthesis)
-
Antifoaming agent
Procedure:
-
Inoculum Preparation: Grow a seed culture of the engineered E. coli strain in a suitable medium overnight.
-
Bioreactor Setup: Prepare and sterilize the bioreactor containing the batch medium. Calibrate the pH and DO probes.
-
Inoculation: Inoculate the bioreactor with the seed culture.
-
Batch Phase: Grow the cells in batch mode at a controlled temperature (e.g., 37°C) and pH (e.g., 7.0). Maintain the DO level above a certain setpoint (e.g., 30%) by controlling the agitation speed and airflow rate.
-
Fed-Batch Phase: Once the initial carbon source in the batch medium is depleted (indicated by a sharp increase in DO), start the feeding of the concentrated nutrient solution. The feeding rate can be controlled to maintain a desired specific growth rate.
-
Induction and Substrate Addition: When the cell density reaches a desired level (e.g., OD600 of 20-30), add the inducer (e.g., IPTG) to initiate the expression of the LNnT biosynthesis genes. Add lactose to the culture as the substrate for LNnT synthesis.
-
Production Phase: Continue the fermentation for a set period (e.g., 48-72 hours), maintaining the control of pH, temperature, and DO. Monitor cell growth (OD600) and LNnT production periodically.
-
Harvesting: At the end of the fermentation, harvest the culture broth. Separate the cells from the supernatant by centrifugation.
Protocol for Quantification of LNnT by HPLC
This protocol describes a general method for the quantification of LNnT in fermentation samples using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Fermentation supernatant samples
-
LNnT standard
-
HPLC system with a suitable column (e.g., an amino-propyl or amide column for hydrophilic interaction liquid chromatography - HILIC)
-
Mobile phase (e.g., a gradient of acetonitrile and water or an aqueous buffer)
-
Detector (e.g., Refractive Index Detector - RID or Evaporative Light Scattering Detector - ELSD)
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation: Centrifuge the fermentation broth to pellet the cells. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter. Dilute the sample if necessary to fall within the linear range of the standard curve.
-
Standard Curve Preparation: Prepare a series of LNnT standards of known concentrations in the same matrix as the samples (e.g., fermentation medium).
-
HPLC Analysis:
-
Equilibrate the HPLC column with the initial mobile phase conditions.
-
Inject a fixed volume of the prepared standards and samples onto the column.
-
Run the HPLC method with a suitable gradient program to separate LNnT from other components in the sample.
-
Detect the eluted compounds using the RID or ELSD.
-
-
Quantification:
-
Integrate the peak area corresponding to LNnT in the chromatograms of the standards and samples.
-
Construct a standard curve by plotting the peak area versus the concentration of the LNnT standards.
-
Determine the concentration of LNnT in the samples by interpolating their peak areas on the standard curve.
-
Visualizations
References
- 1. Transporter Engineering Enables the Efficient Production of Lacto- N-triose II and Lacto- N-tetraose in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multiple Stepwise Gene Knockout Using CRISPR/Cas9 in Escherichia coli [bio-protocol.org]
- 3. Multiple Stepwise Gene Knockout Using CRISPR/Cas9 in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol: CRISPR Knockoout Cell Line Protocol (Part 1): gRNA Design and Vector Cloning_Vitro Biotech [vitrobiotech.com]
- 5. Chromatographic methods for the analysis of oligosaccharides in human milk - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. par.nsf.gov [par.nsf.gov]
- 7. en.bio-protocol.org [en.bio-protocol.org]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Lacto-N-neotetraose (LNnT) and Lacto-N-tetraose (LNT): Unraveling the Functional Subtleties of Two Key Human Milk Oligosaccharides
For Researchers, Scientists, and Drug Development Professionals
Lacto-N-neotetraose (LNnT) and lacto-N-tetraose (LNT) are two of the most abundant neutral core human milk oligosaccharides (HMOs), playing a pivotal role in infant health and development.[1][2] As structural isomers, they share the same molecular formula but differ in a single glycosidic linkage, a subtle distinction that gives rise to significant functional differences.[3] This guide provides an objective comparison of their performance, supported by experimental data, to inform research and development in infant nutrition, gut health, and immunomodulatory therapeutics.
Structural and Functional Overview
Both LNnT and LNT are tetrasaccharides composed of D-galactose, N-acetyl-D-glucosamine, and D-glucose. The key structural difference lies in the linkage between galactose and N-acetylglucosamine. LNT is classified as a type 1 HMO with a Galβ1-3GlcNAc linkage, while LNnT is a type 2 HMO with a Galβ1-4GlcNAc linkage.[3] This seemingly minor variation influences their recognition and metabolism by gut bacteria, particularly beneficial Bifidobacterium species, and their interaction with the host's immune system.[3][4]
Prebiotic Effect on Gut Microbiota: A Quantitative Comparison
A primary function of LNnT and LNT is their role as prebiotics, selectively promoting the growth of beneficial gut bacteria. Bifidobacterium longum subsp. infantis (B. infantis), a key commensal in the infant gut, has evolved specific pathways to utilize these HMOs.
Growth Kinetics of Bifidobacterium infantis
B. infantis exhibits distinct growth kinetics when cultured with LNnT versus LNT as the sole carbon source. While both support robust growth, studies indicate that some strains of B. infantis utilize LNT more efficiently.
| Parameter | B. infantis EVC001 (H5 positive) on LNT | B. infantis EVC001 (H5 positive) on LNnT | B. infantis NLS (H5 negative) on LNT | B. infantis NLS (H5 negative) on LNnT | Reference |
| Maximum Optical Density (OD600) | ~1.47 ± 0.03 | ~1.39 ± 0.05 | Significantly lower | Significantly lower | [5] |
| HMO Consumption (%) | 48.4 ± 4.7 | 49.1 ± 12.4 | 15.2 ± 2.9 | 14.6 ± 4.1 | [5] |
Fermentation End-Products: Short-Chain Fatty Acid (SCFA) Production
The metabolism of LNnT and LNT by B. infantis leads to the production of SCFAs, which have profound effects on gut health and host physiology. Notably, the fermentation of LNnT results in a different metabolic profile compared to LNT. Inefficient metabolism of LNnT can lead to a metabolic shift, prompting B. infantis to shunt carbon towards the production of formic acid and ethanol.[6]
| Metabolite (mM) | B. infantis ATCC 15697 on LNT | B. infantis ATCC 15697 on LNnT | Reference |
| Lactic Acid | 46.5 ± 2.5 | 29.5 ± 5.9 | [6] |
| Acetic Acid | Not specified | Not specified | [6] |
| Formic Acid | Low concentrations | 16.3 ± 4.1 | [6] |
| Ethanol | Low concentrations | 2.5 ± 1.1 | [6] |
| Acetate:Lactate Ratio | ~1.5 | 1.7 - 2.0 | [6] |
Immunomodulatory Effects: A Divergence in Cellular Response
LNnT and LNT exhibit distinct immunomodulatory properties, directly influencing intestinal epithelial cells and immune cells.
Attenuation of Intestinal Inflammation
In an in vitro model of intestinal inflammation using fetal intestinal epithelial cells (FHs 74 Int), LNnT and LNT showed different capacities to attenuate TNF-α-induced inflammation.
| Treatment | IL-8 Secretion Reduction (%) in FHs 74 Int cells | Reference |
| LNnT (5 mg/mL) | 38% (p < 0.0001) | [7] |
| LNT (5 mg/mL) | No significant reduction | [7] |
LNnT was found to attenuate TNF-α-induced inflammation by promoting the shedding of TNF receptor 1 (TNFR1) and also by directly binding to it.[7]
Inhibition of Pathogen Adhesion
While both LNnT and LNT are believed to act as decoy receptors to inhibit pathogen adhesion to host cells, direct quantitative comparative studies are limited. The anti-adhesive properties of HMOs are generally structure-dependent.[8]
Experimental Protocols
Bifidobacterium infantis Growth Kinetics Assay
Objective: To determine the growth kinetics of B. infantis on LNnT and LNT.
Methodology:
-
Prepare a modified de Man, Rogosa and Sharpe (mMRS) medium with either 2% (w/v) LNnT or LNT as the sole carbon source.
-
Inoculate the media with an overnight culture of B. infantis to an initial OD600 of 0.05.
-
Incubate anaerobically at 37°C.
-
Monitor bacterial growth by measuring the OD600 at regular intervals using a spectrophotometer.
-
Calculate the specific growth rate (k) and the final asymptotic OD600 from the growth curves.[6][9]
Analysis of Short-Chain Fatty Acids (SCFAs)
Objective: To quantify the SCFA production from LNnT and LNT fermentation by B. infantis.
Methodology:
-
Culture B. infantis in mMRS medium with LNnT or LNT as described above.
-
Collect supernatant at the stationary phase of growth.
-
Filter the supernatant through a 0.22 µm filter.
-
Analyze the concentrations of acetate, lactate, formate, and other SCFAs using High-Performance Liquid Chromatography (HPLC) equipped with a suitable column (e.g., Aminex HPX-87H) and a refractive index detector.[10][11]
-
Quantify the concentrations based on standard curves of known concentrations of each SCFA.
In Vitro Intestinal Inflammation Assay
Objective: To assess the anti-inflammatory effects of LNnT and LNT on intestinal epithelial cells.
Methodology:
-
Seed fetal intestinal epithelial cells (FHs 74 Int) in 24-well plates and culture to confluence.
-
Pre-treat the cells with 5 mg/mL of LNnT or LNT for 24 hours.
-
Induce inflammation by adding 10 ng/mL of TNF-α to the media and incubate for another 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of the pro-inflammatory cytokine IL-8 in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[7]
Visualizing the Functional Differences
Metabolic Pathway of Bifidobacterium infantis on LNnT vs. LNT
Caption: Differential metabolism of LNnT and LNT by Bifidobacterium infantis.
Experimental Workflow for Assessing Immunomodulatory Effects
Caption: Workflow for evaluating the anti-inflammatory effects of LNnT and LNT.
Conclusion
The functional differences between this compound and lacto-N-tetraose, stemming from a single glycosidic bond variation, are significant. LNT appears to be a more efficiently utilized substrate by certain strains of B. infantis, leading to a typical SCFA profile. In contrast, the less efficient metabolism of LNnT by the same bacterium results in a distinct metabolic signature characterized by increased formate and ethanol production. Furthermore, LNnT demonstrates a superior ability to attenuate TNF-α-induced inflammation in fetal intestinal epithelial cells. These findings underscore the importance of considering the specific isomeric form of HMOs in the development of infant formulas and therapeutic interventions targeting the gut microbiome and immune system. Further research is warranted to fully elucidate their differential effects on pathogen inhibition and the activation of various immune cell lineages.
References
- 1. Adhesion and Invasion Assay Procedure Using Caco-2 Cells for Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiological effects, biosynthesis, and derivatization of key human milk tetrasaccharides, lacto- N-tetraose, and lacto- N-neotetraose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. layerorigin.com [layerorigin.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Inefficient Metabolism of the Human Milk Oligosaccharides Lacto-N-tetraose and this compound Shifts Bifidobacterium longum subsp. infantis Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Human Milk Oligosaccharides 3‐FL, Lacto‐N‐Neotetraose, and LDFT Attenuate Tumor Necrosis Factor‐α Induced Inflammation in Fetal Intestinal Epithelial Cells In Vitro through Shedding or Interacting with Tumor Necrosis Factor Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Genomic reconstruction of short-chain fatty acid production by the human gut microbiota [frontiersin.org]
Lacto-N-neotetraose: A Comparative Guide to its Anti-inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of Lacto-N-neotetraose (LNnT), a prominent human milk oligosaccharide (HMO), with other relevant compounds. The information presented is supported by experimental data to aid in the evaluation of LNnT's therapeutic potential.
Executive Summary
This compound has demonstrated significant anti-inflammatory effects, primarily through its interaction with the Tumor Necrosis Factor-α (TNF-α) signaling pathway. In vitro studies reveal that LNnT can attenuate TNF-α-induced inflammation by binding to and promoting the shedding of its receptor, TNFR1. This guide presents a comparative analysis of LNnT's efficacy against other HMOs and discusses the underlying molecular mechanisms. While in vivo comparative data remains limited, the available evidence suggests a promising role for LNnT in modulating inflammatory responses.
Comparative In Vitro Anti-inflammatory Efficacy
An in vitro study by Cheng et al. (2021) provides quantitative data on the ability of LNnT and other HMOs to reduce the secretion of the pro-inflammatory chemokine Interleukin-8 (IL-8) in fetal intestinal epithelial cells (FHs 74 Int) stimulated with TNF-α.
| Compound | Concentration | TNF-α Concentration | Cell Line | IL-8 Secretion Reduction (%) | Reference |
| This compound (LNnT) | 5 mg/mL | 10 ng/mL | FHs 74 Int | 38% | [1] |
| 3-Fucosyllactose (3-FL) | 5 mg/mL | 10 ng/mL | FHs 74 Int | 70% | [1] |
| Lactodifucotetraose (LDFT) | 5 mg/mL | 10 ng/mL | FHs 74 Int | 64% | [1] |
| 2'-Fucosyllactose (2'-FL) | 5 mg/mL | 10 ng/mL | FHs 74 Int | No significant reduction | [1] |
| 6'-Sialyllactose (6'-SL) | 5 mg/mL | 10 ng/mL | FHs 74 Int | No significant reduction | [1] |
| Lacto-N-tetraose (LNT) | 5 mg/mL | 10 ng/mL | FHs 74 Int | No significant reduction | [1] |
Table 1: Comparative Reduction of TNF-α-induced IL-8 Secretion by HMOs. This table summarizes the percentage reduction of IL-8 secretion in TNF-α-stimulated fetal intestinal epithelial cells (FHs 74 Int) after treatment with various human milk oligosaccharides.
Experimental Protocols
In Vitro TNF-α-induced Inflammation Model
This protocol outlines the methodology used to assess the anti-inflammatory effects of LNnT and other compounds on intestinal epithelial cells.
1. Cell Culture:
-
Fetal human intestinal epithelial cells (FHs 74 Int) are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with fetal bovine serum (FBS) and antibiotics.
-
Cells are seeded in 6-well plates and grown until they reach confluence.
2. Treatment:
-
Prior to stimulation, the cell culture medium is replaced with fresh medium.
-
Cells are co-incubated with the test compound (e.g., LNnT at 5 mg/mL) and TNF-α (10 ng/mL) for 24 hours. Control groups include cells treated with medium alone, TNF-α alone, and the test compound alone.
3. Quantification of IL-8 Secretion:
-
After the 24-hour incubation period, the cell culture supernatant is collected.
-
The concentration of IL-8 in the supernatant is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
4. Measurement of Soluble TNFR1 (sTNFR1) for Ectodomain Shedding:
-
To assess TNFR1 shedding, the concentration of sTNFR1 in the cell culture supernatant is measured using a specific ELISA kit for human sTNFR1.
Signaling Pathways
This compound exerts its anti-inflammatory effects by modulating the TNF-α signaling pathway at the receptor level. The binding of TNF-α to its primary receptor, TNFR1, typically triggers a downstream cascade involving the activation of transcription factors like NF-κB and MAPK, leading to the expression of pro-inflammatory genes. LNnT has been shown to interfere with this initial step in two ways:
-
Direct Binding to TNFR1: LNnT can directly bind to TNFR1, potentially competing with TNF-α for receptor binding and thereby inhibiting the initiation of the inflammatory cascade.
-
Induction of TNFR1 Ectodomain Shedding: LNnT promotes the cleavage and release of the extracellular domain of TNFR1 from the cell surface. This shed, soluble TNFR1 (sTNFR1) can then act as a decoy receptor, binding to free TNF-α in the extracellular space and preventing it from activating the remaining membrane-bound TNFR1.
In Vivo Evidence and Future Directions
While in vitro data provides a strong foundation for the anti-inflammatory potential of LNnT, further research is required to validate these findings in vivo. Currently, there is a lack of direct comparative studies evaluating the efficacy of LNnT against other anti-inflammatory agents in animal models of inflammation, such as colitis. Future studies should focus on:
-
Quantitative in vivo comparisons: Head-to-head studies of LNnT against other HMOs, prebiotics (e.g., FOS, inulin), and standard anti-inflammatory drugs (e.g., dexamethasone) in relevant disease models.
-
Dose-response relationships: Establishing the optimal therapeutic dosage of LNnT for anti-inflammatory effects in vivo.
-
Detailed mechanistic studies: Elucidating the precise downstream signaling events inhibited by LNnT following its interaction with TNFR1.
Conclusion
This compound demonstrates clear anti-inflammatory properties in vitro by targeting the initial steps of the TNF-α signaling pathway. Its ability to both directly bind to TNFR1 and induce its shedding presents a dual mechanism for inhibiting pro-inflammatory responses. While it may not be the most potent HMO in all in vitro assays, its significant effect warrants further investigation, particularly in in vivo models, to fully understand its therapeutic potential for inflammatory conditions. The data presented in this guide provides a solid basis for researchers and drug development professionals to consider LNnT as a promising candidate for further exploration.
References
A Comparative Guide to the Bifidogenic Effects of Human Milk Oligosaccharides in Vitro
For Researchers, Scientists, and Drug Development Professionals
Human Milk Oligosaccharides (HMOs) are a diverse group of complex sugars that are highly abundant in human breast milk. They are known to play a crucial role in shaping the infant gut microbiota, largely through their selective fermentation by beneficial bacteria, particularly species of the genus Bifidobacterium. This process, known as the bifidogenic effect, is of significant interest for its potential to promote gut health and inform the development of novel prebiotics and therapeutics. This guide provides an objective comparison of the in vitro bifidogenic effects of different HMOs, supported by experimental data, to aid researchers in this field.
Quantitative Comparison of Bifidogenic Effects
The ability of various Bifidobacterium species to utilize different HMOs is highly strain- and substrate-specific. The following table summarizes quantitative data from in vitro studies, primarily measuring bacterial growth by optical density (OD) at 600nm, which is a common method for assessing microbial proliferation in liquid cultures.
| Bifidobacterium Species | HMO | Growth (OD600) | Control (Glucose) Growth (OD600) | Reference |
| B. longum subsp. infantis | 2'-Fucosyllactose (2'-FL) | ~1.15 | ~1.8 | [1] |
| 3-Fucosyllactose (3-FL) | ~1.0 | ~1.8 | [1] | |
| 6'-Sialyllactose (6'-SL) | ~1.0 | ~1.8 | [1] | |
| Lacto-N-triose (LNT2) | ~0.9 | ~1.8 | [1] | |
| B. longum subsp. longum | 2'-FL, 3-FL, 6'-SL, LNT2 | No significant growth | ~1.8 | [1] |
| B. adolescentis | 2'-FL, 3-FL, 6'-SL, LNT2 | No significant growth | ~1.8 | [1] |
| B. bifidum | Pooled HMOs | Substantial Growth (>0.7) | Good Growth | [2] |
| B. breve | Pooled HMOs | Limited Growth | Good Growth | [2] |
Note: The growth values are approximate and represent the final optical density reached in the respective studies. "No significant growth" indicates that the bacteria were unable to utilize the specific HMO for proliferation under the experimental conditions.[1] The control for these experiments was glucose, a readily metabolizable simple sugar.[1]
Key Observations from In Vitro Studies
-
Bifidobacterium longum subsp. infantis is a proficient consumer of a wide range of HMOs. Studies consistently show that B. infantis can effectively utilize fucosylated HMOs like 2'-FL and 3-FL, as well as sialylated HMOs like 6'-SL.[1][2]
-
HMO utilization is not a universal trait among bifidobacteria. For instance, B. longum subsp. longum and B. adolescentis were unable to grow on the tested HMOs in monoculture.[1] This highlights the specialized enzymatic machinery required for HMO degradation.
-
The structure of the HMO influences its bifidogenicity. Different isomers of the same HMO can elicit varied growth responses, emphasizing the specificity of bacterial metabolic pathways.[1]
-
Co-culture systems can reveal more complex interactions. In a co-culture of B. longum subsp. infantis with Faecalibacterium prausnitzii, 6'-sialyllactose was observed to specifically promote the growth of B. infantis.[1] This suggests that inter-species interactions, or cross-feeding, can play a significant role in the gut ecosystem.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of in vitro studies. Below are generalized protocols based on the cited literature for assessing the bifidogenic effects of HMOs.
Monoculture Growth Assays
This method is used to determine the ability of a single bacterial strain to utilize a specific HMO as a sole carbon source.
-
Bacterial Strains and Pre-culture:
-
Obtain pure cultures of Bifidobacterium species (e.g., B. longum subsp. infantis, B. longum subsp. longum, B. adolescentis).
-
Propagate the strains in a suitable growth medium, such as De Man, Rogosa and Sharpe (MRS) broth, supplemented with 0.05% L-cysteine-HCl to maintain anaerobic conditions.
-
Incubate at 37°C in an anaerobic chamber (e.g., 85% N₂, 10% CO₂, 5% H₂).
-
-
Experimental Medium:
-
Prepare a basal medium (e.g., modified MRS) lacking a carbohydrate source.
-
Sterilize the basal medium by autoclaving.
-
Prepare stock solutions of the individual HMOs (e.g., 2'-FL, 3-FL, 6'-SL) and a control sugar (e.g., glucose). Sterilize these solutions by filtration (0.22 µm filter).
-
Aseptically add the sterile HMO or glucose solution to the basal medium to a final concentration of 1-2% (w/v).
-
-
Growth Measurement:
-
Inoculate the experimental media with the pre-cultured Bifidobacterium strains (e.g., to an initial OD600 of 0.05).
-
Incubate the cultures anaerobically at 37°C.
-
Monitor bacterial growth by measuring the optical density at 600nm (OD600) at regular intervals (e.g., every 4-8 hours) for up to 72 hours.
-
Include a negative control (basal medium without a carbohydrate source) to ensure no growth occurs without the added substrate.
-
Quantification of Bacterial Growth by qPCR
For more sensitive and specific quantification, particularly in mixed cultures or complex environments, quantitative PCR (qPCR) can be employed.
-
DNA Extraction:
-
Harvest bacterial cells from the culture broth by centrifugation.
-
Extract total DNA using a commercially available DNA extraction kit suitable for Gram-positive bacteria.
-
-
qPCR Assay:
-
Design or obtain species-specific primers targeting a unique gene for each Bifidobacterium species of interest (e.g., targeting the 16S rRNA gene or a functional gene).
-
Prepare a standard curve using known concentrations of genomic DNA from each target species.
-
Perform qPCR using a suitable master mix (e.g., containing SYBR Green) and the specific primers.
-
Quantify the absolute abundance of each species in the experimental samples by comparing the amplification data to the standard curve.
-
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for an in vitro assessment of the bifidogenic effects of HMOs.
Caption: Experimental workflow for assessing HMO bifidogenicity.
This guide provides a foundational understanding of the comparative bifidogenic effects of different HMOs in vitro. The specificity of these interactions underscores the importance of continued research to elucidate the mechanisms by which HMOs modulate the gut microbiota and to inform the development of targeted nutritional interventions.
References
- 1. Frontiers | Effects of Different Human Milk Oligosaccharides on Growth of Bifidobacteria in Monoculture and Co-culture With Faecalibacterium prausnitzii [frontiersin.org]
- 2. Priority effects shape the structure of infant-type Bifidobacterium communities on human milk oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Lacto-N-neotetraose and Galactooligosaccharides in Preclinical Research
An objective guide for researchers, scientists, and drug development professionals on the comparative efficacy of Lacto-N-neotetraose (LNnT) and Galactooligosaccharides (GOS), supported by experimental data.
Introduction
This compound (LNnT) is a prominent neutral human milk oligosaccharide (HMO) that plays a significant role in infant health by shaping the gut microbiome and modulating the immune system.[1][2] Galactooligosaccharides (GOS) are synthetically produced prebiotics commonly used in infant formulas as a substitute for HMOs.[3] While both are recognized for their prebiotic properties, emerging research indicates distinct differences in their mechanisms of action and overall efficacy. This guide provides a detailed comparison of LNnT and GOS, focusing on their impact on gut microbiota, immune modulation, and intestinal barrier function, supported by experimental findings.
Core Biological Functions: A Comparative Overview
Both LNnT and GOS are known to selectively promote the growth of beneficial gut bacteria, particularly Bifidobacterium species.[4] This bifidogenic effect is central to their health benefits. However, their specificity and direct interactions with the host's cells differ significantly.
-
This compound (LNnT): As a native component of human milk, LNnT exhibits a high degree of selectivity in promoting the growth of specific infant-associated bifidobacteria.[5] Beyond its prebiotic role, LNnT can directly interact with intestinal epithelial cells to enhance barrier function and modulate immune responses, contributing to a more balanced T-helper 1 (Th1) and T-helper 2 (Th2) response.[6][7]
-
Galactooligosaccharides (GOS): GOS also promote the growth of beneficial bacteria, but some studies suggest they can be utilized by a broader range of gut microbes, including potentially pathogenic strains of Enterobacteriaceae.[6] The immunomodulatory effects of GOS are generally considered to be indirect, primarily mediated through the metabolic products of bacterial fermentation, such as short-chain fatty acids (SCFAs).[8]
Quantitative Data Comparison
The following tables summarize quantitative data from various studies comparing the effects of LNnT and GOS.
Table 1: Impact on Gut Microbiota Composition
| Feature | This compound (LNnT) | Galactooligosaccharides (GOS) | Reference |
| Selective Bifidogenic Effect | Specifically increases the abundance of Bifidobacterium and Collinsella. | Increases the abundance of Bifidobacterium, but may also be utilized by various other bacteria. | [9] |
| Utilization by Pathogens | Not utilized by several tested strains of Enterobacteriaceae. | Utilized by several strains of Enterobacteriaceae, including some pathogens. | [6] |
| Fermentation Rate | Lacto-N-triaose II (LNT2), a hydrolysis product of LNnT, is rapidly fermented (90.1% utilization after 14 hours). | Completely fermented after 14 hours. | [9][10] |
| Microbiota Diversity | Maintains higher α-diversity compared to inulin and fructooligosaccharides. | Not explicitly stated to maintain higher diversity in the same manner. | [4] |
Table 2: Production of Short-Chain Fatty Acids (SCFAs)
| SCFAs | This compound (LNnT) | Galactooligosaccharides (GOS) / Inulin | Reference |
| Acetic Acid | Gradual production. | Rapid production. | [9] |
| Lactic Acid | Gradual production. | Rapid production. | [9] |
| Butyric Acid | Production observed (from LNT2). | Production observed. | [9] |
| Succinic Acid | Production observed (from LNT2). | Not explicitly mentioned. | [9] |
Table 3: Effects on Intestinal Barrier and Immune Function
| Feature | This compound (LNnT) | Galactooligosaccharides (GOS) | Reference |
| Intestinal Stem Cell Proliferation | Significantly promoted the proliferation and differentiation of intestinal stem cells (ISCs) in the colon of infant mice. | No significant effect on the proliferation and differentiation of ISCs. | [3] |
| Adhesion of Commensal Bacteria | Fermentation products of LNT2 significantly increased the adhesion of L. plantarum WCFS1 to Caco-2 cells. | Fermentation products of GOS/inulin also significantly increased the adhesion of L. plantarum WCFS1 to Caco-2 cells. | [9][10] |
| Immune Cell Modulation | Expands Gr1(+) cells that secrete anti-inflammatory cytokines (IL-10, TGF-β) and inhibit naive CD4(+) cell proliferation. | Effects are primarily indirect through microbial metabolites. | [11] |
| Protection Against Pathogens | Reduces the abundance of Streptococcus pneumoniae in an animal model. | Not specifically demonstrated to the same extent. | [7] |
Experimental Protocols
In Vitro Fermentation of Oligosaccharides by Infant Gut Microbiota
This protocol is based on the methodology described by Kong et al. (2021).[9][10]
-
Fecal Sample Collection: Fecal samples are collected from healthy, full-term, breastfed infants. Samples are pooled and homogenized to create a representative infant gut microbiota inoculum.
-
In Vitro Fermentation: The fermentation is carried out in an anaerobic environment. A basal medium containing the pooled fecal microbiota is supplemented with either LNnT (or its derivatives like LNT2), GOS/inulin, or a control without any added oligosaccharide.
-
Sample Analysis: At various time points (e.g., 0, 14, 24, 36 hours), aliquots are taken for analysis.
-
Oligosaccharide Utilization: The concentration of the remaining oligosaccharide is measured using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).
-
SCFA Production: The concentrations of SCFAs (acetate, propionate, butyrate, etc.) are determined using Gas Chromatography (GC).
-
Microbiota Composition: Bacterial DNA is extracted from the fermentation samples, and 16S rRNA gene sequencing is performed to analyze the changes in the microbial community structure.
-
Caco-2 Cell Adhesion Assay
This protocol is based on the methodology described by Kong et al. (2021).[9][10]
-
Cell Culture: Human colon adenocarcinoma cells (Caco-2) are cultured to form a confluent monolayer, which differentiates to mimic the intestinal epithelial barrier.
-
Treatment with Fermentation Supernatants: The Caco-2 cell monolayers are treated with the filtered supernatants collected from the in vitro fermentation experiments described above.
-
Bacterial Adhesion: A labeled probiotic bacterial strain (e.g., Lactobacillus plantarum WCFS1) is added to the treated Caco-2 cells.
-
Quantification of Adhesion: After an incubation period, non-adherent bacteria are washed away. The number of adherent bacteria is quantified by plating the cell lysates and counting the colony-forming units (CFU).
Infant Mouse Model for Intestinal Development
This protocol is based on the methodology described by Li et al. (2025).[3]
-
Animal Model: Newborn infant mice are used as the animal model.
-
Oral Administration: The infant mice are orally administered with either LNnT, GOS, or a control solution (e.g., saline) daily for a specific period (e.g., 21 days).
-
Tissue Collection and Analysis: At the end of the experimental period, the mice are euthanized, and intestinal tissues (e.g., colon) are collected.
-
Immunofluorescence Staining: The tissues are stained with specific antibodies to identify and quantify markers for intestinal stem cell proliferation (e.g., Ki67) and differentiation of various intestinal epithelial cell lineages (e.g., goblet cells, Paneth cells).
-
Quantitative PCR (qPCR): The expression levels of genes related to intestinal development and cell differentiation are measured in the intestinal tissues.
-
Microbiota Analysis: Fecal or intestinal content is collected for 16S rRNA gene sequencing to analyze the gut microbiota composition.
-
Visualizations
Caption: Experimental workflow for comparing LNnT and GOS efficacy.
Caption: Proposed signaling pathways for LNnT and GOS.
Conclusion
The available evidence strongly suggests that while both LNnT and GOS exhibit prebiotic activity, LNnT, as a human milk oligosaccharide, demonstrates a more specific and multifaceted mechanism of action. Its ability to selectively nourish beneficial infant-associated gut bacteria, coupled with its direct interactions with the intestinal epithelium and immune cells, positions it as a potentially more effective modulator of gut health and immune development compared to GOS.[3][6][11] These findings underscore the importance of considering the specific molecular structure of prebiotics in the development of nutritional interventions and therapeutics. Further clinical research is warranted to fully elucidate the comparative long-term health benefits of LNnT and GOS in various populations.
References
- 1. layerorigin.com [layerorigin.com]
- 2. Interactions of human milk oligosaccharides with the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Milk Oligosaccharide LNnT Promotes Intestinal Epithelial Growth and Maturation During the Early Life of Infant Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. insights.cmbio.io [insights.cmbio.io]
- 5. Inefficient Metabolism of the Human Milk Oligosaccharides Lacto-N-tetraose and this compound Shifts Bifidobacterium longum subsp. infantis Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human Milk Oligosaccharides: 2′-Fucosyllactose (2′-FL) and this compound (LNnT) in Infant Formula - PMC [pmc.ncbi.nlm.nih.gov]
- 7. synapse.koreamed.org [synapse.koreamed.org]
- 8. Characterizing microbiota-independent effects of oligosaccharides on intestinal epithelial cells: insight into the role of structure and size: Structure–activity relationships of non-digestible oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Distinct fermentation of human milk oligosaccharides 3-FL and LNT2 and GOS/inulin by infant gut microbiota and impact on adhesion of Lactobacillus plantarum WCFS1 to gut epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Distinct fermentation of human milk oligosaccharides 3-FL and LNT2 and GOS/inulin by infant gut microbiota and impact on adhesion of Lactobacillus pla ... - Food & Function (RSC Publishing) DOI:10.1039/D1FO02563E [pubs.rsc.org]
- 11. The schistosome oligosaccharide this compound expands Gr1(+) cells that secrete anti-inflammatory cytokines and inhibit proliferation of naive CD4(+) cells: a potential mechanism for immune polarization in helminth infections - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to LNnT Quantification: HPAEC-PAD vs. HILIC-FLD
For researchers, scientists, and drug development professionals engaged in the analysis of human milk oligosaccharides (HMOs), particularly Lacto-N-neotetraose (LNnT), the choice of analytical methodology is critical for achieving accurate and reliable quantification. This guide provides a detailed comparison of two prevalent techniques: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) and Hydrophilic Interaction Liquid Chromatography with Fluorescence Detection (HILIC-FLD), supported by experimental data and protocols.
This comparison delves into the performance characteristics, experimental workflows, and underlying principles of each method to assist in selecting the most suitable approach for specific research needs.
Quantitative Performance Comparison
The selection of an analytical technique is often dictated by its quantitative performance. Both HPAEC-PAD and HILIC-FLD have demonstrated their utility in the quantification of LNnT in complex matrices such as infant formula. A summary of their performance characteristics is presented below.
| Performance Metric | HPAEC-PAD | HILIC-FLD |
| Recovery | 94–111%[1][2] | 94–104%[1][2] |
| Relative Standard Deviation (RSD) | 2.1–7.9%[1][2] | 2.0–7.4%[1][2] |
| Limit of Detection (LOD) | 0.48 µg/mL[2] | Not explicitly stated for LNnT, but generally offers high sensitivity with fluorescent labeling.[3] |
| Limit of Quantification (LOQ) | 1.51 µg/mL | Not explicitly stated for LNnT in the provided results. |
| **Linearity (R²) ** | >0.998 | >0.9995 (for other HMOs)[3] |
| Derivatization Required | No[4][5] | Yes (fluorescent labeling)[3] |
Experimental Workflows
The experimental workflows for HPAEC-PAD and HILIC-FLD differ significantly, primarily in the sample preparation stage due to the requirement of derivatization for the latter.
Detailed Experimental Protocols
HPAEC-PAD Method for LNnT Quantification
This method is based on the principle of separating carbohydrates at high pH on an anion-exchange column, followed by direct electrochemical detection.[6]
Sample Preparation: For most samples, a simple reconstitution with water followed by filtration is sufficient.[7][8] For matrices containing interferences like fructans and maltodextrins, an enzymatic hydrolysis step may be necessary.[7][8]
Chromatographic Conditions:
-
Column: A high-performance anion-exchange column, such as a CarboPac PA1 (4 x 250 mm), is typically used.[9]
-
Mobile Phase: A gradient of sodium hydroxide and sodium acetate is commonly employed for elution.[10][11] For instance, a gradient of 0.1 M NaOH (Eluent A) and 1 M NaOAc in 0.1 M NaOH (Eluent B) can be used.[10][11]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[9]
-
Column Temperature: The column is maintained at a constant temperature, for example, 30°C.[9]
-
Injection Volume: A 10 µL injection volume is common.[9]
Detection: Pulsed Amperometric Detection (PAD) with a gold working electrode and a silver/silver chloride reference electrode is used for direct detection of the underivatized oligosaccharides.[9]
HILIC-FLD Method for LNnT Quantification
This technique involves the derivatization of carbohydrates with a fluorescent tag, followed by separation on a HILIC column and detection using a fluorescence detector.[3]
Sample Preparation and Derivatization:
-
Extraction: The initial step involves the extraction of HMOs from the sample matrix.
-
Labeling: The extracted HMOs are derivatized with a fluorescent compound, such as 2-aminobenzamide (2-AB).[3] This step enhances the sensitivity of detection.
-
Purification: Excess derivatization reagent is removed, often through an automated process, to prevent interference during chromatographic analysis.[3]
Chromatographic Conditions:
-
Column: A HILIC column is used for separation based on the polarity of the analytes.
-
Mobile Phase: A typical mobile phase system consists of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate).
-
Detection: A fluorescence detector (FLD) is used to monitor the labeled analytes.
Method Comparison and Considerations
Both HPAEC-PAD and HILIC-FLD are robust methods for the quantification of LNnT. HPAEC-PAD offers the advantage of direct analysis without the need for derivatization, simplifying sample preparation.[4] This can be particularly beneficial for high-throughput screening.
On the other hand, HILIC-FLD, while requiring a more involved sample preparation due to the labeling step, can offer very high sensitivity.[3] One study noted that for products produced in a pilot plant, the HPAEC-PAD approach sometimes yielded lower than expected results, hypothesizing that interactions between the oligosaccharides and the formula matrix were not fully disrupted during sample preparation.[1][2] The conditions required for the fluorescent labeling in the HILIC-FLD method appeared to break these interactions, leading to improved recoveries.[1][2]
Ultimately, the choice between HPAEC-PAD and HILIC-FLD will depend on the specific application, the sample matrix, the required sensitivity, and the available laboratory instrumentation. For routine quality control with simpler matrices, the direct nature of HPAEC-PAD may be preferable. For research applications requiring high sensitivity or when dealing with complex matrices where analyte-matrix interactions are a concern, the HILIC-FLD approach might be more suitable.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of 2′-Fucosyllactose and this compound in Infant Formula - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jasco.ro [jasco.ro]
- 6. researchgate.net [researchgate.net]
- 7. Method for the Determination of 2'-Fucosyllactose (2'-FL), 3-Fucosyllactose (3-FL), 6'-Sialyllactose (6'-SL), 3'-Sialyllactose (3'-SL), Lacto-N-Tetraose (LNT), and this compound (LNnT) by High-Performance Anion-Exchange Chromatography With Pulsed Amperometric Detection (HPAEC-PAD): First Action 2022.04 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Combining HPAEC-PAD, PGC-LC–MS, and 1D 1H NMR to Investigate Metabolic Fates of Human Milk Oligosaccharides in 1-Month-Old Infants: a Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Differential Gene Expression in Bifidobacterium infantis Grown on LNT vs. LNnT: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the differential gene expression and metabolic responses of Bifidobacterium longum subsp. infantis when utilizing two structurally isomeric human milk oligosaccharides (HMOs): lacto-N-tetraose (LNT) and lacto-N-neotetraose (LNnT). This analysis is critical for understanding the specific mechanisms by which B. infantis, a key gut commensal in breastfed infants, metabolizes these important prebiotics. The data presented here is compiled from transcriptomic studies of B. infantis ATCC 15697.
Core Findings
B. infantis ATCC 15697 exhibits distinct metabolic and transcriptomic profiles when grown on LNT versus LNnT, despite the two HMOs differing only by a single glycosidic linkage. While both oligosaccharides are readily consumed, LNnT metabolism is considered less efficient and results in a metabolic shift towards the production of formic acid and ethanol.[1][2][3] This difference is not primarily attributed to the initial transport of the oligosaccharides into the cell, but rather to the subsequent intracellular catabolic processes.[1][3]
Data Presentation: Differential Gene Expression
The following table summarizes the differential expression of key genes in B. infantis ATCC 15697 grown on LNT and LNnT, relative to growth on lactose. The data highlights the upregulation of genes involved in HMO transport and N-acetylglucosamine (GlcNAc) metabolism for both LNT and LNnT.
| Gene Locus Tag | Gene Name | Function | Fold Change vs. Lactose (LNT) | Fold Change vs. Lactose (LNnT) | Key Observation |
| Blon_0883 | - | Family 1 Solute Binding Protein (F1SBP) | >2 | >2 | Induced by both LNT and LNnT.[3] |
| Blon_2344 | - | Family 1 Solute Binding Protein (F1SBP) | >2 | >2 | Induced by both LNT and LNnT.[3] |
| Blon_2347 | - | Family 1 Solute Binding Protein (F1SBP) | >2 | >2 | Highest induction among F1SBPs; expression differs significantly between LNT and LNnT.[3] |
| Blon_2175 | - | ABC Permease | >2 | >2 | Induced by both LNT and LNnT.[3] |
| Blon_2176 | - | ABC Permease | >2 | >2 | Induced by both LNT and LNnT.[3] |
| Blon_2345 | - | ABC Permease | >2 | >2 | Induced by both LNT and LNnT.[3] |
| Blon_2346 | - | ABC Permease | >2 | >2 | Highest relative expression among permeases.[3] |
| Blon_0882 | nagA | GlcNAc-6-phosphate deacetylase | Upregulated (p < 0.05) | Upregulated (p < 0.05) | No significant difference between LNT and LNnT.[1][2] |
| Blon_0881 | nagB | Glucosamine-6-phosphate deaminase | Upregulated (p < 0.05) | Upregulated (p < 0.05) | No significant difference between LNT and LNnT.[1][2] |
| Blon_1722 | xfp | Fructose-6-phosphate phosphoketolase | Downregulated | - | F6PPK pathway genes are downregulated by LNT relative to lactose and LNnT (p < 0.05).[1][2] |
Experimental Protocols
The methodologies cited in the supporting literature for the transcriptomic analysis of B. infantis are summarized below.
Bacterial Strain and Growth Conditions:
-
Strain: Bifidobacterium longum subsp. infantis ATCC 15697.
-
Media: Modified de Man, Rogosa, and Sharpe (MRS) medium supplemented with 2% (w/v) of either LNT, LNnT, or lactose as the sole carbon source.
-
Culture Conditions: Cultures were grown anaerobically at 37°C.
RNA Extraction and Sequencing:
-
Bacterial cells were harvested during the mid-logarithmic growth phase.
-
Total RNA was extracted using standard bacterial RNA purification kits.
-
Ribosomal RNA (rRNA) was depleted to enrich for messenger RNA (mRNA).
-
The resulting mRNA was used to construct cDNA libraries, which were then sequenced using high-throughput sequencing platforms (RNA-seq).
Bioinformatic Analysis:
-
Raw sequencing reads were quality-filtered and mapped to the B. infantis ATCC 15697 reference genome.
-
Gene expression levels were quantified as normalized counts.
-
Differential gene expression analysis was performed to identify genes with statistically significant changes in expression (typically a fold change ≥ 2 and a p-value < 0.05) between growth conditions.[2]
Mandatory Visualization
The following diagrams illustrate the metabolic pathways and the experimental workflow.
Caption: Experimental workflow for comparative transcriptomics of B. infantis.
Caption: Generalized metabolic pathway for LNT and LNnT utilization in B. infantis.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Inefficient Metabolism of the Human Milk Oligosaccharides Lacto-N-tetraose and this compound Shifts Bifidobacterium longum subsp. infantis Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Inefficient Metabolism of the Human Milk Oligosaccharides Lacto-N-tetraose and this compound Shifts Bifidobacterium longum subsp. infantis Physiology [frontiersin.org]
Lacto-N-neotetraose in Infant Formula: A Review of Clinical Trial Evidence on Safety
An objective comparison of the safety and tolerance of infant formulas supplemented with Lacto-N-neotetraose (LNnT), a key human milk oligosaccharide, based on available clinical data.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the clinical evidence supporting the safety of this compound (LNnT) for use in infant nutrition. The data presented is compiled from multiple randomized controlled trials and regulatory assessments, offering a comparative look at formulas containing this bioactive ingredient against standard infant formulas and, in some cases, the gold standard of human breast milk.
Comparative Safety and Tolerance Data
Clinical studies have consistently demonstrated that infant formulas supplemented with LNnT, often in combination with 2'-fucosyllactose (2'-FL), are safe and well-tolerated by term infants.[1][2][3] The primary safety endpoints in these studies typically include growth parameters (weight, length, head circumference), gastrointestinal tolerance, and the incidence of adverse events.
Growth and Anthropometric Measures
A key indicator of the safety and nutritional adequacy of an infant formula is its ability to support age-appropriate growth. Clinical trials have shown no statistically significant differences in weight gain, length, or head circumference between infants fed formula supplemented with LNnT and those fed a standard control formula.[2][4] These growth patterns were also comparable to those of a breastfed reference group, indicating that the addition of LNnT does not interfere with normal infant development.[2]
| Study Parameter | LNnT-Supplemented Formula Group | Control Formula Group | Breastfed Reference Group |
| Weight Gain ( g/day ) through 4 months | No significant difference from control[2] | Standard infant formula | N/A |
| Length-for-age z-score at 12 months | Within WHO growth standards | Within WHO growth standards | Within WHO growth standards |
| Head circumference-for-age z-score at 12 months | Within WHO growth standards | Within WHO growth standards | Within WHO growth standards |
Table 1: Summary of Growth Outcomes from a Representative Randomized Controlled Trial.
Gastrointestinal Tolerance
The introduction of new ingredients into infant formula necessitates a thorough evaluation of gastrointestinal tolerance. Studies on LNnT-supplemented formulas have monitored for symptoms such as spitting up, flatulence, colic, and stool consistency. The evidence indicates that formulas containing LNnT are well-tolerated, with digestive symptoms being similar to those in infants fed control formula.[5] Notably, some studies have reported beneficial effects, such as softer stools in infants receiving the LNnT-supplemented formula, bringing them closer to the stool patterns of breastfed infants.[2][5]
| Tolerance Parameter | LNnT-Supplemented Formula Group | Control Formula Group | Key Findings |
| Stool Consistency | Softer stools reported at 2 months[2] | Firmer stools compared to the test group | LNnT supplementation may lead to stool consistency more similar to that of breastfed infants. |
| Spitting up/Vomiting | Similar incidence to control[5] | Standard infant formula | No increased risk of adverse gastrointestinal symptoms. |
| Colic | Lower incidence in caesarian-born infants at 4 months[5] | Standard infant formula | Potential secondary benefit, though more research is needed. |
Table 2: Comparative Gastrointestinal Tolerance in Infants Fed LNnT-Supplemented Formula.
Adverse Events and Secondary Health Outcomes
The overall incidence of adverse events in clinical trials of LNnT-supplemented formula has been found to be comparable to that of control formulas.[5] Furthermore, some large-scale studies have investigated secondary health outcomes and reported potential benefits associated with the consumption of formula containing both 2'-FL and LNnT. These include a lower incidence of parent-reported bronchitis and a reduction in the use of antibiotics and antipyretics during the first year of life.[2][4][5] These findings suggest a potential role for these human milk oligosaccharides in supporting the developing immune system.
Experimental Protocols of Key Clinical Trials
The safety and efficacy of LNnT in infant formula have been established through rigorously designed, prospective, randomized, controlled, double-blind clinical trials. Below is a generalized methodology representative of these studies.
Study Design: A multicenter, randomized, controlled, double-blind trial design is typically employed. Healthy, full-term infants are enrolled within the first few weeks of life and randomly assigned to receive either a standard cow's milk-based infant formula (control group) or an identical formula supplemented with LNnT and often 2'-FL (test group). In some studies, a non-randomized breastfed group is included as a reference.
Participants: Inclusion criteria typically specify healthy, singleton, full-term infants (e.g., 37-42 weeks gestation) with a birth weight appropriate for gestational age. Exclusion criteria would include significant congenital abnormalities, known metabolic disorders, or the use of medications that could interfere with the study outcomes.
Intervention: The test formula is supplemented with specific concentrations of LNnT and 2'-FL, for example, 0.5 g/L of LNnT and 1.0 g/L of 2'-FL.[2] The control formula is identical in nutritional composition except for the absence of the study oligosaccharides. The feeding period typically lasts for several months, with some studies following participants for up to a year.[2]
Primary and Secondary Outcome Measures:
-
Primary Endpoint: The primary measure of safety is often weight gain, assessed for non-inferiority to the control group.[2]
-
Secondary Endpoints: These include other anthropometric measurements (length, head circumference), gastrointestinal tolerance (assessed via parent diaries recording stool characteristics, spitting up, etc.), behavioral patterns (e.g., crying, fussing), and morbidity data (parent-reported illnesses and medication use).[2]
Statistical Analysis: Statistical analyses are designed to compare the outcomes between the test and control groups. For the primary endpoint of weight gain, a non-inferiority margin is pre-defined. For secondary outcomes, appropriate statistical tests are used to compare the means or frequencies between the groups.
Regulatory Landscape
Both the U.S. Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA) have recognized LNnT as safe for use in infant formula. The FDA has issued "Generally Recognized as Safe" (GRAS) notices for LNnT, permitting its use in non-exempt term infant formulas at specified maximum levels.[6][7][8] Similarly, EFSA has concluded that LNnT is safe for infants when added to infant and follow-on formulae, often in combination with 2'-FL.[9][10]
Preclinical Safety Assessment
Prior to clinical trials in infants, the safety of LNnT was established through a series of preclinical studies. These included in vitro genotoxicity tests, which showed no evidence of mutagenicity.[11][12] Additionally, oral toxicity studies in juvenile rats, including 90-day feeding studies, did not identify any adverse effects even at high doses. A No Observed Adverse Effect Level (NOAEL) of 5000 mg/kg body weight per day was established from these animal studies, providing a strong foundation for its safe use in infant nutrition.[11]
Visualizing the Clinical Trial Workflow
The following diagram illustrates a typical workflow for a clinical trial designed to assess the safety and tolerance of an infant formula supplemented with a novel ingredient like LNnT.
References
- 1. Recent Advances on Lacto- N-neotetraose, a Commercially Added Human Milk Oligosaccharide in Infant Formula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Infant Formula With Human Milk Oligosaccharides on Growth and Morbidity: A Randomized Multicenter Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Real-world study in infants fed with an infant formula with two human milk oligosaccharides [nestlenutrition-institute.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. List of Available Datasets [hfpappexternal.fda.gov]
- 7. GRAS Notices [hfpappexternal.fda.gov]
- 8. GRAS Notices [hfpappexternal.fda.gov]
- 9. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 10. Safety of lacto‐N‐neotetraose (LNnT) produced by derivative strains of E. coli BL21 as a novel food pursuant to Regulation (EU) 2015/2283 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pre-clinical safety assessment of the synthetic human milk, nature-identical, oligosaccharide this compound (LNnT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Tale of Two Syntheses: A Comparative Guide to Microbial and Chemical Production of Lacto-N-neotetraose
For researchers, scientists, and drug development professionals, the efficient and scalable synthesis of human milk oligosaccharides (HMOs) like Lacto-N-neotetraose (LNnT) is a critical endeavor. This guide provides an objective comparison of the two primary manufacturing routes: microbial fermentation and chemical synthesis, supported by experimental data and detailed methodologies.
This compound, a key neutral human milk oligosaccharide, has garnered significant interest for its potential applications in infant nutrition and therapeutics.[1][2] The choice between microbial and chemical synthesis for its production involves a trade-off between scalability, cost, and process complexity. While microbial synthesis offers the potential for high-yield, large-scale production from simple sugars, chemical synthesis provides a more controlled, albeit often more complex, route to the final product.[3][4]
At a Glance: Microbial vs. Chemical Synthesis of LNnT
| Parameter | Microbial Synthesis | Chemical Synthesis |
| Starting Materials | Simple sugars (e.g., glucose, glycerol, lactose) | Monosaccharide building blocks, chemical reagents, solvents |
| Typical Yield (Titer) | High (up to 112.47 g/L reported)[5][6][7] | Moderate (yields in the range of 36-48% mol reported)[8] |
| Productivity | High (up to 1.47 g/L/h reported) | Lower, limited by multi-step batch processes |
| Process Complexity | Requires metabolic engineering of microorganisms, fermentation optimization, and downstream processing. | Involves multiple protection/deprotection and glycosylation steps, requiring careful control of reaction conditions.[9] |
| Scalability | Highly scalable through standard industrial fermentation technology. | Scalability can be challenging due to the multi-step nature and requirement for specialized reagents. |
| Cost | Potentially lower at large scale due to inexpensive starting materials. | Can be high due to the cost of reagents, solvents, and purification. |
| Environmental Impact | Primarily aqueous-based process, but requires energy for fermentation and sterilization. | Generates significant chemical waste from solvents and reagents. |
| Product Purity | Requires extensive purification to remove cellular components and byproducts.[10][11][12] | High purity can be achieved through chromatographic purification after each step. |
Microbial Synthesis of this compound: A Deep Dive
Microbial synthesis of LNnT typically utilizes metabolically engineered strains of Escherichia coli or Bifidobacterium bifidum.[13][14] The core of this approach lies in the introduction and optimization of the enzymatic machinery required to assemble LNnT from precursor molecules.
Experimental Workflow: Microbial Synthesis
The production of LNnT via microbial fermentation can be broken down into three main stages: strain development, fermentation, and downstream processing.
References
- 1. JP2022537956A - Method for purifying this compound - Google Patents [patents.google.com]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Lacto-N-Tetraose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. High-Yield Synthesis of Lacto- N-Neotetraose from Glycerol and Glucose in Engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The chemical synthesis of human milk oligosaccharides: this compound (Galβ1→4GlcNAcβ1→ 3Galβ1→ 4Glc) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BR112020022494A2 - a simple method for the purification of this compound (lnnt) from carbohydrates obtained by microbial fermentation - Google Patents [patents.google.com]
- 11. WO2020249584A1 - Process for the purification of this compound - Google Patents [patents.google.com]
- 12. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. Lacto-N-tetraose - Wikipedia [en.wikipedia.org]
Lacto-N-neotetraose as a Decoy Receptor for Pathogens: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Lacto-N-neotetraose (LNnT), a prominent human milk oligosaccharide (HMO), is gaining significant attention as a potential therapeutic agent against a variety of pathogens. Its structural similarity to host cell surface glycans allows it to function as a soluble "decoy" receptor, competitively inhibiting the adhesion of pathogens and preventing the initiation of infection. This guide provides a comprehensive comparison of LNnT's performance with other alternatives, supported by experimental data, detailed methodologies, and visualizations of the underlying biological pathways.
Comparative Efficacy of this compound
The effectiveness of LNnT as a decoy receptor has been evaluated against several key pathogens. The following tables summarize the quantitative data from various studies, comparing the inhibitory activity of LNnT with other relevant compounds.
Inhibition of Streptococcus pneumoniae Adhesion
Streptococcus pneumoniae is a major cause of pneumonia, meningitis, and other invasive diseases. Its initial attachment to respiratory epithelial cells is a critical step in pathogenesis.
| Compound | Pathogen Strain | Cell Line | IC50 (mM) | Reference |
| This compound (LNnT) | S. pneumoniae R-6 | Chang cells | 1.6 - 3.0 | [1] |
| Sialyl-LNnT | S. pneumoniae R-6 | Chang cells | 1.6 | [1] |
| 3'-Sialyllactose | S. pneumoniae R-6 | Chang cells | 2.0 | [1] |
| 6'-Sialyllactose | S. pneumoniae R-6 | Chang cells | 3.0 | [1] |
Table 1: Comparative IC50 values for the inhibition of Streptococcus pneumoniae adhesion to respiratory epithelial cells. The IC50 value represents the concentration of the compound required to inhibit 50% of bacterial adhesion.
Inhibition of Norovirus Binding
Noroviruses are a leading cause of acute gastroenteritis. They initiate infection by binding to histo-blood group antigens (HBGAs) on the surface of intestinal epithelial cells.
| Compound | Norovirus VLP Genotype | Target | IC50 (mM) | Reference |
| This compound (LNnT) | GII.4 | TriA and TriB HBGAs | No inhibition observed | [1] |
| 2'-Fucosyllactose (2'-FL) | GII.10 | Porcine Gastric Mucin (PGM) | 5.5 | [2] |
| 3-Fucosyllactose (3-FL) | GII.10 | Porcine Gastric Mucin (PGM) | 5.6 | [2] |
| 2'-Fucosyllactose (2'-FL) | GII.4 | TriA HBGA | 8.9 | [1] |
| 3-Fucosyllactose (3-FL) | GII.4 | TriB HBGA | 8.4 | [1] |
| Lacto-N-fucopentaose I (LNFP I) | GII.4 | TriA HBGA | 4.9 | [1] |
Table 2: Comparative IC50 values for the inhibition of Norovirus virus-like particle (VLP) binding.
Reduction of Campylobacter jejuni/coli Gastroenteritis Risk
Campylobacter species are a common cause of foodborne bacterial diarrhea. A prospective birth cohort study investigated the association between the concentration of various HMOs in maternal milk and the risk of C. jejuni/coli gastroenteritis in infants.
| Human Milk Oligosaccharide | Risk Difference (95% CI) | Reference |
| This compound (LNnT) | -0.273 (-0.542, -0.004) | [3][4] |
| 2'-Fucosyllactose (2'-FL) | 0.067 (-0.023, 0.157) | [3][4] |
| Sialyllacto-N-tetraose c (LSTc) | -0.176 (-0.363, -0.012) | [3][4] |
| Lacto-N-fucopentaose-III (LNFP-III) | -0.075 (-0.155, 0.005) | [3][4] |
Table 3: Association between maternal milk HMO concentration and the risk of Campylobacter jejuni/coli gastroenteritis in infants. A negative risk difference indicates a protective effect.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in this guide.
Bacterial Adhesion Assay to Caco-2 Cells
This protocol is a standard method to assess the ability of compounds like LNnT to inhibit bacterial attachment to intestinal epithelial cells.
Cell Culture:
-
Human colorectal adenocarcinoma Caco-2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
For adhesion assays, Caco-2 cells are seeded in 24-well plates and grown for 17-21 days to allow for differentiation into a monolayer with characteristics of mature enterocytes.[5][6]
Adhesion Assay:
-
Differentiated Caco-2 cell monolayers are washed twice with phosphate-buffered saline (PBS).
-
Bacterial strains (e.g., E. coli, S. pneumoniae) are grown to the mid-logarithmic phase, harvested by centrifugation, and resuspended in antibiotic-free cell culture medium.
-
The bacterial suspension is added to the Caco-2 cells at a specific multiplicity of infection (MOI), for example, 100 bacteria per cell.[7]
-
For inhibition experiments, the Caco-2 cells are pre-incubated with various concentrations of the test compound (e.g., LNnT) for a defined period (e.g., 2 hours) before the addition of the bacteria. Alternatively, the bacteria can be pre-incubated with the test compound.
-
The co-culture is incubated for a specific duration (e.g., 90 minutes to 3 hours) at 37°C.[5][7]
-
Non-adherent bacteria are removed by washing the monolayers three to five times with PBS.
-
To quantify the adherent bacteria, the Caco-2 cells are lysed with a solution of 1% Triton X-100 in PBS.[5][7]
-
The cell lysate, containing the adhered bacteria, is serially diluted and plated on appropriate agar plates to determine the number of colony-forming units (CFU).
-
The percentage of adhesion is calculated relative to the initial inoculum, and the percentage of inhibition is determined by comparing the adhesion in the presence and absence of the test compound.
Surface Plasmon Resonance (SPR) for Pathogen-Receptor Binding Analysis
SPR is a label-free technique used to measure biomolecular interactions in real-time. It is employed to quantify the binding of pathogens or their adhesins to host receptors and to determine the inhibitory potential of molecules like LNnT.
Ligand Immobilization:
-
A sensor chip (e.g., CM5) is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
The host receptor molecule (e.g., a glycoprotein or a synthetic glycan resembling a host receptor) is diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 5.0) and injected over the activated sensor surface. The protein will covalently attach to the chip surface via amine coupling.
-
Remaining active esters on the surface are deactivated by injecting ethanolamine.[8]
Binding and Inhibition Analysis:
-
A continuous flow of running buffer (e.g., HBS-EP) is maintained over the sensor surface to establish a stable baseline.
-
The analyte, which can be the whole pathogen, purified adhesins, or virus-like particles (VLPs), is injected at various concentrations over the immobilized ligand. The binding is monitored in real-time as a change in resonance units (RU).
-
For inhibition assays, the analyte is pre-incubated with different concentrations of the inhibitor (e.g., LNnT) before being injected over the sensor surface.
-
The sensor surface is regenerated between cycles using a solution that disrupts the binding without denaturing the immobilized ligand (e.g., a low pH buffer or a high concentration of a simple sugar).[8]
-
The resulting sensorgrams are analyzed using appropriate software to determine kinetic parameters (association rate constant, k_a; dissociation rate constant, k_d) and the equilibrium dissociation constant (K_D). For inhibition assays, the IC50 value can be calculated by plotting the percentage of inhibition against the inhibitor concentration.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways involved in pathogen infection and the experimental workflows used to validate LNnT as a decoy receptor.
Caption: Workflow for in vitro pathogen adhesion inhibition assay.
Caption: LNnT inhibits S. pneumoniae invasion by blocking CbpA adhesion.
Caption: Fucosylated HMOs block Norovirus binding to host cell HBGAs.
Conclusion
This compound demonstrates significant potential as a decoy receptor for inhibiting the adhesion of various pathogens, particularly Streptococcus pneumoniae. Its efficacy, however, appears to be pathogen-specific, with studies showing less or no direct inhibitory effect on the binding of certain Norovirus strains, where fucosylated HMOs like 2'-FL show greater promise. The comparative data presented in this guide highlights the importance of selecting the appropriate decoy receptor based on the target pathogen. Further research is warranted to explore the full therapeutic potential of LNnT and other HMOs, both individually and in combination, for the prevention and treatment of infectious diseases. The detailed experimental protocols provided herein should facilitate such future investigations.
References
- 1. Jennewein hints at HMO’s protective nature against norovirus [nutraingredients.com]
- 2. Structural Basis for Norovirus Inhibition by Human Milk Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipopolysaccharide restricts murine norovirus infection in macrophages mainly through NF-kB and JAK-STAT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Escherichia coli adhesion to human intestinal Caco-2 cells by probiotic candidate Lactobacillus plantarum strain L15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aaem.pl [aaem.pl]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. dhvi.duke.edu [dhvi.duke.edu]
Safety Operating Guide
Proper Disposal of Lacto-N-neotetraose: A Guide for Laboratory Professionals
This document provides comprehensive guidance on the proper disposal procedures for lacto-N-neotetraose, ensuring the safety of laboratory personnel and compliance with environmental regulations. This compound, a neutral human milk oligosaccharide, is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1] However, adherence to proper disposal protocols is essential for maintaining a safe and compliant laboratory environment.
Hazard Assessment and Classification
This compound is considered a non-hazardous biochemical. Safety data sheets (SDS) indicate that it has no specific hazard classifications and is not listed as an extremely hazardous substance.[1] This classification dictates the appropriate disposal pathways, which are significantly less stringent than those for hazardous chemical waste.
| Hazard Classification Data for this compound | |
| GHS Classification | Not Classified[1] |
| NFPA Ratings (Scale 0-4) | Health: 0, Fire: 0, Reactivity: 0[1] |
| HMIS-Ratings (Scale 0-4) | Health: 0, Fire: 0, Reactivity: 0[1] |
| Sara Section 355 (Extremely Hazardous) | Not Listed[1] |
| Sara Section 313 (Toxic Chemical) | Not Listed[1] |
Experimental Protocols for Disposal
The recommended disposal method for this compound depends on its physical state (solid or aqueous solution) and whether it is contaminated with other hazardous materials.
2.1. Disposal of Uncontaminated Solid this compound
For small quantities of pure, uncontaminated solid this compound, the disposal procedure is straightforward.
-
Step 1: Container Preparation. Ensure the waste container is clean and appropriately labeled as "Non-Hazardous Waste" or per your institution's guidelines for non-hazardous solid waste.
-
Step 2: Waste Transfer. Carefully transfer the solid this compound into the designated non-hazardous waste container.
-
Step 3: Final Disposal. The container can typically be disposed of with regular laboratory or household waste.[1] Always consult your institution's specific policies for non-hazardous solid waste disposal.
2.2. Disposal of Uncontaminated Aqueous Solutions of this compound
Aqueous solutions containing only this compound and water are also considered non-hazardous.
-
Step 1: Dilution. While not strictly required due to its non-hazardous nature, it is good laboratory practice to dilute the solution further with water.
-
Step 2: Drain Disposal. The diluted solution can be poured down the sanitary sewer drain, followed by flushing with an ample amount of water.[2] This practice is generally acceptable for non-hazardous, water-soluble biochemicals.
2.3. Disposal of Contaminated this compound
If this compound is mixed with hazardous substances (e.g., solvents, toxic chemicals), it must be treated as hazardous waste.
-
Step 1: Waste Segregation. Do not mix with non-hazardous waste. The waste mixture must be segregated and handled according to the hazards of the contaminating substance(s).
-
Step 2: Containerization. Place the contaminated waste in a properly labeled hazardous waste container that is compatible with all components of the mixture.
-
Step 3: Hazardous Waste Disposal. Follow your institution's established procedures for the collection and disposal of chemical hazardous waste. This typically involves arranging for pickup by your institution's Environmental Health and Safety (EHS) department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
Safety and Handling Precautions
While this compound is not hazardous, standard laboratory safety practices should always be observed during handling and disposal.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses and gloves.
-
Spill Cleanup: In case of a spill, mechanically pick up the solid material.[1] For solutions, absorb with an inert material and place in a suitable container for disposal. Avoid allowing large quantities to enter sewers or surface waters.[1]
-
Packaging: Uncleaned packaging should be disposed of according to official regulations.[1] If the container is empty and clean, it can often be recycled or disposed of as regular trash after defacing the label.
By following these procedures, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of this compound. Always prioritize consulting your institution's specific waste management guidelines.
References
Safeguarding Your Research: Personal Protective Equipment Protocols for Lacto-N-neotetraose
Essential guidance for the safe handling, use, and disposal of Lacto-N-neotetraose in a laboratory setting, ensuring the protection of researchers and the integrity of scientific work.
This document provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial to minimize exposure and maintain a safe research environment.[1]
Hazard Assessment and Control
This compound is a white to off-white crystalline powder.[2] According to its Safety Data Sheet (SDS), it is not classified as hazardous under the Globally Harmonised System (GHS) of Classification and Labelling of Chemicals.[1] However, as with any chemical substance in a laboratory, it is prudent to minimize direct contact and airborne exposure.
Key Safety Considerations:
-
Inhalation: Avoid breathing in the dust or powder form of this compound.[1][3]
-
Ingestion: Prevent accidental ingestion.
-
Skin/Eye Contact: Avoid direct contact with skin and eyes.[3]
The primary control measures will be the consistent use of appropriate Personal Protective Equipment (PPE) and adherence to good laboratory practices.
Personal Protective Equipment (PPE) Requirements
The following table summarizes the required PPE for handling this compound in both its powdered and solubilized forms.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solid (Powder) | Safety glasses with side shields or chemical splash goggles | Nitrile or latex gloves | Lab coat | Recommended when weighing or transferring large quantities to avoid inhaling dust |
| Handling Liquid (Solution) | Safety glasses with side shields or chemical splash goggles | Nitrile or latex gloves | Lab coat | Not generally required |
Step-by-Step Handling Procedures
3.1. Preparation and Weighing of Solid this compound:
-
Designated Area: Conduct all weighing and initial dilutions in a designated area, such as a chemical fume hood or on a benchtop away from high-traffic areas.
-
PPE Donning: Before handling, put on a lab coat, safety glasses with side shields, and nitrile gloves.[4][5][6]
-
Dispensing: Use a spatula or scoop to carefully transfer the desired amount of this compound from the storage container to a weighing vessel. Minimize the creation of dust.
-
Cleaning: After weighing, securely close the primary container. Clean any spills on the balance and surrounding area with a damp cloth.
3.2. Solubilization:
-
Solvent Addition: In a suitable container (e.g., beaker, flask), add the desired solvent to the weighed this compound.
-
Mixing: Gently swirl or stir the mixture until the solid is fully dissolved.
-
Labeling: Clearly label the container with the name of the solution, concentration, date, and your initials.
Disposal Plan
While this compound is not classified as hazardous, all chemical waste should be disposed of responsibly.
-
Solid Waste: Dispose of contaminated materials such as gloves, weighing paper, and paper towels in the designated laboratory solid waste container.
-
Liquid Waste: Aqueous solutions of this compound can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. Always consult your institution's specific guidelines for chemical waste disposal.
Visual Guides
To further clarify the procedural flow, the following diagrams illustrate the key decision-making and operational steps for handling this compound safely.
Caption: PPE selection workflow for this compound.
Caption: Disposal decision pathway for this compound waste.
References
- 1. agilent.com [agilent.com]
- 2. This compound | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 3. novonesis.com [novonesis.com]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
